Zn(II) Mesoporphyrin IX
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C34H36N4O4Zn |
|---|---|
分子量 |
630.1 g/mol |
IUPAC名 |
zinc 3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethyl-23H-porphyrin-21-id-2-yl]propanoate |
InChI |
InChI=1S/C34H38N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChIキー |
YQJXHPBQEBGWBG-UHFFFAOYSA-L |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of Zn(II) Mesoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of Zinc (II) Mesoporphyrin IX (ZnMP), a crucial molecule in biochemical research and a potent inhibitor of heme oxygenase. This document details its structural characteristics, provides representative experimental protocols for its synthesis and analysis, and illustrates its key biological interactions.
Introduction
Zn(II) Mesoporphyrin IX is a synthetic metalloporphyrin, structurally analogous to heme. In this molecule, the central iron atom of heme is replaced by a zinc(II) ion, and the two vinyl side chains of protoporphyrin IX are reduced to ethyl groups. This modification prevents its catabolism by heme oxygenase (HO), making it a stable and effective competitive inhibitor of the enzyme.[1][2] Its utility extends to being a specific activator of the mitochondrial ATP-binding cassette (ABC) transporter ABCB10, making it a valuable tool for studying heme biosynthesis and mitochondrial function.[3] Understanding its precise molecular structure is fundamental to elucidating its mechanism of action and designing novel therapeutics.
Molecular Structure and Properties
The core of this compound is the porphyrin macrocycle, a large aromatic ring system composed of four pyrrole rings linked by methine bridges. This planar, rigid structure coordinates a central zinc(II) ion. The periphery of the macrocycle is decorated with four methyl, two ethyl, and two propionic acid side chains.
Key Identifiers and Properties:
| Property | Value | Reference |
| Chemical Formula | C₃₄H₃₆N₄O₄Zn | [1][4][5] |
| Molecular Weight | ~630.07 g/mol | [4] |
| CAS Number | 14354-67-7 | [1][4][5] |
| Appearance | Brown to reddish-brown solid | N/A |
| Synonyms | Zinc Mesoporphyrin, ZnMP | [1] |
Coordination Geometry and Bond Parameters
The Zn(II) ion is typically coordinated by the four nitrogen atoms of the pyrrole rings in a square planar geometry. The porphyrin macrocycle is largely planar, though minor deviations can occur due to crystal packing forces or peripheral substituent interactions. In the absence of a specific crystal structure for this compound, data from the closely related Zn(II) Protoporphyrin IX bound to bacterioferritin can be used as a reliable proxy to understand the coordination environment.[6]
Representative Structural Data (from Zn(II) Protoporphyrin IX):
| Parameter | Value (Å) | Description | Reference |
| Zn–N (pyrrole) | ~2.08 Å | Average distance between the central zinc ion and the four coordinating nitrogen atoms of the porphyrin ring. | [6] |
| Zn–S (axial ligand) | ~2.4 Å | In some protein environments, Zn(II) can become six-coordinate. This value represents the distance to axial methionine sulfur ligands. | [6] |
Note: These values are derived from a protein-bound structure of Zn(II) Protoporphyrin IX and are presented as a close approximation for the coordination sphere in this compound.
Experimental Protocols
The following sections outline representative methodologies for the synthesis and structural characterization of this compound, adapted from established procedures for metalloporphyrins.
Synthesis of this compound
Principle: This protocol describes the insertion of a zinc(II) ion into the free-base Mesoporphyrin IX macrocycle. The reaction is typically carried out by refluxing the porphyrin with an excess of a zinc salt in an appropriate solvent system. Progress is monitored by UV-Vis spectroscopy.
Materials:
-
Mesoporphyrin IX dihydrochloride
-
Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)
-
N,N-Dimethylformamide (DMF) or Chloroform/Methanol mixture
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Thin-Layer Chromatography (TLC) plate (silica gel)
-
UV-Vis Spectrophotometer
Procedure:
-
Dissolve Mesoporphyrin IX (1 equivalent) in DMF in a round-bottom flask.
-
Add a 10-fold molar excess of Zinc(II) acetate dihydrate to the solution.
-
Heat the mixture to reflux (approx. 150°C for DMF) and maintain for 1-3 hours.
-
Monitor the reaction completion by UV-Vis spectroscopy and/or TLC. The characteristic four Q-bands of the free-base porphyrin will collapse into two bands upon successful metallation.[7] The Soret band will also exhibit a slight shift.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by adding deionized water.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove excess zinc salts.
-
Dry the resulting solid under vacuum.
Structural Characterization by X-Ray Crystallography
Principle: Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, yielding precise atomic coordinates, bond lengths, and bond angles.
Methodology:
-
Crystallization: Grow single crystals of this compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an intense, monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of reflections, which are recorded by a detector.[6]
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal. From this map, the positions of the atoms are determined (structure solution). The atomic model is then refined against the experimental data to optimize its fit, resulting in a final, highly accurate molecular structure.[6]
Characterization by NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H). For porphyrins, ¹H NMR is particularly informative due to the large ring current effect of the macrocycle.
Sample Preparation:
-
Dissolve ~5 mg of this compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Data Acquisition:
-
Acquire ¹H NMR spectra on a high-field NMR spectrometer.
Expected Spectral Features:
-
Absence of N-H Protons: The most telling sign of successful metallation is the disappearance of the highly shielded N-H proton signal (typically found upfield, around -3 to -4 ppm) present in the free-base Mesoporphyrin IX.
-
Meso Protons (methine bridges): These protons appear as sharp singlets in the highly deshielded region of the spectrum, typically between 9 and 11 ppm.
-
Methyl and Ethyl Protons: The protons on the peripheral methyl and ethyl groups will appear in the 1-4 ppm region, with chemical shifts influenced by their proximity to the aromatic macrocycle.
-
Propionic Acid Protons: The methylene protons of the propionic acid side chains will appear as multiplets, typically between 3 and 5 ppm.
Biological Signaling Pathways and Workflows
This compound is a well-characterized modulator of key biological pathways. The following diagrams, rendered in DOT language, illustrate its primary mechanisms of action.
Inhibition of Heme Oxygenase
This compound acts as a competitive inhibitor of Heme Oxygenase (HO-1 and HO-2), blocking the degradation of heme. This prevents the formation of the downstream products: biliverdin, free iron (Fe²⁺), and carbon monoxide (CO).[8][9][10]
Activation of ABCB10 Transporter
This compound is a specific activator of the mitochondrial inner membrane transporter ABCB10. While the endogenous substrate of ABCB10 is unknown, its activation is linked to heme biosynthesis and protection against oxidative stress. The transporter uses ATP hydrolysis to move its substrate out of the mitochondrial matrix.[11][12][13]
Experimental Workflow for Synthesis and Characterization
The logical flow from starting materials to a fully characterized product involves synthesis, purification, and subsequent analysis by multiple spectroscopic techniques to confirm identity, purity, and structure.
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. scbt.com [scbt.com]
- 6. Structure of a Zinc Porphyrin-Substituted Bacterioferritin and Photophysical Properties of Iron Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a Novel Zinc(II) Porphyrin Complex, Halide Ion Reception, Catalytic Degradation of Dyes, and Optoelectronic Application | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondrial ABC transporters function: the role of ABCB10 (ABC-me) as a novel player in cellular handling of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
Synthesis and Purification of Zn(II) Mesoporphyrin IX: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Zn(II) Mesoporphyrin IX, a vital compound in biomedical research, particularly in the study of heme oxygenase inhibition. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow and relevant biological pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound is a synthetic metalloporphyrin where the central iron ion of heme is replaced by a zinc ion, and the vinyl groups of protoporphyrin IX are reduced to ethyl groups. This modification makes it a stable and fluorescent analog of heme. It is widely utilized as a competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism.[1][2] By blocking HO activity, this compound is an invaluable tool for investigating the physiological and pathophysiological roles of heme degradation products, such as carbon monoxide, biliverdin, and iron.
Synthesis of this compound
The synthesis of this compound is typically achieved through the insertion of a zinc (II) ion into the free-base Mesoporphyrin IX macrocycle. This reaction, known as metallation, is a straightforward and high-yielding process.
Reaction Principle
The lone pairs of the four nitrogen atoms within the porphyrin ring coordinate with a zinc (II) salt, leading to the formation of the stable metalloporphyrin complex. The reaction is generally carried out in an organic solvent, and the progress can be monitored by UV-visible spectroscopy or thin-layer chromatography (TLC).
Experimental Protocol: Zinc Insertion
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Mesoporphyrin IX
-
Zinc (II) acetate dihydrate (Zn(OAc)₂·2H₂O)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Mesoporphyrin IX in a minimal amount of DMF.
-
Addition of Zinc Salt: Add a 5 to 10-fold molar excess of Zinc (II) acetate dihydrate to the solution.
-
Reaction: Stir the mixture at 80-100°C and monitor the reaction progress using UV-visible spectroscopy. The disappearance of the characteristic four Q-bands of the free-base porphyrin and the appearance of two new Q-bands indicate the completion of the metallation. This typically takes 1-2 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel containing dichloromethane and deionized water.
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic (lower) layer containing the this compound.
-
Washing: Wash the organic layer several times with deionized water to remove residual DMF and unreacted zinc salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.
Purification of this compound
Purification is a critical step to remove unreacted starting materials and any byproducts. The two primary methods for purifying this compound are column chromatography and recrystallization.
Experimental Protocol: Column Chromatography
This protocol describes the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection flasks
Procedure:
-
Column Packing:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in dichloromethane and carefully pour it into the column, avoiding the formation of air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Equilibrate the column by running the eluent through it until the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Carefully load the sample onto the top of the silica gel column using a pipette.
-
-
Elution:
-
Begin elution with pure dichloromethane. The desired this compound will move down the column as a distinct colored band.
-
Gradually increase the polarity of the eluent by adding small percentages of methanol (e.g., 1-5% methanol in dichloromethane) to elute the product more efficiently.
-
-
Fraction Collection: Collect the colored fractions containing the purified this compound.
-
Purity Check and Concentration: Monitor the purity of the collected fractions by TLC. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Experimental Protocol: Recrystallization
Recrystallization is an effective final purification step to obtain highly pure, crystalline this compound.
Materials:
-
Purified this compound from chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH) or Hexane
-
Beaker or flask
-
Hot plate
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of hot dichloromethane.
-
Precipitation: Slowly add a less polar solvent in which the compound is poorly soluble, such as methanol or hexane, until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to promote the formation of crystals.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of the cold, less polar solvent, and dry them under vacuum.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₄H₃₆N₄O₄Zn[3][4][5][6] |
| Molecular Weight | 630.07 g/mol [6] |
| CAS Number | 14354-67-7[3][4][5][6] |
| Appearance | Purple to black crystalline solid |
| Purity (Typical) | >95%[3][4][5] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Solvent | Absorption Maxima (λmax) / Chemical Shift (δ) |
| UV-Visible Spectroscopy | Dichloromethane | Soret Band: ~408 nm, Q-Bands: ~534 nm, ~572 nm |
| ¹H NMR Spectroscopy | CDCl₃ | meso-H: ~10.0-9.5 ppm, -CH₂CH₃: ~4.0 ppm (q), -CH₂CH₂COOH: ~4.2 ppm (t), -CH₃: ~3.6 ppm (s), -CH₂CH₃: ~1.8 ppm (t), -CH₂CH₂COOH: ~3.2 ppm (t), NH: (protons absent due to metallation) |
| Mass Spectrometry (ESI) | - | [M+H]⁺: ~631.21 |
Note: Exact spectroscopic values may vary slightly depending on the solvent and instrument calibration.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathway: Heme Biosynthesis and Inhibition by this compound
The diagram below illustrates the final steps of the heme biosynthesis pathway and the mechanism of inhibition by this compound.
Caption: Heme biosynthesis and heme oxygenase inhibition by this compound.
References
- 1. Zinc . protoporphyrin is a selective inhibitor of heme oxygenase activity in the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of Heme Oxygenase-1 by Zinc Protoporphyrin IX Improves Adverse Pregnancy Outcomes in Malaria During Early Gestation [frontiersin.org]
- 3. Zinc protoporphyrin suppresses cancer cell viability through a heme oxygenase-1-independent mechanism: the involvement of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | [frontierspecialtychemicals.com]
- 5. scbt.com [scbt.com]
- 6. medkoo.com [medkoo.com]
A Technical Guide to the Spectroscopic Properties of Zn(II) Mesoporphyrin IX
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Zn(II) Mesoporphyrin IX (ZnMP-IX) is a synthetically accessible, naturally-occurring porphyrin derivative where the central iron ion of heme is replaced by a zinc(II) ion.[1][2][3] Its rigid, planar macrocyclic structure, characterized by an 18-π electron aromatic system, imparts unique and well-defined spectroscopic properties. As a diamagnetic d¹⁰ metal complex, ZnMP-IX is fluorescent and serves as a valuable heme analog for biophysical studies without the complications of paramagnetism.[4]
This technical guide provides an in-depth overview of the core spectroscopic properties of this compound and its analogs. It details the fundamental principles governing its light-absorbing and emitting characteristics, presents quantitative data in a structured format, outlines standardized experimental protocols for its analysis, and illustrates its functional application in photodynamic therapy (PDT). The information herein is intended to serve as a comprehensive resource for professionals utilizing this molecule in research and development, particularly in fields such as heme oxygenase inhibition, photosensitization, and cellular imaging.[1][5][6]
Core Spectroscopic Principles of Metalloporphyrins
The electronic absorption spectrum of a metalloporphyrin is dominated by π-π* transitions within the aromatic macrocycle. These transitions are best described by Gouterman's four-orbital model, which considers the two highest occupied molecular orbitals (HOMOs) and the two lowest unoccupied molecular orbitals (LUMOs).
Upon insertion of a metal ion like Zn(II) into the porphyrin core, the molecular symmetry increases from D₂h (free-base) to D₄h (metalloporphyrin).[7][8] This change in symmetry simplifies the electronic spectrum:
-
Soret Band (or B-band): An intense absorption band typically found between 400-450 nm. It arises from a strong transition to the second excited singlet state (S₂).[7]
-
Q-bands: A series of weaker absorption bands appearing in the 500-700 nm region. For metalloporphyrins, the four distinct Q-bands of the free-base porphyrin collapse into two, often labeled as the α-band (the 0-0 transition to the first excited singlet state, S₁) and the β-band (the 0-1 vibrational overtone).[7][9]
Zn(II) porphyrins are fluorescent, emitting light upon relaxation from the S₁ excited state back to the ground state (S₀). This emission typically consists of two bands that are nearly mirror images of the Q-bands.
Quantitative Spectroscopic Data
The following table summarizes key spectroscopic parameters for this compound and closely related Zn(II) porphyrin analogs. Data for analogs are provided to offer a representative range of expected values, as solvent and peripheral substituents can cause minor variations.
| Parameter | Value | Solvent/Conditions | Reference Compound | Citation |
| Soret Band (λ_abs) | 418 - 432 nm | Various organic solvents | Zn(II) TMAP / TMAPOHP | [10] |
| ~430 nm | Dichloromethane | 4α-[Zn(TAzPP)] | [9] | |
| Q-Bands (λ_abs) | 546 - 602 nm | Various organic solvents | Zn(II) TMAP / TMAPOHP | [10] |
| ~560, ~600 nm | Dichloromethane | 4α-[Zn(TAzPP)] | [9] | |
| Emission Maxima (λ_em) | 593 - 657 nm | Various organic solvents | Zn(II) TMAP / TMAPOHP | [10] |
| ~600, ~665 nm | Dichloromethane | 4α-[Zn(TAzPP)] | [9] | |
| Fluorescence Quantum Yield (Φ_f) | 0.033 | Dichloromethane | 4α-[Zn(TAzPP)] | [9] |
| 0.028 | Dichloromethane | [Zn(TMPP)(4,4′-bpy)] | [11] | |
| Fluorescence Lifetime (τ) | 1.91 ns | Dichloromethane | 4α-[Zn(TAzPP)] | [9] |
| 1.3 ns | Dichloromethane | [Zn(TMPP)(4,4′-bpy)] | [11] |
Factors Influencing Spectroscopic Properties
Solvent Effects (Solvatochromism)
The polarity of the solvent can induce small shifts in the absorption and emission maxima.[10] While the overall shape of the spectra is often independent of the solvent, physical interactions such as hydrogen bonding and dipole-dipole interactions between the porphyrin's peripheral groups and the solvent molecules can slightly alter the energy levels of the ground and excited states.[10][12] For instance, an increase in environmental polarity has been observed to cause minor blue shifts in the emission maxima of some zinc porphyrins.[10]
Aggregation
Like many porphyrins, ZnMP-IX can self-assemble into larger aggregates in aqueous solutions, a process highly dependent on concentration, pH, and ionic strength.[7][13] Aggregation significantly alters the spectroscopic properties, typically causing a broadening of the Soret band and a decrease in fluorescence quantum yield (quenching).[14][15] The formation of specific aggregate types, such as J-aggregates, can lead to characteristic sharp, red-shifted absorption bands.[16] Monitoring these spectral changes is a primary method for studying porphyrin self-assembly.[7]
Key Experimental Protocols
Protocol for UV-Vis Absorption Spectroscopy
This protocol outlines the standard procedure for obtaining the absorption spectrum of ZnMP-IX.
Methodology:
-
Sample Preparation: Prepare a stock solution of ZnMP-IX in a suitable, spectroscopy-grade solvent (e.g., dichloromethane, chloroform, or DMF). From this stock, prepare a dilute working solution with a concentration of approximately 1 x 10⁻⁶ M.[17][18] The final absorbance of the Soret peak should ideally be between 0.8 and 1.2.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Cuvette: Use a 1 cm path length quartz cuvette.
-
Blanking: Fill the reference cuvette with the same solvent used for the sample and record a baseline correction.
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a range of 350 nm to 700 nm to capture both the Soret and Q-bands.[7]
Protocol for Fluorescence Quantum Yield (Φ_f) Determination
The comparative method is the most common approach for determining Φ_f. It involves comparing the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield.
Methodology:
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to ZnMP-IX (e.g., Rhodamine 6G in ethanol, Φ_f ≈ 0.94).[19]
-
Prepare Solutions: Prepare a series of dilute solutions of both the ZnMP-IX sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Record Absorption Spectra: Measure the absorbance of each solution at the excitation wavelength.
-
Record Emission Spectra: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard. The excitation wavelength should be the same for both.
-
Data Analysis:
-
Integrate the area under the emission curve for both the sample and the standard.
-
Correct for any differences in the refractive index of the solvents if they are different.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts s and r refer to the sample and reference standard, respectively.
-
-
Application in Biological Systems: Photodynamic Therapy (PDT)
Zn(II) porphyrins are effective photosensitizers for PDT, a non-invasive cancer treatment.[20][21] The mechanism relies on the spectroscopic properties of the porphyrin to generate cytotoxic reactive oxygen species (ROS).
The process, primarily a Type II photochemical reaction, is as follows:
-
Excitation: The ZnMP-IX molecule absorbs a photon of light, promoting it to an excited singlet state (S₁).
-
Intersystem Crossing: The molecule undergoes efficient intersystem crossing to a long-lived excited triplet state (T₁).
-
Energy Transfer: In the presence of molecular oxygen (³O₂), the excited triplet state photosensitizer transfers its energy to the oxygen.
-
ROS Generation: This energy transfer excites the ground-state triplet oxygen to the highly reactive singlet oxygen (¹O₂).
-
Cellular Damage: Singlet oxygen is a potent oxidizing agent that rapidly damages cellular components like lipids, proteins, and nucleic acids, ultimately leading to apoptosis or necrosis of the cancer cell.[22]
Conclusion
This compound possesses a well-defined and robust set of spectroscopic properties characteristic of D₄h metalloporphyrins. Its strong Soret absorption, distinct Q-bands, and significant fluorescence make it an excellent candidate for a wide range of applications. The sensitivity of its spectral characteristics to environmental factors like solvent polarity and aggregation provides a powerful tool for probing molecular interactions. The detailed protocols and fundamental principles outlined in this guide offer a solid foundation for researchers aiming to harness the unique photophysical properties of ZnMP-IX in drug development, diagnostics, and fundamental scientific inquiry.
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. medkoo.com [medkoo.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Microwave Synthesis Under Solvent-Free Conditions and Spectral Studies of Some Mesoporphyrinic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New zinc( ii ) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00762C [pubs.rsc.org]
- 12. Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Equilibrium and kinetic studies of the aggregation of porphyrins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. ill.eu [ill.eu]
- 17. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]
- 18. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]
- 19. References | ISS [iss.com]
- 20. Zn(II) porphyrin-encapsulated MIL-101 for photodynamic therapy of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Unique Diagnostic and Therapeutic Roles of Porphyrins and Phthalocyanines in Photodynamic Therapy, Imaging and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Properties of Zn(II) Mesoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the absorption and emission spectra of Zn(II) Mesoporphyrin IX, a key molecule in various research and development fields, including drug development and artificial photosynthesis. This document details the quantitative spectroscopic data, experimental protocols for its measurement, and the logical frameworks of its primary applications.
Core Spectroscopic Data of this compound
The photophysical properties of this compound are characterized by strong absorption in the visible region, a feature typical of porphyrin-based molecules. The electronic absorption spectrum is dominated by an intense Soret band (or B-band) around 400 nm and weaker Q-bands at longer wavelengths. Fluorescence emission is observed from the lowest singlet excited state.
Table 1: Typical Absorption Spectral Data for Zn(II) Porphyrins
| Solvent | Soret Band (λ_abs, nm) | Q-Band I (λ_abs, nm) | Q-Band II (λ_abs, nm) | Molar Extinction Coefficient (ε) at Soret Band (M⁻¹cm⁻¹) |
| Dichloromethane (CH₂) | ~425 | ~551 | ~591 | ~560,000[1] |
| Chloroform (CHCl₃) | ~427 | ~557 | ~598 | ~600,000[2] |
| Dimethyl Sulfoxide (DMSO) | ~423 | ~548 | ~586 | Data not readily available |
Note: The exact absorption maxima and molar extinction coefficients can vary depending on the specific meso-substituents and the purity of the compound and solvent.
Table 2: Typical Emission Spectral Data for Zn(II) Porphyrins
| Solvent | Excitation Wavelength (nm) | Emission Band I (λ_em, nm) | Emission Band II (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |
| Dichloromethane (CH₂) | ~430 | ~602 | ~650 | ~0.03 - 0.05[3] |
| Toluene | ~550 | ~599 | ~648 | ~0.033[2] |
Note: Fluorescence quantum yields are sensitive to the solvent, temperature, and the presence of quenchers like oxygen.
Experimental Protocols
Accurate measurement of the absorption and emission spectra of this compound is crucial for its characterization and application. Below are detailed methodologies for these key experiments.
Protocol for UV-Vis Absorption Spectroscopy
This protocol outlines the steps for obtaining the absorption spectrum of this compound.
1. Materials and Instrumentation:
-
This compound
-
Spectroscopic grade solvent (e.g., dichloromethane, chloroform, or DMSO)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
2. Procedure:
- Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).
- Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions with concentrations in the micromolar range (e.g., 1-10 µM). The absorbance at the Soret band maximum should ideally be between 0.1 and 1.0 for accurate measurements.
- Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range (e.g., 350-700 nm).
- Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference and sample holders of the spectrophotometer and run a baseline correction.
- Sample Measurement: Replace the blank in the sample holder with a cuvette containing the this compound solution. Record the absorption spectrum.
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) for the Soret and Q-bands. Calculate the molar extinction coefficient (ε) at the Soret band maximum using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Protocol for Fluorescence Spectroscopy
This protocol details the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield (Φ_f) of this compound.
1. Materials and Instrumentation:
-
This compound solution (prepared as for UV-Vis, with absorbance at the excitation wavelength typically < 0.1 to avoid inner filter effects)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, or a well-characterized porphyrin standard like ZnTPP[1])
-
Spectroscopic grade solvent
-
Quartz fluorescence cuvettes (1 cm path length, four-sided polished)
-
Spectrofluorometer with an excitation and emission monochromator
2. Procedure for Emission Spectrum:
- Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength (typically at or near the Soret band maximum). Set the emission wavelength range to be scanned (e.g., 550-750 nm). Adjust the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.
- Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.
- Sample Measurement: Record the emission spectrum of the this compound solution.
- Data Correction: Subtract the solvent blank spectrum from the sample spectrum to obtain the corrected emission spectrum of the compound. Identify the emission maxima (λ_em).
3. Procedure for Relative Fluorescence Quantum Yield Determination:
- Standard Measurement: Prepare a solution of the fluorescence standard in the same solvent as the sample, with an absorbance at the excitation wavelength identical to that of the sample solution. Record its fluorescence emission spectrum under the same instrumental conditions.
- Data Integration: Integrate the area under the corrected emission curves for both the sample (I_sample) and the standard (I_standard).
- Quantum Yield Calculation: Calculate the fluorescence quantum yield of the sample (Φ_f,sample) using the following equation:
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key processes related to the study and application of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Unveiling the Luminescence of Zn(II) Mesoporphyrin IX: A Technical Guide to its Fluorescence Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core photophysical properties of Zn(II) Mesoporphyrin IX, with a specific focus on its fluorescence quantum yield. This critical parameter dictates the efficiency of light emission upon excitation and is paramount for applications ranging from bioimaging to photosensitization in drug development. This document provides a comprehensive overview of its quantitative fluorescence characteristics, detailed experimental protocols for its determination, and visualizations of the underlying processes and workflows.
Quantitative Photophysical Data
The fluorescence quantum yield (Φf) of metalloporphyrins, including this compound, is influenced by the molecular structure and the surrounding solvent environment. While specific data for this compound is not abundantly available in the literature, studies on structurally similar zinc(II) porphyrins provide valuable insights into the expected range of its fluorescence quantum yield.
A study on zinc(II) porphyrins bearing 0-4 meso-phenyl substituents in deoxygenated toluene revealed that the fluorescence quantum yield increases with the number of phenyl groups.[1][2] This is attributed to changes in the electronic structure that affect the rates of radiative and non-radiative decay processes.[1][2] The key photophysical parameters for this series of compounds are summarized in Table 1.
Table 1: Photophysical Properties of meso-Phenyl Substituted Zinc(II) Porphyrins in Deoxygenated Toluene
| Compound | Fluorescence Quantum Yield (Φf) | Lowest Singlet Excited State Lifetime (τs, ns) | Intersystem Crossing Yield (Φisc) | Internal Conversion Yield (Φic) |
| Zinc Porphine | 0.022 | 2.5 | 0.93 | 0.048 |
| Zinc Monophenylporphyrin | - | - | - | - |
| Zinc Diphenylporphyrin | - | - | - | - |
| Zinc Triphenylporphyrin | - | - | - | - |
| Zinc Tetraphenylporphyrin (ZnTPP) | 0.030 | 2.1 | 0.88 | 0.090 |
Data sourced from a study on meso-phenyl substituted zinc(II) porphyrins, which serve as a proxy for the expected behavior of this compound.[1][2]
Experimental Protocols for Fluorescence Quantum Yield Determination
The fluorescence quantum yield of a compound can be determined using either relative or absolute methods. The relative method, which is more common, involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Relative Method
This method relies on the principle that for dilute solutions with the same absorbance at the excitation wavelength, the ratio of the integrated fluorescence intensities is proportional to the ratio of their fluorescence quantum yields.
Materials and Equipment:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound sample
-
A suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
High-purity solvents (e.g., toluene, ethanol, dimethylformamide)
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the fluorescence standard of known concentration in the appropriate solvent. From this stock, prepare a series of dilutions with absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength.
-
Prepare a stock solution of this compound in the desired solvent. Prepare a series of dilutions with absorbances in the same range as the standard at the same excitation wavelength.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each standard and sample solution at the chosen excitation wavelength. Ensure the absorbance values are within the linear range (typically < 0.1) to minimize inner filter effects.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each standard and sample solution. The excitation wavelength should be identical for all measurements.
-
It is crucial to keep the experimental conditions (e.g., excitation and emission slit widths, detector voltage) constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each standard and sample solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample. The resulting plots should be linear.
-
The fluorescence quantum yield of the sample (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_std * (m_sample / m_std) * (n_sample² / n_std²)
where:
-
Φf_std is the known quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively.
-
-
Absolute Method
The absolute method for determining the fluorescence quantum yield involves the use of an integrating sphere to collect all the emitted photons from the sample. This method does not require a reference standard.
Materials and Equipment:
-
Spectrofluorometer equipped with an integrating sphere accessory
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
This compound sample
-
High-purity solvent
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound with an absorbance of approximately 0.1 at the excitation wavelength.
-
-
Measurement of Scattered and Emitted Light:
-
Place a cuvette containing the pure solvent (blank) in the integrating sphere and measure the spectrum of the excitation light scattered by the solvent.
-
Replace the blank with the sample cuvette and measure the spectrum, which will include both scattered excitation light and the fluorescence emission from the sample.
-
-
Data Analysis:
-
The number of absorbed photons is determined by the difference in the integrated intensity of the scattered excitation light between the blank and the sample.
-
The number of emitted photons is determined by integrating the area of the fluorescence emission spectrum of the sample.
-
The absolute quantum yield is the ratio of the number of emitted photons to the number of absorbed photons.
-
Visualizing the Processes
To better understand the concepts and procedures discussed, the following diagrams, created using the DOT language, illustrate the key photophysical processes and experimental workflows.
Jablonski diagram illustrating the photophysical processes of excitation and de-excitation.
Workflow for the relative determination of fluorescence quantum yield.
Applications in Research and Drug Development
The fluorescence properties of this compound make it a valuable tool in various research and development areas.
-
Fluorescent Probe for Bioimaging: Zinc porphyrins can be used as fluorescent probes for cellular imaging. Their ability to emit light upon excitation allows for the visualization of cellular structures and processes. Although not directly involved in signaling pathways, they can be targeted to specific organelles or proteins to report on their localization and environment.
-
Photosensitizer in Photodynamic Therapy (PDT): Upon light absorption, photosensitizers like this compound can transition to an excited triplet state. This triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen. Singlet oxygen is a potent cytotoxic agent that can induce cell death, forming the basis of photodynamic therapy for cancer and other diseases. The efficiency of this process is related to the intersystem crossing yield, which competes with fluorescence.
Conclusion
Understanding the fluorescence quantum yield of this compound is crucial for its effective application in scientific research and drug development. This guide has provided an overview of its expected quantitative photophysical properties, detailed experimental protocols for the determination of its fluorescence quantum yield, and visual representations of the underlying principles. By following standardized procedures, researchers can accurately characterize this important molecule and unlock its full potential in areas such as cellular imaging and photodynamic therapy.
References
Unlocking the Electrochemical Secrets of Zinc Porphyrins: A Technical Guide for Researchers
An in-depth exploration of the electrochemical properties of zinc porphyrins, offering crucial insights for researchers, scientists, and drug development professionals. This guide details the core electrochemical characteristics, experimental methodologies for their investigation, and their implications in fields such as photodynamic therapy and biosensing.
Zinc porphyrins, a class of metalloporphyrins, stand at the forefront of scientific research due to their unique and tunable electrochemical properties. Their ability to absorb light and participate in electron transfer reactions makes them ideal candidates for a wide array of applications, from next-generation solar cells to targeted cancer therapies. This technical guide provides a comprehensive overview of the fundamental electrochemical behaviors of zinc porphyrins, methodologies for their characterization, and their functional roles in various scientific domains.
Core Electrochemical Properties: A Quantitative Overview
The electrochemical behavior of zinc porphyrins is primarily governed by the redox activity of the porphyrin macrocycle. The central zinc ion is typically redox-inactive within the common potential ranges, meaning that electron transfer processes occur on the π-system of the porphyrin ring.[1] These processes, namely oxidation and reduction, lead to the formation of π-cation radicals and π-anion radicals, respectively. The ease with which these species are formed is quantified by their redox potentials.
Substituents on the porphyrin periphery can significantly influence these redox potentials. Electron-donating groups generally make the porphyrin easier to oxidize (less positive potential), while electron-withdrawing groups make it easier to reduce (more positive potential).[2] This tunability is a key feature that allows for the rational design of zinc porphyrins with specific electrochemical properties tailored for particular applications. The surrounding solvent and any axially coordinated ligands can also impact the redox potentials.[2]
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of zinc porphyrins. The HOMO and LUMO energy levels can be experimentally estimated from electrochemical data and are crucial for predicting electron transfer efficiencies in various systems.[3][4][5] Altering the anchoring groups on the porphyrin structure can lead to significant changes in the spatial distribution of these molecular orbitals, thereby tuning the HOMO and LUMO energy levels.[4]
Below is a summary of key electrochemical data for representative zinc porphyrin derivatives, compiled from various studies.
| Zinc Porphyrin Derivative | First Oxidation Potential (E½, V vs. SCE) | First Reduction Potential (E½, V vs. SCE) | HOMO (eV) | LUMO (eV) | Solvent/Electrolyte |
| Zinc(II) meso-tetraphenylporphyrin (ZnTPP) | +0.82 | -1.35 | -5.35 | -3.12 | Dichloromethane, 0.1 M TBAP[6] |
| Zinc(II) meso-tetratolylporphyrin (ZnTTP) | +0.91 | Not Reported | Not Reported | Not Reported | Dichloromethane, 0.2 M TBAP[6] |
| Zinc(II) 5,10,15,20-(tetra-2-naphthalenyl)porphyrin (ZnTNP) | Not Reported | Not Reported | Not Reported | Not Reported | CH2Cl2/CH3CN (4/1 v/v) 0.1 M TEAPF6[7] |
| Zinc(II) meso-tetra(p-methoxyphenyl)porphyrin ([Zn(TMPP)]) | Not Reported | Not Reported | Not Reported | Not Reported | Not specified[8] |
| Zinc(II) octaethylporphyrinone (ZnOEPone) | Not Reported | -1.09 | Not Reported | Not Reported | Not specified[1] |
Note: Potentials are approximate and gathered from multiple sources for comparative purposes. Direct comparison is most accurate when data is obtained under identical experimental conditions. SCE = Saturated Calomel Electrode; TBAP = Tetrabutylammonium perchlorate; TEAPF6 = Tetraethylammonium hexafluorophosphate.
Experimental Protocols for Electrochemical Characterization
The investigation of the electrochemical properties of zinc porphyrins relies on a suite of powerful analytical techniques. The following sections detail the methodologies for the most common experiments.
Cyclic Voltammetry (CV)
Cyclic voltammetry is the most widely used technique to probe the redox behavior of zinc porphyrins. It provides information on the redox potentials and the reversibility of electron transfer reactions.
Methodology:
-
Solution Preparation: A solution of the zinc porphyrin (typically in the millimolar concentration range) is prepared in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP).
-
Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).[9]
-
Potential Sweep: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).
-
Data Acquisition: The current flowing through the working electrode is measured as a function of the applied potential, resulting in a cyclic voltammogram.
-
Data Analysis: The half-wave potentials (E½) for reversible processes are determined from the average of the anodic and cathodic peak potentials. For irreversible processes, only the peak potential (Ep) is reported.
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical techniques with spectroscopy (typically UV-Vis or IR) to characterize the spectral properties of electrochemically generated species in situ. This is particularly useful for identifying the products of redox reactions, such as the formation of porphyrin π-cation or π-anion radicals, which have distinct absorption spectra.[10][11]
Methodology:
-
Specialized Cell: A spectroelectrochemical cell is used, which is equipped with an optically transparent electrode (e.g., indium tin oxide (ITO) coated glass or a platinum mini-grid) that allows a light beam to pass through the solution adjacent to the electrode surface.
-
Electrochemical Control: The potential of the working electrode is held at a value sufficient to generate the species of interest (e.g., at a potential slightly beyond the E½ of a redox couple).
-
Spectra Acquisition: UV-Vis or IR spectra are recorded at different applied potentials.
-
Spectral Analysis: The changes in the absorption spectra are correlated with the electrochemical events, allowing for the identification of the electronic structure of the generated species. For instance, the formation of a porphyrin π-anion radical is often characterized by the appearance of new broad bands in the visible and near-IR regions.[1]
Applications in Drug Development: Photodynamic Therapy
One of the most promising applications of zinc porphyrins in drug development is in photodynamic therapy (PDT), a non-invasive cancer treatment.[12][13] PDT involves the administration of a photosensitizer, such as a zinc porphyrin, which preferentially accumulates in tumor tissue.[14]
Mechanism of Action:
-
Excitation: Upon irradiation with light of a specific wavelength, the zinc porphyrin is excited from its ground state (S₀) to a singlet excited state (S₁).
-
Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a longer-lived triplet excited state (T₁).
-
Energy Transfer (Type II): The triplet state photosensitizer can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
-
Electron Transfer (Type I): Alternatively, the excited photosensitizer can participate in electron transfer reactions with surrounding molecules to produce other reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals.
-
Cell Death: The generated ROS are cytotoxic and induce cell death in the targeted tumor tissue.[14]
The efficiency of a zinc porphyrin as a photosensitizer is closely linked to its electrochemical properties, particularly its ability to be excited and to participate in the necessary energy and electron transfer processes.
Conclusion
The electrochemical properties of zinc porphyrins are central to their diverse and expanding applications. A thorough understanding of their redox behavior, frontier molecular orbital energies, and the influence of structural modifications is paramount for the rational design of new materials for catalysis, sensing, and medicine. The experimental techniques outlined in this guide provide the necessary tools for researchers to probe these fundamental properties and unlock the full potential of this versatile class of molecules. As research continues to advance, the intricate electrochemical characteristics of zinc porphyrins will undoubtedly pave the way for further innovations in science and technology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. New zinc( ii ) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00762C [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Photodynamic Therapy | Effects of zinc porphyrin and zinc phthalocyanine derivatives in photodynamic anticancer therapy under different partial pressures of oxygen in vitro | springermedicine.com [springermedicine.com]
- 14. Unique Diagnostic and Therapeutic Roles of Porphyrins and Phthalocyanines in Photodynamic Therapy, Imaging and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
Zn(II) Mesoporphyrin IX: A Technical Guide to a Multifunctional Heme Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Zn(II) Mesoporphyrin IX (ZnMP), a synthetic heme analog with significant applications in biomedical research and drug development. We delve into its core physicochemical and spectral properties, explore its mechanisms of action as a potent inhibitor of heme oxygenase and a modulator of key cellular pathways, and provide detailed experimental protocols for its application in various research contexts. This guide is intended to be a comprehensive resource for scientists utilizing ZnMP in studies related to heme metabolism, oxidative stress, cancer biology, and cellular imaging.
Introduction
Heme, an iron-containing protoporphyrin IX, is an essential prosthetic group for a vast array of proteins involved in critical biological processes, including oxygen transport, cellular respiration, and signal transduction. The study of heme metabolism and its dysregulation in disease is of paramount importance. This compound (ZnMP) has emerged as a powerful tool in this field, serving as a stable and versatile analog of heme.[1] Its central zinc ion, in place of iron, prevents its degradation by heme oxygenase (HO), making it a potent competitive inhibitor of this enzyme.[2] This property, along with its intrinsic fluorescence, has led to its widespread use in elucidating the roles of HO in various physiological and pathological states. Beyond HO inhibition, ZnMP has been shown to modulate other cellular processes, including the degradation of the transcriptional repressor Bach1 and the activity of the mitochondrial transporter ABCB10.[3][4] This guide will provide a detailed exploration of these functions and the experimental methodologies to investigate them.
Physicochemical and Spectral Properties
A thorough understanding of the physical, chemical, and spectral properties of ZnMP is crucial for its effective use in experimental settings. The following tables summarize key quantitative data for this compound and its closely related analog, Zn(II) Protoporphyrin IX.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₃₄H₃₆N₄O₄Zn | [5][6][7] |
| Molecular Weight | 630.07 g/mol | [5][7] |
| Exact Mass | 628.2028 Da | [7] |
| CAS Number | 14354-67-7 | [5][6][7] |
| Appearance | Brown to reddish-brown solid | [4] |
| Purity | ≥95% | [6][8] |
| Storage Conditions | Room temperature, protect from light. Long term at -20°C. | [6][7] |
Table 2: Spectral Properties of this compound and Analogs in Organic Solvents
| Compound | Solvent | Absorption (λmax, nm) | Emission (λmax, nm) | Reference(s) |
| This compound | Dichloromethane | ~408 (Soret), ~534, ~570 | Not specified | [9] |
| Zn(II) Protoporphyrin IX | DMSO | 423 (Soret), 548, 586 | 590 | [10] |
| Zn(II) Porphyrin Derivative | Dichloromethane | 430 (Soret) | 600, 665 |
Core Mechanisms of Action and Signaling Pathways
ZnMP exerts its biological effects primarily through three well-documented mechanisms: inhibition of heme oxygenase, induction of Bach1 degradation, and activation of the ABCB10 transporter.
Inhibition of Heme Oxygenase
Heme oxygenase (HO) is the rate-limiting enzyme in the catabolism of heme, breaking it down into biliverdin, free iron, and carbon monoxide (CO).[3] ZnMP acts as a potent competitive inhibitor of HO by binding to the active site without being degraded. This inhibition blocks the production of the downstream signaling molecules, making ZnMP an invaluable tool for studying the physiological roles of the HO system.
Figure 1: Inhibition of Heme Oxygenase by ZnMP.
Induction of Bach1 Degradation
Bach1 is a transcriptional repressor of the gene encoding for heme oxygenase-1 (HMOX1). Under basal conditions, Bach1 binds to antioxidant response elements (AREs) in the HMOX1 promoter, repressing its transcription. While heme itself can induce Bach1 degradation, ZnMP has been shown to potently and rapidly promote the proteasomal degradation of Bach1.[3] This leads to the derepression of HMOX1 and a subsequent upregulation of HO-1 expression, a seemingly paradoxical effect for an HO inhibitor. This highlights a complex feedback loop in the regulation of heme metabolism.
Figure 2: ZnMP-Induced Bach1 Degradation.
Activation of ABCB10 Transporter
ABCB10 is a mitochondrial inner membrane ATP-binding cassette (ABC) transporter implicated in heme biosynthesis. ZnMP has been identified as a specific activator of ABCB10, significantly increasing its ATPase activity.[11] This suggests that ZnMP may act as a substrate for ABCB10 and that this transporter plays a role in porphyrin trafficking.
Figure 3: Activation of ABCB10 by ZnMP.
Experimental Applications and Protocols
ZnMP's unique properties lend it to a variety of experimental applications. Detailed protocols for some of the most common assays are provided below.
Heme Oxygenase Activity Assay
This assay measures the activity of HO in a microsomal preparation by quantifying the formation of bilirubin, the end product of the heme degradation pathway. ZnMP can be used as a competitive inhibitor in this assay to determine its IC₅₀ or to probe the involvement of HO in a biological process.
Figure 4: Workflow for Heme Oxygenase Activity Assay.
Protocol:
-
Preparation of Microsomal Fraction (Source of HO-1):
-
Homogenize fresh or frozen liver tissue (or cultured cells) in ice-cold homogenization buffer (e.g., containing 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, and protease inhibitors).[12][13]
-
Perform differential centrifugation: first, a low-speed spin (e.g., 10,000 x g for 15 minutes) to pellet nuclei and mitochondria.[12]
-
Collect the supernatant and subject it to ultracentrifugation (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction.[14]
-
Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration.
-
-
Preparation of Rat Liver Cytosol (Source of Biliverdin Reductase):
-
Homogenize fresh rat liver in a suitable buffer (e.g., potassium phosphate buffer).[14]
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g for 60 minutes) to pellet membranes.[14]
-
The resulting supernatant is the cytosolic fraction containing biliverdin reductase. Determine the protein concentration.
-
-
Heme Oxygenase Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Microsomal protein (e.g., 500 µg)
-
Rat liver cytosol (e.g., 1 mg)
-
Hemin (substrate, e.g., 20 µM)
-
An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
ZnMP at desired concentrations for inhibition studies.
-
-
Incubate the reaction mixture at 37°C for 1 hour in the dark.
-
Stop the reaction by placing the tubes on ice.
-
-
Bilirubin Measurement:
-
Extract the bilirubin into chloroform.
-
Measure the absorbance of the chloroform layer in a spectrophotometer by scanning from 460 to 530 nm. The concentration of bilirubin is calculated from the difference in absorbance between 464 nm and 530 nm using an extinction coefficient of 40 mM⁻¹cm⁻¹.[15]
-
ABCB10 ATPase Activity Assay
This enzyme-coupled assay measures the ATPase activity of reconstituted ABCB10 by linking ATP hydrolysis to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm. ZnMP is used as an activator to study its effect on ABCB10 function.
Protocol:
-
Reconstitution of ABCB10:
-
Purify and reconstitute ABCB10 into proteoliposomes or nanodiscs according to established protocols.
-
-
ATPase Assay Reaction:
-
Prepare an enzyme-coupled assay buffer containing: 100 mM KCl, 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM phosphoenolpyruvate, 0.2 mM NADH, pyruvate kinase (10 units/mL), and lactate dehydrogenase (10 units/mL).[16][17][18]
-
Add the reconstituted ABCB10 preparation to the assay buffer in a cuvette or microplate well.
-
Add ZnMP to the desired final concentration to measure its activating effect.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm over time at 37°C using a spectrophotometer or plate reader.
-
The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Cell Viability Assays
When studying the effects of ZnMP on cultured cells, it is essential to assess cell viability. Several standard methods can be employed.
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of ZnMP for the desired duration.
-
Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[19]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[19][20]
-
Read the absorbance at 570 nm using a microplate reader.
This fluorescent assay measures the reduction of the non-fluorescent dye resazurin to the highly fluorescent resorufin by viable cells.
Protocol:
-
Plate and treat cells with ZnMP as described for the MTT assay.
-
Add AlamarBlue reagent (typically 10% of the culture volume) to each well.[1][3][7]
-
Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[1]
This method distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
Protocol:
-
Harvest cells after treatment with ZnMP.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.[4][21]
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.
-
Calculate the percentage of viable cells.
ZnMP in Photodynamic Therapy (PDT)
ZnMP, like other porphyrins, can act as a photosensitizer. Upon excitation with light of a specific wavelength, it can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) that are cytotoxic to cancer cells.
Figure 5: Mechanism of ZnMP in Photodynamic Therapy.
ZnMP as a Fluorescent Probe
The intrinsic fluorescence of ZnMP allows it to be used as a probe to study heme-binding proteins and heme trafficking. By replacing the native non-fluorescent heme with ZnMP, changes in the local environment of the porphyrin can be monitored by fluorescence spectroscopy.
Protocol for Cellular Imaging:
-
Culture cells on glass-bottom dishes suitable for microscopy.
-
Load the cells with ZnMP by incubating them in a medium containing the desired concentration of the probe. The optimal concentration and loading time should be determined empirically.
-
Wash the cells with fresh medium to remove excess ZnMP.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for ZnMP (excitation ~420 nm, emission ~590 nm).
-
Co-staining with organelle-specific dyes can be performed to determine the subcellular localization of ZnMP.
Conclusion
This compound is a multifaceted research tool that has significantly advanced our understanding of heme metabolism and related cellular processes. Its utility as a potent heme oxygenase inhibitor, a modulator of Bach1 and ABCB10, a photosensitizer, and a fluorescent probe makes it an indispensable compound in the arsenal of researchers in cell biology, pharmacology, and drug discovery. The detailed protocols and mechanistic diagrams provided in this guide are intended to facilitate the effective and accurate application of ZnMP in a wide range of experimental settings. As research continues to unravel the complexities of heme biology, the applications of ZnMP are likely to expand, further solidifying its importance as a cornerstone heme analog.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 3. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 6. Analysis of Cell Viability by the alamarBlue Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Synthesis and Spectroscopic and Biological Activities of Zn(II) Porphyrin with Oxygen Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.7. Assessment of Cell Viability: Trypan Blue Exclusion and MTT Assay [bio-protocol.org]
- 10. Zinc Protoporphyrin IX in Meat and Meat Products: Formation, Application, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. abcam.cn [abcam.cn]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Salmon Lab Protocols: Rat Liver Cytosol Prep [labs.bio.unc.edu]
- 15. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. lab.rockefeller.edu [lab.rockefeller.edu]
- 18. ATP/NADH-enzyme coupled ATPase assay [protocols.io]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. protocols.io [protocols.io]
- 21. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
The Biological Role of Zn(II) Mesoporphyrin IX in Heme Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the biological role of Zn(II) Mesoporphyrin IX, a synthetic heme analog, in the context of heme synthesis. While not a direct intermediate in the physiological heme biosynthetic pathway, this compound and its close structural analogs serve as powerful research tools, primarily through their potent inhibition of heme oxygenase (HO). This document details the molecular interactions of this compound with key enzymes in heme metabolism, presents quantitative data on these interactions, provides detailed experimental protocols for relevant assays, and illustrates the involved biochemical and signaling pathways using logical diagrams.
Introduction: The Heme Synthesis Pathway
Heme, an iron-containing protoporphyrin IX, is a crucial prosthetic group for a vast array of proteins involved in oxygen transport (hemoglobin and myoglobin), electron transport (cytochromes), and catalysis (catalases, peroxidases). The biosynthesis of heme is a highly regulated, eight-step enzymatic process that occurs in both the mitochondria and the cytoplasm of most eukaryotic cells. The pathway begins with the condensation of glycine and succinyl-CoA and culminates in the insertion of ferrous iron (Fe²⁺) into protoporphyrin IX, a reaction catalyzed by the enzyme ferrochelatase.
This compound: A Heme Analog and Potent Inhibitor
This compound is a metalloporphyrin in which a zinc ion (Zn²⁺) is chelated within the mesoporphyrin IX macrocycle. It is structurally similar to heme but with ethyl groups in place of the vinyl groups of protoporphyrin IX. This structural similarity allows it to interact with heme-binding proteins, but its distinct metallic center and modified porphyrin ring confer unique biological activities.
The primary and most studied biological role of this compound and its analogs, such as Zinc Protoporphyrin IX (ZnPP), is the competitive inhibition of heme oxygenase (HO), the rate-limiting enzyme in heme degradation.[1] HO catalyzes the breakdown of heme into biliverdin, free iron, and carbon monoxide (CO). There are two main isoforms of heme oxygenase: the inducible HO-1, which is upregulated in response to oxidative stress and inflammation, and the constitutively expressed HO-2.
Quantitative Data
The inhibitory potency of zinc-containing porphyrins on heme oxygenase and the kinetic parameters of related enzymes are critical for understanding their biological effects.
| Compound/Enzyme | Parameter | Value | Species/Conditions | Reference |
| Zinc Protoporphyrin IX | I₅₀ | ~11 µM | Heme Oxygenase (in vitro, mouse tissues) | [2] |
| Tin Mesoporphyrin IX | Kᵢ | 0.014 µM | Heme Oxygenase (in vitro, rat spleen microsomes) | [3] |
| Ferrochelatase (Yeast) | Kₘ (Zn²⁺) | Varies with conditions | Recombinant yeast ferrochelatase | [4] |
| Ferrochelatase (Murine) | Kₘ (Zn²⁺) | Varies with conditions | Recombinant murine ferrochelatase | [4] |
Note: Data for Zinc Protoporphyrin IX is presented as a close analog to this compound due to the limited availability of specific Kᵢ or I₅₀ values for the latter in the reviewed literature.
Experimental Protocols
Heme Oxygenase Activity Assay (Spectrophotometric Method)
This protocol is adapted from established methods for determining HO activity by measuring the formation of bilirubin.[5][6][7]
Principle: Heme oxygenase catalyzes the conversion of heme to biliverdin, which is subsequently reduced to bilirubin by biliverdin reductase (present in a rat liver cytosol preparation). The concentration of bilirubin is determined spectrophotometrically.
Materials:
-
Microsomal fraction containing heme oxygenase
-
Rat liver cytosol (as a source of biliverdin reductase)
-
Hemin (substrate)
-
NADPH
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Chloroform
-
Spectrophotometer
Procedure:
-
Preparation of Microsomal Fraction:
-
Homogenize tissue or cells in a suitable buffer and centrifuge at 10,000 x g to remove debris and mitochondria.
-
Centrifuge the resulting supernatant at 100,000 x g to pellet the microsomes.
-
Resuspend the microsomal pellet in potassium phosphate buffer.
-
-
Reaction Mixture:
-
In a microcentrifuge tube, combine the microsomal preparation, rat liver cytosol, hemin, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in potassium phosphate buffer.
-
To test for inhibition, pre-incubate the microsomal fraction with this compound for a specified time before adding the substrate.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction mixture at 37°C for 30-60 minutes in the dark.
-
-
Extraction and Measurement:
-
Stop the reaction by adding chloroform and vortexing vigorously.
-
Centrifuge to separate the phases.
-
Carefully collect the lower chloroform phase containing bilirubin.
-
Measure the absorbance of the chloroform extract at or near 464 nm.
-
-
Calculation:
-
Calculate the amount of bilirubin formed using its molar extinction coefficient in chloroform (ε₄₆₄ = 60 mM⁻¹ cm⁻¹).
-
Ferrochelatase Activity Assay (Fluorescence Method)
This protocol describes a common method for assaying ferrochelatase activity by monitoring the formation of zinc-mesoporphyrin.[8][9][10]
Principle: Ferrochelatase can insert zinc ions into a porphyrin substrate, such as mesoporphyrin IX, to form a fluorescent metalloporphyrin. The rate of formation of zinc-mesoporphyrin is measured using a fluorometer.
Materials:
-
Cell or mitochondrial lysate containing ferrochelatase
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0) containing a detergent (e.g., Tween 20)
-
Mesoporphyrin IX (substrate)
-
Zinc acetate (cofactor)
-
Stop solution (e.g., dimethyl sulfoxide/methanol with EDTA)
-
Fluorometer
Procedure:
-
Enzyme Preparation:
-
Prepare cell or mitochondrial lysates and determine the protein concentration.
-
-
Reaction Mixture:
-
In a microplate well or microcentrifuge tube, add the enzyme preparation to the reaction buffer containing zinc acetate.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding mesoporphyrin IX.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the formed zinc-mesoporphyrin using an excitation wavelength of approximately 415 nm and an emission wavelength of approximately 580 nm.
-
-
Quantification:
-
Quantify the product formation by comparing the fluorescence to a standard curve of known zinc-mesoporphyrin concentrations.
-
Signaling Pathways and Logical Relationships
Heme Synthesis and Degradation Pathway
The following diagram illustrates the key enzymatic steps in the synthesis of heme and its subsequent degradation, highlighting the points of interaction for this compound.
Nrf2/Bach1 Signaling Pathway and Regulation of Heme Oxygenase-1
This compound and other metalloporphyrins can influence the expression of heme oxygenase-1 (HO-1) through the Nrf2/Bach1 signaling pathway. Under basal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation. The transcriptional repressor Bach1 binds to Antioxidant Response Elements (AREs) in the promoter region of the HO-1 gene, suppressing its transcription.
Upon exposure to inducers like metalloporphyrins, Bach1 is displaced from the ARE and targeted for degradation.[11] This allows for the binding of Nrf2, which translocates to the nucleus and activates the transcription of HO-1 and other antioxidant genes.
Experimental Workflow for Studying Metalloporphyrin Effects
This diagram outlines a typical workflow for investigating the impact of a metalloporphyrin, such as this compound, on heme synthesis and degradation.
Conclusion
This compound is a valuable tool for researchers in the fields of heme metabolism, oxidative stress, and drug development. Its primary biological role in experimental settings is the potent and competitive inhibition of heme oxygenase. Furthermore, it and its analogs can modulate the Nrf2/Bach1 signaling pathway, leading to an upregulation of HO-1 expression, a feedback mechanism that complicates the interpretation of its in vivo effects. A thorough understanding of its interactions with key enzymes of heme synthesis and degradation, supported by quantitative data and robust experimental protocols, is essential for its effective use in elucidating the complex roles of heme metabolism in health and disease. This technical guide provides a foundational resource for scientists and professionals working in this area.
References
- 1. Zinc . protoporphyrin is a selective inhibitor of heme oxygenase activity in the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Potency of a Plant-Based Zinc Protoporphyrin on Heme Oxygenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Control of heme metabolism with synthetic metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ≥95% (TLC), heme oxygenase inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. The Role of Bach1 in the Induction of Heme Oxygenase by Tin Mesoporphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Bach1 and Nrf2 in up-regulation of the heme oxygenase-1 gene by cobalt protoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Zinc Mesoporphyrin Induces Rapid and Marked Degradation of the Transcription Factor Bach1 and Up-regulates HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Zn(II) Mesoporphyrin IX as an ABCB10 Activator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism by which Zn(II) Mesoporphyrin IX (ZnMP) activates the human mitochondrial ATP-binding cassette (ABC) transporter, ABCB10. The information presented herein is synthesized from key research findings, offering detailed experimental protocols, quantitative data analysis, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to ABCB10 and its Significance
ABCB10 is an ABC transporter located in the inner mitochondrial membrane, playing a crucial role in heme biosynthesis and protection against oxidative stress.[1][2] Knockdown of this transporter is embryonically lethal in mice, leading to severe anemia, highlighting its essential function in normal erythropoiesis.[3][4] Despite its importance, the endogenous substrate of ABCB10 remains unidentified. The discovery of this compound as the first direct and specific activator of ABCB10 provides a valuable chemical tool to probe its function and explore its therapeutic potential.[3][4]
Core Mechanism of ABCB10 Activation by this compound
The primary mechanism of ABCB10 activation by ZnMP is the direct stimulation of its ATPase activity.[3] This suggests that ZnMP may be a substrate for the transporter.[3] The binding of ZnMP to ABCB10 is thought to induce conformational changes that enhance the rate of ATP hydrolysis, which in turn would power the transport of a substrate across the inner mitochondrial membrane.[3]
The activation is highly specific to the molecular structure of ZnMP. Several key findings underscore this specificity:
-
Requirement of the Zinc Ion: Metal-free mesoporphyrin IX does not activate ABCB10, nor does the presence of ZnCl₂ alone, indicating that the coordinated zinc ion within the porphyrin ring is essential for the interaction.[3]
-
Importance of the Porphyrin Ring Structure: Other metalloporphyrins, such as hemin (Fe³⁺ protoporphyrin IX) and Zn(II) protoporphyrin IX (ZnPP), fail to activate ABCB10. This demonstrates that the transporter can distinguish between the ethyl groups of mesoporphyrin and the vinyl groups of protoporphyrin.[3]
-
Distinct Binding Site: ZnMP can partially rescue the ATPase activity of ABCB10 that has been inhibited by hemin. This suggests that ZnMP binds to a site on the transporter that is different from the hemin-binding site.[3]
-
Independence from Cysteine Residues: The activation of ABCB10 by ZnMP does not rely on typical heme regulatory motifs involving cysteine residues. A cysteine-less mutant of ABCB10 is still effectively activated by ZnMP, implying that the binding site is located elsewhere, likely within a substrate-binding cavity in the transmembrane domains.[3][5]
Quantitative Data on ABCB10 Activation
The activation of ABCB10 by ZnMP has been quantified through ATPase activity assays. The key quantitative findings are summarized in the table below.
| Parameter | Value | Notes |
| Basal ATPase Activity | 179 ± 40 nmol Pi/mg proteinmin | ATPase activity of purified ABCB10 reconstituted in lipid nanodiscs without an activator.[3] |
| ZnMP-Stimulated ATPase Activity | 305 ± 43 nmol Pi/mg proteinmin | ATPase activity in the presence of saturating concentrations of ZnMP, representing an approximately 70% increase over basal activity.[3] |
| Michaelis Constant (Kₘ) for Activation | 0.9 µM | The concentration of ZnMP at which the activation of ATPase activity is half-maximal, indicating a high affinity of interaction.[3] |
| Specificity Control (MsbA) | No change in ATPase activity | The ATPase activity of the bacterial ABC transporter MsbA is unaffected by ZnMP, demonstrating the specificity of the activation for ABCB10.[3] |
| Specificity Control (Other Porphyrins) | No significant activation | Hemin, protoporphyrin IX, and Zn(II) protoporphyrin IX do not significantly increase ABCB10's ATPase activity.[3] |
| Specificity Control (Other Substrates) | No activation | The proposed substrates delta-aminolevulinic acid (ALA) and glutathione (GSH and GSSG) do not activate ABCB10.[3] |
Signaling and Functional Context
The activation of ABCB10 by ZnMP occurs within a broader physiological context, primarily related to heme biosynthesis and the management of mitochondrial oxidative stress.
Role in the Heme Biosynthesis Complex
ABCB10 is a component of a larger protein complex in the inner mitochondrial membrane that is essential for the final steps of heme synthesis.[6][7] This complex also includes mitoferrin-1 (Mfrn1), which transports iron into the mitochondrial matrix, and ferrochelatase (FECH), the enzyme that catalyzes the insertion of iron into protoporphyrin IX to form heme.[2][6] ABCB10 is believed to stabilize Mfrn1, thereby enhancing iron uptake for heme production.[6] The activation of ABCB10 by ZnMP could potentially modulate the activity of this entire complex.
Figure 1: ABCB10's role in the heme biosynthesis complex and its activation by ZnMP.
Protection Against Oxidative Stress
Mitochondria are a major source of reactive oxygen species (ROS).[1] ABCB10 plays a significant role in protecting cells from oxidative damage, particularly during processes with high metabolic activity like erythropoiesis.[1][4] The exact mechanism of this protection is not fully elucidated, but it is hypothesized that ABCB10 exports a molecule from the mitochondria that is crucial for activating an antioxidant response.[1] By stimulating the transport activity of ABCB10, ZnMP could potentially enhance this protective function.
Figure 2: Proposed role of ABCB10 in mitigating mitochondrial oxidative stress.
Detailed Experimental Protocols
The following protocols are synthesized from the methodologies described in the primary literature for the study of ABCB10 activation by ZnMP.[3][8]
Expression and Purification of Human ABCB10 in E. coli
-
Transformation: Transform E. coli (e.g., BL21(DE3) strain) with a suitable expression vector containing the human ABCB10 gene with a polyhistidine tag.
-
Culture Growth: Grow the transformed bacteria in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and continue to incubate the culture for 3-4 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM TCEP) supplemented with protease inhibitors. Lyse the cells using a microfluidizer or sonication.
-
Membrane Fractionation: Pellet the cell debris by centrifugation at a low speed (e.g., 10,000 x g). Isolate the membrane fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
Solubilization: Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., 1% n-dodecyl-β-D-maltoside (DDM) and 0.1% cholesteryl hemisuccinate (CHS)) and incubate with gentle agitation for 1 hour at 4°C.
-
Affinity Chromatography: Clarify the solubilized membranes by ultracentrifugation and load the supernatant onto a Ni-NTA affinity column. Wash the column with a buffer containing a lower concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged ABCB10 from the column using a high concentration of imidazole (e.g., 300 mM).
-
Size-Exclusion Chromatography: As a final purification step, subject the eluted protein to size-exclusion chromatography to remove aggregates and further purify the protein.
Reconstitution of ABCB10 into Lipid Nanodiscs
-
Lipid Preparation: Prepare a lipid mixture (e.g., E. coli polar lipids) by drying it under nitrogen gas and then resuspending it in a buffer containing a detergent (e.g., sodium cholate) to form lipid micelles.
-
Assembly Reaction: Mix the purified ABCB10, the membrane scaffold protein (MSP, e.g., MSP1D1), and the prepared lipid micelles at a specific molar ratio (e.g., 1:6:360 for ABCB10:MSP:lipids).
-
Detergent Removal: Incubate the mixture with detergent-adsorbing beads (e.g., Bio-Beads) overnight at 4°C to facilitate the self-assembly of the nanodiscs.
-
Purification of Nanodiscs: Remove the beads and purify the reconstituted ABCB10-nanodiscs from empty nanodiscs and protein aggregates using size-exclusion chromatography.
ATPase Activity Assay (Malachite Green Method)
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the reconstituted ABCB10 in nanodiscs in an assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 10 mM MgCl₂).
-
Addition of Activator: To the appropriate wells, add this compound to the desired final concentration (e.g., a titration from 0 to 10 µM). For control wells, add the vehicle (e.g., DMSO).
-
Initiation of Reaction: Start the ATPase reaction by adding ATP to a final concentration of 5 mM.
-
Incubation: Incubate the plate at 37°C for a specific time period (e.g., 20 minutes) during which the reaction proceeds linearly.
-
Termination and Color Development: Stop the reaction and detect the released inorganic phosphate (Pi) by adding a malachite green reagent. This reagent forms a colored complex with free phosphate.
-
Absorbance Measurement: After a short incubation for color development, measure the absorbance at a wavelength of approximately 620 nm using a plate reader.
-
Quantification: Determine the amount of released Pi by comparing the absorbance values to a standard curve generated with known concentrations of phosphate. Calculate the specific activity as nmol of Pi released per mg of protein per minute.
Figure 3: Experimental workflow for assessing the activation of ABCB10 by ZnMP.
Conclusion and Future Directions
The identification of this compound as a specific activator of ABCB10 represents a significant advancement in the study of this crucial mitochondrial transporter.[3][4] The direct stimulation of its ATPase activity provides a powerful tool for dissecting its transport mechanism and its role in heme biosynthesis and oxidative stress management.
Future research should focus on several key areas:
-
Identification of the Endogenous Substrate: Utilizing ZnMP to stimulate the transport activity of ABCB10 could aid in the identification of its native substrate(s).
-
Structural Studies: Co-crystallization of ABCB10 with ZnMP or the use of cryo-electron microscopy could reveal the precise binding site and the conformational changes induced upon activation.
-
Cellular and In Vivo Studies: Investigating the downstream cellular effects of ABCB10 activation by ZnMP will be critical to understanding its physiological and pathophysiological roles.
-
Therapeutic Potential: Given the link between ABCB10 and diseases involving mitochondrial dysfunction and oxidative stress, exploring the therapeutic potential of modulating its activity with specific compounds like ZnMP is a promising avenue for drug development.
This technical guide provides a solid foundation for researchers and professionals seeking to understand and build upon the current knowledge of ABCB10 activation by this compound.
References
- 1. Mitochondrial ABC transporters function: the role of ABCB10 (ABC-me) as a novel player in cellular handling of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ferrochelatase forms an oligomeric complex with mitoferrin-1 and Abcb10 for erythroid heme biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial ABC transporters function: the role of ABCB10 (ABC-me) as a novel player in cellular handling of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stimulation of the human mitochondrial transporter ABCB10 by zinc-mesoporphrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductions in the mitochondrial ABC transporter Abcb10 affect the transcriptional profile of heme biosynthesis genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Production of a Human Mitochondrial ABC Transporter in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Photophysical and Photochemical Properties of Metalloporphyrins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the essential photophysical and photochemical properties of metalloporphyrins. These versatile macrocyclic compounds are at the forefront of innovations in medicine, particularly in photodynamic therapy (PDT), due to their unique electronic structure and tunable light-interacting capabilities.[1][2] This document details the fundamental principles governing their behavior upon light absorption, presents key quantitative data, outlines detailed experimental protocols for their characterization, and visualizes the core processes involved.
Core Photophysical Principles
The photophysics of metalloporphyrins are governed by their highly conjugated 18-π electron aromatic system.[3] This structure gives rise to characteristic and intense absorption bands in the ultraviolet-visible spectrum.
-
Electronic Absorption: The absorption spectrum is dominated by an intense band near 400 nm, known as the Soret band (or B-band), and several weaker bands at longer wavelengths (500-700 nm) called Q-bands .[3][4] These arise from π-π* electronic transitions. Upon the insertion of a metal ion into the porphyrin core, the symmetry of the molecule increases, typically reducing the four Q-bands seen in free-base porphyrins to two.[4]
-
Excited State Deactivation: Following the absorption of a photon, the metalloporphyrin is promoted from its ground state (S₀) to an excited singlet state (S₁ from Q-band absorption, or S₂ from Soret band absorption). The molecule then relaxes through several pathways, as illustrated by the Jablonski diagram below. Key processes include:
-
Fluorescence: Radiative decay from the first excited singlet state (S₁) back to the ground state (S₀).
-
Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₂ → S₁). This process is typically very fast.
-
Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁). This process populates the long-lived triplet state (T₁), which is crucial for photochemistry.[5][6]
-
Phosphorescence: Radiative decay from the triplet state (T₁) to the ground state (S₀). This is often observed for metalloporphyrins containing heavy atoms.[7]
-
Caption: Jablonski diagram illustrating electronic state transitions for metalloporphyrins.
Quantitative Photophysical Data
The specific photophysical parameters of a metalloporphyrin are highly dependent on the central metal ion, peripheral substituents, and the solvent environment.[8] The "heavy-atom effect" is a key principle: the presence of a heavy metal ion (e.g., Pd, Pt) enhances spin-orbit coupling, which significantly increases the rate of intersystem crossing (ISC), leading to a higher triplet quantum yield (Φ_T) and making these molecules excellent photosensitizers.[9]
Table 1: Photophysical Properties of Selected Metalloporphyrins
| Metalloporphyrin | Solvent | Soret Band λ_max (nm) | Q-Band λ_max (nm) | Fluorescence λ_em (nm) | Fluorescence Quantum Yield (Φ_f) | S₂ Lifetime (τ_S2) | S₁ Lifetime (τ_S1) | Triplet Quantum Yield (Φ_T) |
|---|---|---|---|---|---|---|---|---|
| H₂TPP (Free Base) | Toluene | 419 | 515, 547, 590, 646 | 650, 710 | 0.090[10] | - | 12.8 ns[10] | 0.88 |
| ZnTPP | Ethanol | 421 | 550, 590 | 605, 655 | 0.027[2] | 1.4 ps[2] | ~2 ns | 0.88 |
| PdTPP | Benzene | 416 | 526, 555 | ~565 (phosph.) | < 0.001 | - | - | ~1.0 |
| PtTPP | Benzene | 398 | 509, 537 | ~650 (phosph.) | < 0.001 | - | - | ~1.0 |
| MgTPP | Benzene | 428 | 565, 606 | 610, 660 | 0.16 | - | ~8 ns | 0.80 |
Note: TPP refers to tetraphenylporphyrin. Values are approximate and can vary with experimental conditions.
Core Photochemical Properties and Signaling in PDT
The long-lived triplet state of metalloporphyrins is the origin of their rich photochemistry, most notably their ability to generate reactive oxygen species (ROS). This property is the cornerstone of photodynamic therapy (PDT).[9]
There are two primary mechanisms for ROS production:[9]
-
Type I Mechanism: The excited triplet state photosensitizer (PS*) engages in electron transfer reactions with surrounding molecules or molecular oxygen. This produces radical ions, such as the superoxide anion (O₂•⁻), which can lead to the formation of other ROS like hydroxyl radicals (•OH).[9]
-
Type II Mechanism: The triplet state PS* transfers its energy directly to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer promotes oxygen to its highly reactive singlet state (¹O₂), a potent cytotoxic agent that can oxidize lipids, proteins, and nucleic acids, leading to cell death.[6][9]
In a biological context, the ROS generated by PDT triggers a cascade of cellular signaling events, culminating in cell death through apoptosis, necrosis, or autophagy.[11] For example, some porphyrin-based photosensitizers have been shown to significantly upregulate the Fas/Fasl signaling pathway, a critical extrinsic pathway for inducing apoptosis in tumor cells.[6]
Caption: Mechanisms of ROS generation in Photodynamic Therapy (PDT).
Experimental Protocols
Characterizing the photophysical and photochemical properties of metalloporphyrins requires a suite of spectroscopic techniques.
Caption: General experimental workflow for characterizing metalloporphyrin photophysics.
A. UV-Visible Absorption Spectroscopy
-
Objective: To determine the absorption maxima (λ_max) and molar extinction coefficients (ε).
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the metalloporphyrin in a spectroscopic-grade solvent (e.g., ethanol, toluene, DMF). Create a series of dilutions to ensure the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the spectrum of the solvent in a quartz cuvette (1 cm path length) to use as a baseline. Record the absorption spectra of the sample solutions over a range of ~350-750 nm.[12]
-
Data Analysis: Identify the λ_max for the Soret and Q-bands. Calculate ε using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is path length.
-
B. Steady-State Fluorescence Spectroscopy
-
Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φ_f).
-
Methodology:
-
Sample Preparation: Prepare a very dilute solution (absorbance at excitation wavelength < 0.1) to avoid inner-filter effects and reabsorption.[2] Use a well-characterized fluorescence standard (e.g., quinine sulfate, rhodamine 6G) with a known Φ_f.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., PMT).
-
Measurement: Record the absorption spectrum of both the sample and the standard. Measure the emission spectrum of the sample and the standard, exciting at the same wavelength. Record the integrated fluorescence intensity for both.
-
Data Analysis: Calculate the quantum yield of the sample (Φ_s) relative to the standard (Φ_r) using the formula: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
C. Transient Absorption Spectroscopy (Pump-Probe)
-
Objective: To detect and characterize the triplet excited state, measuring its lifetime (τ_T) and quantum yield (Φ_T).
-
Methodology:
-
Sample Preparation: Prepare a deoxygenated solution to prevent quenching of the triplet state by O₂. This can be done by bubbling with an inert gas (N₂ or Ar) or through freeze-pump-thaw cycles.
-
Instrumentation: An ultrafast transient absorption spectrometer is required. A "pump" laser pulse (e.g., from an OPA tuned to an absorption band) excites the sample. A time-delayed "probe" pulse (often a white-light continuum) passes through the sample, and its absorption is measured.[13][14]
-
Measurement: The difference in absorbance of the probe light with and without the pump pulse (ΔA) is recorded as a function of both wavelength and the delay time between the pump and probe. This generates a 2D map of the transient species.
-
Data Analysis: The decay of the triplet-triplet absorption signal over time is fitted to an exponential function to determine the triplet lifetime (τ_T). The triplet quantum yield can be determined by comparing the maximum ΔA signal to that of a standard with a known Φ_T.
-
References
- 1. Porphyrin/metalloporphyrin and their conjugates: a promising platform for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. www1.lasalle.edu [www1.lasalle.edu]
- 5. Imidazole Metalloporphyrins as Photosensitizers for Photodynamic Therapy: Role of Molecular Charge, Central Metal and Hydroxyl Radical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Porphyrin photosensitizer molecules as effective medicine candidates for photodynamic therapy: electronic structure information aided design - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05585C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Porphyrins and Metalloporphyrins Combined with N-Heterocyclic Carbene (NHC) Gold(I) Complexes for Photodynamic Therapy Application: What Is the Weight of the Heavy Atom Effect? [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Ultrafast transient absorption spectroscopy of porphyrin-based NanoGUMBOS, silver-gold core-shell, and silicon nanoparticles [frontiersin.org]
- 14. ideals.illinois.edu [ideals.illinois.edu]
Zn(II) Mesoporphyrin IX: An In-depth Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of Zn(II) Mesoporphyrin IX, a metalloporphyrin of significant interest in various research and therapeutic areas. Understanding the stability profile of this molecule is critical for its application in drug development, photosensitization, and as a biological probe. This document details the known chemical, thermal, and photolytic degradation pathways, supported by experimental evidence. It also provides standardized methodologies for assessing stability and characterizing degradation products.
Core Stability Profile of this compound
Metalloporphyrins, in general, exhibit high thermal and chemical stability due to the rigid porphyrin macrocycle and the strong coordination of the central metal ion.[1][2] However, like all organic molecules, they are susceptible to degradation under specific conditions. The stability of this compound is influenced by factors such as light exposure, temperature, pH, oxidizing agents, and the solvent environment.
Chemical Stability
The chemical stability of this compound is largely dictated by the integrity of the porphyrin macrocycle. Strong oxidizing agents can lead to the opening of the macrocycle, often initiated by an attack at the meso-positions.[3] The presence of the Zn(II) ion can influence the redox properties of the porphyrin ring, affecting its susceptibility to both oxidation and reduction.
Table 1: Influence of Chemical Stressors on Metalloporphyrin Stability
| Stress Condition | Observation | Potential Degradation Pathway | Reference |
| Strong Oxidizing Agents (e.g., H₂O₂, nitric acid) | Porphyrin macrocycle cleavage | Oxidative attack at meso-positions leading to ring-opening | [1][3] |
| Strong Acids | Demetallation (loss of Zn(II) ion) | Protonation of the porphyrin core | [4] |
| Strong Bases | Generally stable, but can affect solubility and aggregation | - | [4] |
Thermal Stability
Table 2: Thermal Degradation Characteristics of Metalloporphyrins
| Parameter | General Observation for Metalloporphyrins | Reference |
| Onset of Decomposition | Typically in the range of 300-500 °C in an inert atmosphere | [1] |
| Degradation Products | Initial formation of linear tetrapyrroles, followed by smaller fragments | [3] |
| Influence of Metal Ion | The nature of the central metal can affect the decomposition temperature and mechanism | [1] |
Photostability
Porphyrins are photosensitive molecules and can undergo degradation upon exposure to light, particularly in the presence of oxygen. This photodegradation, often referred to as photobleaching, is a critical consideration in applications such as photodynamic therapy. The primary mechanism of photodegradation for zinc porphyrins in the presence of oxygen is believed to involve the formation of a zinc biladienone through the addition of an oxygen molecule to the porphyrin macrocycle.[5] The quantum yield of photobleaching is a key parameter for quantifying photostability.
Table 3: Photodegradation Parameters of Zinc Porphyrins
| Parameter | Observation | Condition | Reference |
| Photodegradation Product | Zinc biladienone (postulated) | In the presence of oxygen | [5] |
| Influence of Oxygen | Photodegradation is significantly enhanced in the presence of oxygen | - | [5] |
| Photobleaching Quantum Yield | Varies depending on the specific porphyrin structure and environment | - | [6] |
Degradation Pathways
The degradation of this compound can proceed through several pathways, depending on the nature of the stressor. The key pathways are oxidative degradation, demetallation, and photodegradation.
Oxidative Degradation Pathway
Oxidative degradation is a major pathway for the breakdown of the porphyrin macrocycle. Strong oxidizing agents can attack the electron-rich meso-positions, leading to the formation of unstable intermediates that subsequently undergo ring-opening to form linear tetrapyrroles (biliverdin-type structures). The reaction can be catalyzed by light or heat.
Photodegradation Pathway
In the presence of light and oxygen, this compound can undergo photooxidation. The excited triplet state of the porphyrin can react with molecular oxygen to generate singlet oxygen, a highly reactive species that can then attack the porphyrin macrocycle. Alternatively, the excited porphyrin can directly react with oxygen. A postulated pathway involves the formation of a zinc biladienone.
Experimental Protocols for Stability Assessment
A systematic approach to evaluating the stability of this compound involves forced degradation studies under various stress conditions.[7][8][9] These studies are essential for identifying potential degradation products and understanding the degradation pathways.
General Workflow for Forced Degradation Studies
Methodologies
3.2.1. Preparation of Stock Solutions A stock solution of this compound is prepared in a suitable organic solvent (e.g., DMSO, DMF) and protected from light. The concentration should be accurately determined using UV-Vis spectrophotometry based on its molar extinction coefficient.
3.2.2. Acidic and Basic Hydrolysis
-
Protocol: The stock solution is diluted in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. The samples are incubated at a controlled temperature (e.g., 60 °C) for a specified period.
-
Analysis: Samples are withdrawn at various time points, neutralized, and analyzed by HPLC to determine the remaining concentration of the parent compound.
3.2.3. Oxidative Degradation
-
Protocol: The stock solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), and incubated at room temperature.
-
Analysis: Aliquots are taken at different intervals and analyzed by HPLC and LC-MS/MS to quantify the parent compound and identify oxidation products.
3.2.4. Thermal Degradation
-
Protocol: The solid compound or a solution is subjected to elevated temperatures (e.g., 80 °C, 100 °C) in a controlled environment (e.g., oven, heating block).
-
Analysis: The degradation is monitored over time by HPLC analysis of the remaining parent compound. For solid-state studies, thermogravimetric analysis (TGA) can be employed.
3.2.5. Photostability
-
Protocol: A solution of this compound is exposed to a controlled light source (e.g., a photostability chamber with a specific wavelength and intensity). A control sample is kept in the dark.
-
Analysis: The degradation is monitored by UV-Vis spectroscopy and HPLC at various time points. The photobleaching quantum yield can be determined by comparing the rate of degradation to that of a standard actinometer.
3.2.6. Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV-Vis detection is the primary tool for quantifying the concentration of this compound and its degradation products. A C18 column is commonly used with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is crucial for the identification and structural elucidation of degradation products.[12][13][14]
-
UV-Vis Spectroscopy: Used for initial concentration determination and for monitoring the changes in the characteristic Soret and Q-bands of the porphyrin during degradation studies.[15]
-
Fluorescence Spectroscopy: Can be used to monitor changes in the fluorescence emission of the porphyrin, which may be altered upon degradation.
Concluding Remarks
The stability of this compound is a multifaceted property that is critical for its successful application. This guide has outlined the primary degradation pathways—oxidative, thermal, and photolytic—and has provided a framework for their experimental investigation. While metalloporphyrins are generally robust, exposure to harsh chemical environments, high temperatures, and light can lead to degradation. A thorough understanding of these degradation processes and the factors that influence them is paramount for the development of stable formulations and for ensuring the reliability of experimental results. The provided experimental protocols offer a starting point for researchers to systematically evaluate the stability of this compound and other related metalloporphyrins. Further research is warranted to obtain more specific quantitative data on the degradation kinetics and products of this compound under a wider range of conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical, Thermal, and Radiation Resistance of an Iron Porphyrin: A Model Study of Biosignature Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantum yields and kinetics of the photobleaching of hematoporphyrin, Photofrin II, tetra(4-sulfonatophenyl)-porphine and uroporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Automated HPLC method for determining zinc protoporphyrin IX and protoporphyrin IX in erythrocytes of workers exposed to lead] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Probing the stability and structure of metalloporphyrin complexes with basic peptides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. real.mtak.hu [real.mtak.hu]
An In-depth Technical Guide to the Solubility of Zn(II) Mesoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the solubility characteristics of Zinc (II) Mesoporphyrin IX, a key metalloporphyrin with significant applications in biomedical research. Understanding its solubility is critical for the design of effective experimental protocols and the development of novel therapeutic agents. This document outlines solubility data, presents detailed experimental methodologies for solubility determination, and visualizes relevant biological pathways.
Introduction to Zn(II) Mesoporphyrin IX
Zinc (II) Mesoporphyrin IX is a synthetic metalloporphyrin that serves as a valuable tool in various research areas. It is structurally similar to heme, with a central zinc ion instead of iron. This substitution prevents the generation of reactive oxygen species, making it a stable analog for studying heme-related biological processes. Its primary research applications include its role as a competitive inhibitor of heme oxygenase (HO-1) and as a specific activator of the mitochondrial ATP-binding cassette (ABC) transporter ABCB10.[1][2] The inherent hydrophobicity of the porphyrin macrocycle, however, presents challenges in its formulation and delivery, making a thorough understanding of its solubility essential.
Solubility Profile of this compound
The solubility of this compound is highly dependent on the solvent's polarity and its ability to interact with the porphyrin ring and its side chains. Generally, metalloporphyrins exhibit poor solubility in aqueous solutions and higher solubility in organic solvents.[3]
Table 1: Quantitative and Qualitative Solubility of this compound and Related Porphyrins
| Solvent | This compound | Zn(II) Protoporphyrin IX (Related Compound) |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (79.36 mM) (with sonication)[1] | Soluble to 50 mM[4] |
| Dimethylformamide (DMF) | Soluble (qualitative) | Soluble (qualitative)[5] |
| Pyridine | Soluble (qualitative) | Soluble (qualitative)[5] |
| Aqueous Solutions (e.g., water, buffers) | Poorly soluble/Insoluble | Colloidal in aqueous base[5] |
| Ethanol | Poorly soluble/Insoluble | Insoluble[6] |
| Chloroform (CHCl₃) | Soluble (qualitative, for similar Zn(II) porphyrins) | - |
| Dichloromethane (CH₂Cl₂) | Soluble (qualitative, for similar Zn(II) porphyrins) | - |
Note: The qualitative data is based on general statements for metalloporphyrins and specific data for closely related compounds. Researchers should perform their own solubility tests for specific applications.
For in vivo studies, co-solvents are often required to achieve a suitable formulation. A common formulation involves dissolving this compound in DMSO first, followed by dilution with agents like PEG300 and Tween-80, and finally with a saline solution.[1]
Experimental Protocols for Solubility Determination
A reliable and reproducible method for determining the solubility of this compound is crucial for experimental consistency. The following protocols describe the shake-flask method coupled with UV-Vis spectroscopy, a standard approach for this purpose.
The shake-flask method involves agitating an excess amount of the solute (this compound) in a specific solvent for a prolonged period to ensure equilibrium is reached. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute in the filtrate is determined using UV-Vis spectroscopy by applying the Beer-Lambert law.
-
This compound (solid, high purity)
-
Selected solvents (e.g., DMSO, DMF, ethanol, phosphate-buffered saline pH 7.4)
-
Volumetric flasks and pipettes
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Prepare a stock solution: Accurately weigh a known mass of this compound and dissolve it in a suitable solvent (e.g., DMSO) in a volumetric flask to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Prepare serial dilutions: Perform serial dilutions of the stock solution to obtain a series of standards with known concentrations (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
-
Measure absorbance: Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent. The characteristic Soret band for metalloporphyrins is typically around 400-420 nm.
-
Plot the standard curve: Plot a graph of absorbance versus concentration. The resulting plot should be linear, and the equation of the line (y = mx + c, where y is absorbance and x is concentration) will be used to determine the concentration of unknown samples.
-
Add excess solid: Add an excess amount of solid this compound (e.g., 2-5 mg) to a vial containing a known volume of the test solvent (e.g., 1 mL). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Phase separation: Allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Dilution and measurement: Dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the standard curve. Measure the absorbance of the diluted filtrate at the λ_max.
-
Concentration calculation: Use the standard curve equation to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the solubility of this compound in the test solvent.
Visualization of Relevant Biological Pathways
This compound is known to interact with specific biological pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
This compound has been identified as a specific activator of the mitochondrial inner membrane transporter ABCB10, which is involved in heme biosynthesis. This activation leads to an increase in the transporter's ATPase activity.
Caption: Activation of the ABCB10 transporter by this compound.
This compound acts as a competitive inhibitor of heme oxygenase-1 (HO-1), the rate-limiting enzyme in heme degradation. By binding to the active site, it blocks the breakdown of heme into biliverdin, free iron, and carbon monoxide.
Caption: Competitive inhibition of Heme Oxygenase-1 by this compound.
The following diagram outlines the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination via the shake-flask method.
Conclusion
This technical guide provides essential information on the solubility of this compound for researchers and professionals in drug development. The provided data and protocols offer a solid foundation for designing and conducting experiments that require the solubilization of this important compound. The visualized biological pathways and experimental workflow further aid in understanding its mechanism of action and practical application in a laboratory setting. Accurate determination and reporting of solubility are paramount for the reproducibility and success of scientific research involving this compound.
References
The Ubiquitous Tetrapyrroles: A Technical Guide to the Natural Occurrence and Biosynthesis of Porphyrins
For Researchers, Scientists, and Drug Development Professionals
Porphyrins and their derivatives are a class of intensely colored, aromatic tetrapyrrolic macrocycles that are fundamental to a vast array of biological functions.[1][2][3] From the oxygen-carrying capacity of hemoglobin in vertebrates to the light-harvesting machinery of photosynthesis in plants, these molecules are indispensable for life as we know it.[4][5] Their unique physicochemical properties, including strong light absorption and the ability to chelate various metal ions, have also made them a focal point for research and development in fields ranging from photodynamic therapy to materials science.[6][7] This in-depth technical guide provides a comprehensive overview of the natural occurrence and intricate biosynthetic pathways of porphyrins, tailored for professionals in research and drug development.
Natural Occurrence of Porphyrins
Porphyrins are ubiquitous in the biosphere and geosphere, found in a remarkable diversity of forms and environments.[8] Their distribution spans across all kingdoms of life and extends into the geological record.
In Living Organisms
The most abundant porphyrin on Earth is chlorophyll , the magnesium-containing pigment essential for photosynthesis in plants, algae, and cyanobacteria.[8] In the animal kingdom, the iron-containing porphyrin, heme , is a vital component of hemoproteins such as hemoglobin, myoglobin, and cytochromes, playing critical roles in oxygen transport and cellular respiration.[4][9]
Beyond these primary roles, porphyrins are found in various other biological contexts. Bacteriochlorophylls are the photosynthetic pigments in anoxygenic phototrophic bacteria.[10] Certain marine invertebrates have been found to contain uroporphyrin and coproporphyrin III in their tissues and shells.[6][11] Protoporphyrin IX is responsible for the pigmentation of some avian eggshells and feathers.[5][8][12]
In the Geosphere
The exceptional stability of the porphyrin macrocycle allows for its preservation over geological timescales.[13] Petroporphyrins , also known as geological porphyrins, are found in crude oils, oil shales, and sediments.[14][15] These are typically the metal complexes of deoxophylloerythroetioporphyrin (DPEP) and etioporphyrin, primarily chelated with nickel and vanadyl ions.[14] The analysis of petroporphyrins provides valuable information about the origin, maturity, and migration of petroleum.[2][15]
Quantitative Abundance of Porphyrins in Natural Sources
The concentration of porphyrins varies significantly depending on the organism, tissue, and environmental conditions. The following tables summarize available quantitative data on the abundance of major porphyrins in different natural sources.
| Plant Species | Chlorophyll a (mg/g tissue) | Chlorophyll b (mg/g tissue) | Total Chlorophyll (mg/g tissue) | Reference |
| Catharanthus roseus (white) | 24.44 | 9.303 | 33.743 | [9] |
| Phaseolus vulgaris | 21.906 | 11.837 | 33.743 | [9] |
| Cajanus cajan | 0.945 | 0.14 | 1.085 | [9] |
| Senna siamea | 0.61 | 1.528 | 2.138 | [9] |
| Sphagneticola trilobata | 0.77 | 0.315 | 1.085 | [9] |
| Laurocerasus officinalis | - | - | 89.3 CCI | [16] |
| Ginkgo biloba | - | - | 16.7 CCI | [16] |
| Platanus orientalis | - | - | 11.48 CCI | [16] |
| Elaeagnus angustifolia | - | - | 129.04 CCI | [16] |
| *CCI (Chlorophyll Content Index) is a relative measure obtained using a portable chlorophyll meter. |
| Sample Type | Porphyrin | Concentration | Reference |
| Avian Eggshell (Troglodytes aedon) | Protoporphyrin IX | Positive correlation with redness | [8] |
| Marine Sediments (Campeche Shelf) | VO-Porphyrins | 5.1 ng/g to 240.3 ng/g | [17] |
| Marine Sediments (Campeche Shelf) | Ni-Porphyrins | 2.7 ng/g to 2.3 ng/g | [17] |
| Crude Oil (Venezuelan) | Vanadium Porphyrins | 440–617 mg L–1 | [18] |
| Crude Oil (Venezuelan) | Nickel Porphyrins | 70–94 mg L–1 | [18] |
Biosynthesis of Porphyrins
The biosynthesis of porphyrins is a highly conserved and tightly regulated pathway that occurs in almost all living organisms. The pathway can be broadly divided into two main branches depending on the initial precursors: the C4 pathway (Shemin pathway) and the C5 pathway .
-
C4 Pathway: Found in non-photosynthetic eukaryotes (e.g., animals, fungi) and α-proteobacteria, this pathway initiates with the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA).[4]
-
C5 Pathway: Utilized by plants, algae, archaea, and most bacteria, this pathway synthesizes ALA from glutamate.[4]
From ALA, the pathway converges and proceeds through a series of enzymatic steps, primarily occurring in the mitochondria and cytosol, to produce the common intermediate, Uroporphyrinogen III . This molecule then serves as the precursor for all other naturally occurring porphyrins, including heme, chlorophyll, and bacteriochlorophyll.
The Heme Biosynthesis Pathway
The following diagram illustrates the key steps, intermediates, and enzymes involved in the biosynthesis of heme, the most common porphyrin in animals.
Caption: The heme biosynthesis pathway, illustrating the sequential conversion of initial precursors to heme, and the cellular compartmentalization of the enzymatic steps.
Experimental Protocols for Porphyrin Analysis
The accurate extraction and quantification of porphyrins from various matrices are crucial for research and clinical applications. The following sections provide detailed methodologies for the analysis of porphyrins in different sample types.
Extraction and Quantification of Porphyrins from Bacterial Cells
This protocol is adapted for the analysis of protoporphyrin IX and coproporphyrin III from bacterial cultures, particularly Escherichia coli, using LC/MS/MS.[3]
Materials and Reagents:
-
Bacterial cell culture
-
Ethyl acetate (Sigma-Aldrich)
-
Acetic acid (Sigma-Aldrich)
-
Hydrochloric acid (3 M)
-
0.05 M Tris pH 8.2-2 mM EDTA buffer
-
Protoporphyrin IX standard (Frontier Scientific)
-
Coproporphyrin III dihydrochloride standard (Frontier Scientific)
-
Formic acid (Sigma-Aldrich)
-
Acetonitrile (Sigma-Aldrich)
-
Water (LC/MS grade)
Equipment:
-
Centrifuge
-
Sonicator
-
LC/MS/MS system (e.g., 5500 QTRAP LC/MS/MS system, AB Sciex)
-
HPLC system (e.g., 1200 series HPLC system, Agilent Technologies)
-
Zorbax SB-Aq column (4.6 × 50 mm, 5 μm) or equivalent
Procedure:
-
Cell Harvesting:
-
Culture bacterial cells to a final volume equivalent to 100 ml with an A600 of 0.4.
-
Harvest cells by centrifugation at 7,000 × g at 4 °C for 10 min.
-
Wash the cell pellet with 20 ml of pre-chilled 0.05 M Tris pH 8.2-2 mM EDTA buffer.
-
-
Cell Lysis and Porphyrin Extraction:
-
Resuspend the cell pellet in 1 ml of ethyl acetate/acetic acid (3:1, v/v).
-
Lyse the cells by sonication for 2 min on ice.
-
Remove cell debris by centrifugation at 7,000 × g at 4 °C for 10 min.
-
Transfer the supernatant to a fresh tube.
-
-
Liquid-Liquid Extraction:
-
Add 1 ml of H2O, vortex, and centrifuge at 7,000 × g for 5 min.
-
Remove and discard the upper aqueous layer.
-
Repeat the wash step.
-
Add 100 μl of 3 M HCl to the ethyl acetate phase to solubilize the porphyrins. Vortex vigorously and centrifuge.
-
Transfer the upper, porphyrin-containing aqueous layer to a fresh tube for analysis.
-
-
LC/MS/MS Analysis:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 ml/min.
-
Gradient:
-
0–1 min: 100% A
-
1–10 min: Gradient to 5% A
-
10–18 min: Hold at 5% A
-
18–19 min: Gradient to 100% A
-
19–24 min: Hold at 100% A
-
-
Injection Volume: 1 μl.
-
MS Detection: Positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.
-
Coproporphyrin III: m/z 655.4 → 596.3
-
Protoporphyrin IX: m/z 563.2 → 504.1
-
-
General Protocol for Porphyrin Extraction from Animal Tissues
This protocol provides a general framework for the extraction of porphyrins from animal tissues for subsequent analysis by HPLC.
Materials and Reagents:
-
Tissue sample (e.g., liver, kidney)
-
Homogenization buffer (e.g., phosphate buffer)
-
1 M HCl
-
Methanol
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Tissue Homogenization:
-
Homogenize a known weight of tissue in an appropriate buffer.
-
-
Porphyrin Extraction:
-
Extract the porphyrins from the tissue homogenate using a solution of HCl and methanol.
-
Centrifuge to pellet the tissue debris.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Pass the supernatant through a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a methanol/phosphate buffer solution to remove interfering substances.
-
Elute the porphyrins with an appropriate solvent (e.g., methanol).
-
-
Analysis:
-
Analyze the eluted porphyrins by reversed-phase HPLC with spectrofluorometric detection.
-
Experimental Workflow for Porphyrin Analysis
The following diagram illustrates a typical experimental workflow for the analysis of porphyrins from biological samples.
Caption: A generalized experimental workflow for the extraction, purification, and analysis of porphyrins from biological samples.
Conclusion
The study of porphyrins continues to be a vibrant and interdisciplinary field. From their fundamental roles in biological energy transduction to their application in cutting-edge medical therapies, a deep understanding of their natural occurrence and biosynthesis is paramount. The methodologies and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further explore the multifaceted world of these essential "pigments of life." The continued development of analytical techniques will undoubtedly lead to new discoveries and applications for this remarkable class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sketchviz.com [sketchviz.com]
- 4. scribd.com [scribd.com]
- 5. UV-induced feather color change reflects its porphyrin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The occurrence of porphyrins in certain marine invertebrates | Journal of the Marine Biological Association of the United Kingdom | Cambridge Core [cambridge.org]
- 7. sketchviz.com [sketchviz.com]
- 8. Avian eggshell coloration predicts shell-matrix protoporphyrin content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phytojournal.com [phytojournal.com]
- 10. Bacteriochlorophyll - Wikipedia [en.wikipedia.org]
- 11. [PDF] The occurrence of porphyrins in certain marine invertebrates | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. biovis.net [biovis.net]
- 14. researchgate.net [researchgate.net]
- 15. wiki.aapg.org [wiki.aapg.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Zn(II) Mesoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zn(II) Mesoporphyrin IX is a synthetic heme analog that holds significant interest in biomedical research due to its biological activities, including the inhibition of heme oxygenase (HO) and the modulation of specific signaling pathways. Its potential therapeutic applications are being explored in various fields, including oncology and hematology. This document provides a detailed protocol for the dissolution of this compound for in vivo studies, summarizes key quantitative data, and illustrates a relevant signaling pathway.
Data Presentation
Quantitative data for in vivo studies of this compound is not extensively available in the public domain. The following tables include data for this compound where available, and for the closely related compound Zn(II) Protoporphyrin IX (ZnPP) as a reference, which should be considered with caution as a direct substitute.
Table 1: In Vivo Dosage of Zn(II) Protoporphyrin IX (ZnPP)
| Animal Model | Dosage | Route of Administration | Vehicle | Reference Study |
| Mice | 50 mg/kg | Intraperitoneal (i.p.) | Not specified | Antitumor studies[1] |
| Mice | 5 and 20 µ g/mouse | Not specified | Not specified | Lung cancer studies |
Table 2: Pharmacokinetic Parameters of a Related Metalloporphyrin (Tin-Mesoporphyrin)
No specific pharmacokinetic data for this compound was identified. The following data for Tin-Mesoporphyrin is provided for contextual understanding of a related compound.
| Parameter | Value | Conditions | Reference Study |
| T1/2 (Plasma) | 3.8 hours | 1 µmole/kg body weight, intravenous (i.v.) administration in humans | [2] |
Table 3: Toxicity Data for this compound
| Endpoint | Observation | Animal Model | Reference |
| Hematotoxicity | Toxic towards hemopoiesis | Not specified | [3] |
Experimental Protocols
Protocol for Dissolving this compound for In Vivo Administration
This protocol details the preparation of a 2.5 mg/mL suspended solution of this compound suitable for oral and intraperitoneal injections.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Prepare a Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in DMSO to prepare a 25.0 mg/mL stock solution. Ensure complete dissolution by vortexing.
-
-
Prepare the Working Solution (for a final volume of 1 mL):
-
In a sterile microcentrifuge tube, add 100 µL of the 25.0 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube.
-
Mix thoroughly by vortexing until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again to ensure complete mixing.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final suspension thoroughly.
-
If precipitation is observed, use an ultrasonic bath to aid in the dispersion of the compound.
-
-
Administration:
-
The resulting suspended solution will have a concentration of 2.5 mg/mL.
-
This suspension can be used for oral gavage or intraperitoneal injection in animal models.
-
It is recommended to prepare the working solution fresh on the day of use.
-
Signaling Pathway
Signaling Pathway of this compound in Heme Metabolism and Gene Regulation
This compound has been shown to influence cellular processes by interacting with key components of heme metabolism and gene regulation. One of the notable mechanisms involves its role as a specific activator of the mitochondrial transporter ABCB10. This activation, coupled with its inhibitory effect on heme oxygenase, leads to the modulation of the transcription factor Bach1. The degradation of Bach1, a repressor of the HMOX1 gene, results in the upregulation of Heme Oxygenase-1 (HO-1) expression.
Caption: this compound activates the ABCB10 transporter, leading to the proteasomal degradation of the Bach1 transcriptional repressor. This alleviates the repression of the HMOX1 gene, resulting in increased expression of Heme Oxygenase-1.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of tin-mesoporphyrin in man and the effects of tin-chelated porphyrins on hyperexcretion of heme pathway precursors in patients with acute inducible porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | [frontierspecialtychemicals.com]
Zn(II) Mesoporphyrin IX: A Potent Photosensitizer for Singlet Oxygen Generation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zn(II) Mesoporphyrin IX is a synthetic, zinc-chelated porphyrin derivative that has garnered significant interest as a photosensitizer for various applications, most notably in photodynamic therapy (PDT).[1][2][3] Its robust ability to generate singlet oxygen (¹O₂), a highly reactive form of oxygen, upon photoactivation makes it a valuable tool for inducing localized cytotoxicity in cancer cells and microorganisms.[4][5] These application notes provide a comprehensive overview of the properties, applications, and experimental protocols associated with this compound as a photosensitizer.
Porphyrins and their metallo-derivatives are renowned for their photosensitizing capabilities, which are central to PDT.[6] This therapeutic modality involves the administration of a photosensitizer, followed by its activation with light of a specific wavelength.[7] The activated photosensitizer then transfers energy to molecular oxygen, generating reactive oxygen species (ROS), primarily singlet oxygen, which leads to cellular damage and apoptosis.[7][8]
Mechanism of Singlet Oxygen Generation
The photosensitizing action of this compound follows the Type II photochemical pathway.[8] This process can be summarized in the following steps:
-
Ground State (S₀): Initially, the this compound molecule is in its stable, low-energy ground state.
-
Photoexcitation (S₁): Upon absorption of a photon of appropriate wavelength (typically in the Soret or Q-band regions), the molecule is promoted to an excited singlet state (S₁).
-
Intersystem Crossing (T₁): The excited singlet state is short-lived and can undergo a spin inversion process known as intersystem crossing to a more stable, longer-lived excited triplet state (T₁). The presence of the zinc ion in the porphyrin core facilitates this process, enhancing the triplet state yield.[9]
-
Energy Transfer to Molecular Oxygen (³O₂): In the triplet state, the photosensitizer can interact with ground-state molecular oxygen (³O₂), which is naturally in a triplet state. Through a process called triplet-triplet annihilation, the energy from the excited photosensitizer is transferred to the oxygen molecule.
-
Singlet Oxygen (¹O₂) Formation: This energy transfer excites the molecular oxygen to its highly reactive singlet state (¹O₂), while the photosensitizer returns to its ground state (S₀), ready to absorb another photon.[8][10]
The generated singlet oxygen is a potent oxidizing agent that can react with various biomolecules, including lipids, proteins, and nucleic acids, leading to cellular damage and ultimately cell death.[7]
Caption: Type II photosensitization pathway.
Applications
The primary application of this compound as a photosensitizer is in the field of photodynamic therapy for cancer treatment.[4][5] Its ability to be selectively taken up by tumor cells and subsequently activated by light allows for targeted destruction of malignant tissues with minimal damage to surrounding healthy tissues.[7]
Other potential applications include:
-
Antimicrobial Photodynamic Therapy: The generation of singlet oxygen can effectively kill a broad spectrum of microorganisms, including bacteria, fungi, and viruses.[10]
-
Photocatalysis: this compound can be used as a photocatalyst in various chemical reactions.[1]
-
Bioimaging: The inherent fluorescence of porphyrins can be utilized for imaging and tracking their localization within cells and tissues.[4]
Quantitative Data
The efficiency of a photosensitizer is determined by several key photophysical and photochemical parameters. The following table summarizes some of the important quantitative data for zinc porphyrin derivatives.
| Parameter | Value | Solvent/Conditions | Reference |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.40 - 0.9 ± 0.1 | Chloroform, Aqueous Solutions | [10][11] |
| Absorption Maxima (Soret Band) | ~408 - 420 nm | Various | [12] |
| Absorption Maxima (Q-Bands) | ~500 - 650 nm | Various | [12] |
| Fluorescence Emission | ~580 - 650 nm | Various | [6] |
Note: The exact values can vary depending on the specific porphyrin derivative, solvent, and experimental conditions. The quantum yield of singlet oxygen for Zn(II) protoporphyrin IX has been reported to be as high as 0.9 ± 0.1.[11]
Experimental Protocols
The following are detailed protocols for the characterization of this compound as a photosensitizer.
Protocol 1: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes the indirect method for determining the singlet oxygen quantum yield using a chemical quencher, 9,10-diphenylanthracene (DPBF), which is bleached by singlet oxygen.[10]
Materials:
-
This compound
-
9,10-diphenylanthracene (DPBF)
-
Reference photosensitizer with a known ΦΔ (e.g., meso-tetraphenylporphyrin, H₂TPP)
-
Spectrophotometer
-
Light source with a suitable filter (>420 nm)
-
Oxygen supply
Procedure:
-
Prepare stock solutions of this compound, the reference photosensitizer, and DPBF in the chosen solvent.
-
In a quartz cuvette, prepare a solution containing a known concentration of this compound and DPBF. The concentration of the photosensitizer should be adjusted to have an absorbance of ~0.1 at the irradiation wavelength to avoid inner filter effects.
-
Saturate the solution with oxygen by bubbling O₂ gas for at least 15 minutes.
-
Record the initial UV-Vis absorption spectrum of the solution, paying close attention to the absorbance of DPBF at its maximum absorption wavelength (~374 nm in chloroform).[10]
-
Irradiate the solution with the light source. At regular time intervals, stop the irradiation and record the UV-Vis spectrum to monitor the decrease in DPBF absorbance.
-
Repeat steps 2-5 with the reference photosensitizer under identical conditions.
-
Plot the natural logarithm of the DPBF absorbance versus irradiation time for both the sample and the reference. The slope of this plot is proportional to the rate of singlet oxygen generation.
-
Calculate the singlet oxygen quantum yield of this compound using the following equation:
ΦΔ(sample) = ΦΔ(ref) * (k(sample) / k(ref)) * (I(ref) / I(sample))
where ΦΔ is the singlet oxygen quantum yield, k is the slope of the plot, and I is the light intensity absorbed by the photosensitizer.
Caption: Quantum yield determination workflow.
Protocol 2: In Vitro Photodynamic Therapy (PDT) Assay
This protocol outlines a general procedure for evaluating the phototoxic effects of this compound on cancer cells in culture.[13][14]
Materials:
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT or other cell viability assay kit
-
Light source with appropriate wavelength and power
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in the incubator.
-
Photosensitizer Incubation: Prepare various concentrations of this compound in the cell culture medium. Remove the old medium from the cells and add the photosensitizer solutions. Incubate for a predetermined time (e.g., 4-24 hours) in the dark.
-
Washing: After incubation, remove the photosensitizer-containing medium and wash the cells twice with PBS to remove any unbound photosensitizer.
-
Irradiation: Add fresh, phenol red-free medium to the cells. Expose the cells to light from the light source for a specific duration to deliver a defined light dose. Include control groups that are not irradiated ("dark toxicity") and cells that are not treated with the photosensitizer but are irradiated ("light only" toxicity).
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for 24-48 hours.
-
Cell Viability Assay: Assess cell viability using the MTT assay or another suitable method according to the manufacturer's instructions.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot cell viability versus photosensitizer concentration or light dose to determine the IC₅₀ value (the concentration or dose that causes 50% cell death).
Caption: In vitro PDT experimental workflow.
Conclusion
This compound is a highly effective photosensitizer with significant potential in photodynamic therapy and other related fields. Its favorable photophysical properties, particularly its high singlet oxygen quantum yield, make it a valuable tool for researchers and drug development professionals. The protocols provided herein offer a starting point for the characterization and evaluation of this compound in various experimental settings. Further research and development in this area are likely to lead to new and improved therapeutic strategies based on the potent photosensitizing capabilities of this molecule.
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. scbt.com [scbt.com]
- 3. medkoo.com [medkoo.com]
- 4. miRNA-Guided Imaging and Photodynamic Therapy Treatment of Cancer Cells Using Zn(II)-Protoporphyrin IX-Loaded Metal-Organic Framework Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zn(II) porphyrin-encapsulated MIL-101 for photodynamic therapy of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. Highly Efficient Water-Soluble Photosensitizer Based on Chlorin: Synthesis, Characterization, and Evaluation for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Synthesis, Photochemical and Photoinduced Antibacterial Activity Studies of meso-Tetra(pyren-1-yl)porphyrin and its Ni, Cu and Zn Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Application of Zn(II) Mesoporphyrin IX in Artificial Photosynthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zn(II) Mesoporphyrin IX, a synthetic analog of chlorophyll, has emerged as a promising photosensitizer in the field of artificial photosynthesis. Its inherent photophysical properties, including strong absorption in the visible region and a long-lived triplet excited state, enable it to efficiently capture light energy and initiate key chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in various artificial photosynthetic systems, including hydrogen production, carbon dioxide reduction, and cofactor regeneration.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₆N₄O₄Zn | [1][2] |
| Molecular Weight | 630.07 g/mol | [2] |
| CAS Number | 14354-67-7 | [1][2] |
| Appearance | Purple to black powder | - |
| Solubility | Soluble in DMF, DMSO, and basic aqueous solutions | - |
| Storage | Store at room temperature, protected from light | [1] |
Applications in Artificial Photosynthesis
This compound serves as a versatile component in artificial photosynthetic systems, primarily functioning as a light-harvesting molecule and a photocatalyst. Its applications span several key areas of solar fuel production and enzymatic synthesis.
Photocatalytic Hydrogen (H₂) Production
This compound can act as a photosensitizer in systems designed for the photocatalytic production of hydrogen from water. Upon light absorption, the excited porphyrin molecule transfers an electron to a catalyst, typically a platinum nanoparticle, which then reduces protons to molecular hydrogen.
Quantitative Data for H₂ Production:
| System | Photosensitizer | Co-catalyst | Sacrificial Electron Donor | H₂ Evolution Rate (μmol/g/h) | Reference |
| Covalent Organic Framework | Zn(II) 5,10,15,20-tetrakis(para-aminophenyl) porphyrin (Zn-TAPP) | Platinum (Pt) | Ascorbic Acid | 8200 | [3] |
| Bacterioferritin Scaffold | This compound | Platinum nanoparticle | - | Not specified | [1] |
Experimental Protocol: H₂ Production using a Zn-Porphyrin-based Covalent Organic Framework (COF)
This protocol is adapted from the methodology described for a Zn-Por-TT COF.[3]
Materials:
-
Zn-Por-TT COF (5 mg)
-
Ultrapure water (50 mL)
-
Ascorbic acid (sacrificial electron donor)
-
K₂PtCl₆ (co-catalyst precursor)
-
Photocatalytic reactor with a visible light source (λ > 400 nm, xenon lamp)
-
Gas chromatograph (GC) for H₂ analysis
Procedure:
-
Disperse 5 mg of the Zn-Por-TT COF powder in 50 mL of ultrapure water in the photocatalytic reactor.
-
Add a specific amount of ascorbic acid and K₂PtCl₆ to the suspension.
-
Seal the reactor and purge with an inert gas (e.g., Argon) for 30 minutes to remove air.
-
Irradiate the suspension with a visible light source while maintaining the temperature at 4°C.
-
Continuously stir the reaction mixture.
-
At regular intervals, collect gas samples from the headspace of the reactor using a gas-tight syringe.
-
Analyze the collected gas samples for hydrogen content using a gas chromatograph equipped with a thermal conductivity detector (TCD).
Experimental Workflow for H₂ Production:
Caption: Experimental workflow for photocatalytic H₂ production.
Electrochemical Carbon Dioxide (CO₂) Reduction
Zn(II) porphyrin complexes can catalyze the electrochemical reduction of CO₂ to carbon monoxide (CO). In this process, the porphyrin ligand, rather than the zinc center, acts as the redox mediator. The Zn(II) ion is believed to function as a Lewis acid to bind and activate the CO₂ molecule.
Quantitative Data for CO₂ Reduction:
| Catalyst | Electrolyte | Applied Potential (V vs. SHE) | Faradaic Efficiency for CO (%) | Turnover Frequency (site⁻¹ s⁻¹) | Reference |
| Heterogenized Zinc(II) 5,10,15,20-tetramesitylporphyrin | 0.1 M TBAPF₆ in DMF/H₂O (9:1) | -1.7 | 95 | 14.4 | [2] |
Experimental Protocol: Electrochemical CO₂ Reduction
This protocol is based on the study of a heterogenized zinc-porphyrin complex.[2]
Materials:
-
Working Electrode: Glassy carbon or carbon fiber paper coated with the Zn-porphyrin complex
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in a mixture of N,N-dimethylformamide (DMF) and water (e.g., 9:1 v/v)
-
CO₂ gas (high purity)
-
Potentiostat
-
Gas-tight electrochemical cell
-
Gas chromatograph (GC) for CO analysis
Procedure:
-
Assemble the three-electrode system in the gas-tight electrochemical cell containing the electrolyte.
-
Saturate the electrolyte with CO₂ by bubbling the gas through it for at least 30 minutes.
-
Perform cyclic voltammetry under a CO₂ atmosphere to determine the catalytic onset potential.
-
Conduct controlled potential electrolysis at a fixed potential (e.g., -1.7 V vs. SHE).
-
Continuously purge the headspace of the cell with a known flow rate of CO₂ during electrolysis.
-
Collect the effluent gas at regular intervals and analyze for CO and H₂ content using a gas chromatograph.
-
Analyze the liquid electrolyte for any soluble products using techniques like ¹H NMR.
Proposed Mechanism for CO₂ Reduction:
Caption: Proposed mechanism for CO₂ reduction by a Zn-porphyrin complex.
Photocatalytic NADH Regeneration
Zn-porphyrins can act as photosensitizers for the regeneration of nicotinamide adenine dinucleotide (NADH), a crucial cofactor in many enzymatic reactions. This allows for the coupling of light energy to biocatalytic processes.
Experimental Protocol: Photocatalytic NADH Regeneration
Materials:
-
This compound
-
[Cp*Rh(bpy)H₂O]²⁺ (electron mediator)
-
Triethanolamine (TEOA, sacrificial electron donor)
-
NAD⁺
-
Buffer solution (e.g., Tris-HCl)
-
Visible light source
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution containing this compound, [Cp*Rh(bpy)H₂O]²⁺, NAD⁺, and TEOA in the buffer solution.
-
Place the solution in a cuvette and irradiate with a visible light source.
-
Monitor the regeneration of NADH by measuring the increase in absorbance at 340 nm using a UV-Vis spectrophotometer at regular time intervals.
-
Run a control experiment in the dark to ensure the reaction is light-dependent.
Signaling Pathway for NADH Regeneration:
Caption: Electron transfer pathway for photocatalytic NADH regeneration.
Conclusion
This compound is a valuable tool for researchers in the field of artificial photosynthesis. Its versatility as a photosensitizer enables its application in a range of processes, from solar fuel production to biocatalysis. The protocols and data presented here provide a foundation for the design and implementation of novel artificial photosynthetic systems. Further research into modifying the porphyrin structure and optimizing reaction conditions can lead to even more efficient and robust systems for converting light energy into chemical energy.
References
Application Notes and Protocols for Incorporating Zn(II) Mesoporphyrin IX into Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the incorporation of Zinc(II) Mesoporphyrin IX (ZnMP), a promising photosensitizer for photodynamic therapy, into various nanoparticle platforms. The protocols outlined below are based on established nanoparticle formulation techniques and aim to provide a comprehensive guide for the development of ZnMP-based nanomedicines.
Introduction
Zinc(II) Mesoporphyrin IX (ZnMP) is a hydrophobic molecule with significant potential in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species upon light activation. However, its poor water solubility and tendency to aggregate in aqueous environments limit its clinical translation. Encapsulation of ZnMP into nanoparticles offers a promising strategy to overcome these limitations by improving its solubility, bioavailability, and tumor-targeting capabilities. This document details protocols for the preparation of ZnMP-loaded nanoparticles using three common platforms: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, lipid-based nanoparticles (lipidots and liposomes), and polymeric micelles.
Methodologies for Nanoparticle Formulation
Emulsion-Solvent Evaporation for PLGA Nanoparticles
The single emulsion-solvent evaporation technique is a widely used method for encapsulating hydrophobic drugs like ZnMP into biodegradable and biocompatible PLGA nanoparticles.
Experimental Protocol:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA (e.g., 50:50 lactide:glycolide ratio) and 10 mg of Zn(II) Mesoporphyrin IX in 5 mL of a suitable organic solvent such as dichloromethane (DCM) or chloroform.
-
Aqueous Phase Preparation: Prepare a 20 mL aqueous solution containing a stabilizer. A common choice is 1% (w/v) polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating the mixture on an ice bath. Sonication is typically performed for 3-5 minutes at a power output sufficient to form a nanoemulsion.
-
Solvent Evaporation: Stir the resulting oil-in-water (o/w) emulsion at room temperature for several hours (e.g., 4-6 hours) or overnight to allow for the complete evaporation of the organic solvent. This leads to the precipitation of PLGA and the formation of solid nanoparticles encapsulating ZnMP.
-
Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 20-30 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated ZnMP.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle pellet can be resuspended in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and then freeze-dried.
Experimental Workflow for Emulsion-Solvent Evaporation:
Nanoprecipitation for Polymeric Nanoparticles
Nanoprecipitation, also known as the solvent displacement method, is a simple and rapid technique for preparing polymeric nanoparticles.
Experimental Protocol:
-
Organic Phase Preparation: Dissolve 20 mg of a suitable polymer (e.g., PLGA, polylactic acid - PLA) and 2 mg of this compound in 10 mL of a water-miscible organic solvent such as acetone or acetonitrile.
-
Aqueous Phase Preparation: Prepare 20 mL of an aqueous solution, which may contain a stabilizer (e.g., 0.5% w/v Pluronic F68) to prevent nanoparticle aggregation.
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under moderate magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and drug to co-precipitate, forming nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension for a few hours to ensure the complete removal of the organic solvent.
-
Nanoparticle Purification: The purification process is similar to the emulsion-solvent evaporation method, involving centrifugation and washing steps.
Logical Relationship in Nanoprecipitation:
Lipid-Based Nanoparticle Formulation
Lipid-based nanoparticles, including lipidots (solid lipid nanoparticles) and liposomes, are attractive carriers due to their biocompatibility and ability to encapsulate hydrophobic drugs.
Protocol for Lipidots (Lipid Nanoparticles):
-
Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature above its melting point. Dissolve this compound in the molten lipid.
-
Aqueous Phase Preparation: Prepare a hot aqueous solution containing a surfactant (e.g., Poloxamer 188) at the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize the mixture at high speed using a high-shear homogenizer or sonicator to form a hot oil-in-water emulsion.
-
Nanoparticle Formation: Cool down the emulsion quickly in an ice bath while stirring. The solidification of the lipid droplets leads to the formation of solid lipid nanoparticles.
-
Purification: Purify the lipidots by dialysis or centrifugation.
Protocol for Liposomes:
-
Lipid Film Hydration: Dissolve lipids (e.g., a mixture of phosphatidylcholine and cholesterol) and this compound in an organic solvent (e.g., chloroform/methanol mixture). Evaporate the solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation at a temperature above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove unencapsulated ZnMP by size exclusion chromatography or dialysis.
Polymer-Drug Conjugation for Polymeric Micelles
Covalent conjugation of ZnMP to a hydrophilic polymer, such as polyethylene glycol (PEG), can create an amphiphilic conjugate that self-assembles into polymeric micelles in an aqueous environment.
Protocol for ZnMP-PEG Conjugation and Micelle Formation:
Note: This protocol requires expertise in organic synthesis.
-
Activation of ZnMP: The carboxylic acid groups of ZnMP can be activated using carbodiimide chemistry (e.g., with EDC/NHS) to form an active ester.
-
Conjugation Reaction: React the activated ZnMP with an amino-terminated PEG (PEG-NH2) in an appropriate organic solvent (e.g., dimethylformamide, DMF) in the presence of a base (e.g., triethylamine).
-
Purification of Conjugate: Purify the ZnMP-PEG conjugate by dialysis against a suitable solvent to remove unreacted reagents.
-
Micelle Formation (Self-Assembly): Dissolve the purified ZnMP-PEG conjugate in a water-miscible organic solvent (e.g., DMF or DMSO) and then add this solution dropwise to a vigorously stirring aqueous solution. The hydrophobic ZnMP core will be shielded by the hydrophilic PEG shell, forming micelles. Alternatively, the conjugate can be dissolved directly in an aqueous solution above its critical micelle concentration.
-
Purification of Micelles: Remove the organic solvent and any non-assembled conjugates by dialysis against water.
Signaling Pathway Visualization (Hypothetical):
While specific signaling pathways for ZnMP-loaded nanoparticles are still under investigation, a general proposed mechanism for photosensitizer-loaded nanoparticles in photodynamic therapy involves cellular uptake and subsequent light-induced cytotoxicity.
Characterization and Data Presentation
Thorough characterization of the formulated ZnMP-loaded nanoparticles is crucial to ensure their quality and performance. Key parameters to be evaluated include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured by Electrophoretic Light Scattering (ELS) to assess surface charge and stability.
-
Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading (DL) and Encapsulation Efficiency (EE): Determined by spectrophotometry or chromatography after nanoparticle disruption.
Definitions:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
Table 1: Representative Quantitative Data for ZnMP-Loaded Nanoparticles (Hypothetical Values)
| Nanoparticle Type | Formulation Method | Average Size (nm) | PDI | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| PLGA NPs | Emulsion-Solvent Evaporation | 150 - 250 | < 0.2 | -15 to -30 | 1 - 5 | 60 - 80 |
| PLGA NPs | Nanoprecipitation | 100 - 200 | < 0.2 | -10 to -25 | 0.5 - 3 | 50 - 70 |
| Lipidots | High-Shear Homogenization | 100 - 300 | < 0.3 | -5 to -20 | 2 - 8 | 70 - 90 |
| Liposomes | Film Hydration & Extrusion | 80 - 150 | < 0.15 | -2 to -15 | 1 - 4 | 40 - 60 |
| Polymeric Micelles | Self-Assembly | 20 - 80 | < 0.2 | -1 to -10 | 5 - 15 | > 90 (for conjugates) |
Note: The values presented in this table are hypothetical and intended for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
Conclusion
The methodologies described in these application notes provide a starting point for the successful incorporation of this compound into various nanoparticle platforms. Researchers and drug development professionals are encouraged to optimize these protocols based on their specific requirements and to perform comprehensive characterization to ensure the quality and efficacy of the resulting nanomedicines. The development of well-characterized ZnMP-loaded nanoparticles holds significant promise for advancing the field of photodynamic therapy.
Application Notes and Protocols for Zn(II) Mesoporphyrin IX-Based Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zn(II) Mesoporphyrin IX is a metalloporphyrin compound that has garnered interest in biomedical research, particularly for its potential applications in cancer therapy. Its cytotoxic effects are primarily attributed to two mechanisms: photodynamic therapy (PDT) and inhibition of heme oxygenase-1 (HO-1).
-
Photodynamic Therapy (PDT): Upon activation by light of a specific wavelength, this compound can act as a photosensitizer, transferring energy to molecular oxygen to generate highly reactive oxygen species (ROS).[1][2] These ROS, such as singlet oxygen, can induce oxidative stress and cause damage to cellular components, leading to cell death through apoptosis or necrosis.[1]
-
Heme Oxygenase-1 (HO-1) Inhibition: this compound, similar to its close analog Zn(II) Protoporphyrin IX, is a competitive inhibitor of heme oxygenase-1 (HO-1).[3][4] HO-1 is an enzyme that is often overexpressed in tumor cells and contributes to cancer cell survival and resistance to therapy. By inhibiting HO-1, this compound can disrupt the protective mechanisms of cancer cells, leading to an accumulation of ROS and the induction of apoptosis.[5][6][7]
These application notes provide detailed protocols for assessing the cytotoxicity of this compound in cancer cell lines, focusing on methods to evaluate cell viability, membrane integrity, and apoptosis.
Data Presentation
The following tables summarize quantitative data for zinc porphyrin compounds in cytotoxicity assays.
Note: Specific quantitative data for this compound is limited in publicly available literature. The data presented below is representative of closely related zinc porphyrin compounds and should be used for illustrative and guidance purposes in experimental design.
Table 1: Exemplary IC50 Values of Zinc Porphyrin Compounds in Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Condition |
| Zn(II) Porphyrin-encapsulated MIL-101 | MCF-7 (Breast Cancer) | MTT | Not Specified | 14.3 (as mg/mL) | With Light |
| Zn(II) Porphyrin-encapsulated MIL-101 | MCF-7 (Breast Cancer) | MTT | Not Specified | 81.6 (as mg/mL) | Without Light |
| Zn(II) Protoporphyrin IX + DHA | B16 (Melanoma) | Not Specified | Not Specified | Synergy Observed | Not Applicable |
| Zn(II) Protoporphyrin IX + DHA | 4T1 (Breast Cancer) | Not Specified | Not Specified | Synergy Observed | Not Applicable |
| Tin Mesoporphyrin (HO-1 Inhibitor) | A549 (Lung Cancer) | MTT | 72 | ~5-10 | Not Applicable |
Table 2: Experimental Conditions for Photodynamic Therapy with Zinc Porphyrins
| Parameter | Recommended Range |
| Compound Concentration | 1 - 20 µM |
| Incubation Time | 4 - 24 hours |
| Light Wavelength | 400 - 650 nm (corresponding to absorption peaks) |
| Light Dose | 1 - 20 J/cm² |
Experimental Protocols
Herein are detailed protocols for key cytotoxicity assays to evaluate the efficacy of this compound.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
For PDT: After the incubation period with the compound, irradiate the cells with light of the appropriate wavelength and dose. Keep a set of plates in the dark as a control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells).
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Materials:
-
LDH cytotoxicity assay kit
-
Cells treated with this compound (as in the MTT assay protocol)
-
96-well plates
Protocol:
-
Prepare Controls: Set up wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Collect Supernatant: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Add Reaction Mixture: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions (usually 10-30 minutes), protected from light.
-
Add Stop Solution: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release wells.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Cells treated with this compound
-
Binding buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells in culture dishes or multi-well plates with this compound. After treatment, collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to 100 µL of the cell suspension according to the kit's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow
Caption: General workflow for assessing the cytotoxicity of this compound.
Signaling Pathways of this compound-Induced Cytotoxicity
Caption: Dual mechanisms of this compound-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. miRNA-Guided Imaging and Photodynamic Therapy Treatment of Cancer Cells Using Zn(II)-Protoporphyrin IX-Loaded Metal-Organic Framework Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zinc protoporphyrin IX enhances chemotherapeutic response of hepatoma cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of heme oxygenase-1 by zinc protoporphyrin IX reduces tumor growth of LL/2 lung cancer in C57BL mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Imaging and Fluorescence Microscopy using Zn(II) Mesoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zn(II) Mesoporphyrin IX is a naturally occurring zinc (II) porphyrin derivative that exhibits intrinsic fluorescence, making it a valuable tool for cellular imaging and fluorescence microscopy.[1] Its photophysical properties, including a notable Stokes shift and sensitivity to the local environment, allow for the visualization of cellular structures and the detection of specific analytes. These application notes provide a comprehensive guide for utilizing this compound in biological research, with detailed protocols for cellular imaging, cytotoxicity assessment, and data interpretation.
Quantitative Data
The following table summarizes the key photophysical and binding properties of a functionalized water-soluble porphyrin analog, which serves as a representative example for understanding the fluorescence behavior of such zinc porphyrin complexes in a biological context.
| Parameter | Value | Conditions | Reference(s) |
| Excitation Maximum (Soret Band) | 418 nm | 50 mM Hepes/100 mM KCl, pH 7.0 | [2] |
| Emission Maxima | 645 nm (strong), 715 nm (medium) | 50 mM Hepes/100 mM KCl, pH 7.0 | [2] |
| Stokes Shift | >230 nm | 50 mM Hepes/100 mM KCl, pH 7.0 | [2] |
| Quantum Yield (Zinc-Free) | 0.004 | 5 µM solution in 50 mM Hepes buffer (pH 7.0), 100 mM KCl | [2] |
| Quantum Yield (Zinc-Saturated) | 0.046 | 5 µM solution in 50 mM Hepes buffer (pH 7.0), 100 mM KCl | [2] |
| Dissociation Constant (Kd) for Zn²⁺ | 12 nM | 50 mM Hepes/100 mM KCl, pH 7.0 | [2] |
Experimental Protocols
Protocol 1: In Vitro Cellular Imaging with this compound
This protocol details the steps for labeling live cells with a this compound-based probe and subsequent imaging using fluorescence microscopy.
Materials:
-
This compound derivative (e.g., a water-soluble formulation)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom imaging dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., for ~420 nm excitation and ~645 nm emission)
-
Hoechst 33342 (optional, for nuclear counterstaining)
-
3.7% formaldehyde in PBS (for fixation, optional)
-
0.5% Triton X-100 in PBS (for permeabilization, optional)
Procedure:
-
Cell Seeding:
-
Probe Loading:
-
Prepare a stock solution of the this compound derivative in an appropriate solvent (e.g., DMSO or water, depending on solubility).
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 5-20 µM).[2][4]
-
Remove the existing medium from the cells and replace it with the medium containing the this compound probe.
-
Incubate the cells for a designated period (e.g., 1-24 hours) in the dark at 37°C.[4] The optimal incubation time may need to be determined empirically.
-
-
Washing:
-
After incubation, gently remove the probe-containing medium.
-
Wash the cells twice with pre-warmed PBS to remove any unbound probe.[4]
-
-
Live-Cell Imaging:
-
Add fresh, pre-warmed cell culture medium or a suitable imaging buffer to the cells.
-
If desired, add Hoechst 33342 to the medium at a final concentration of 0.4 µM and incubate for 15-30 minutes for nuclear counterstaining.[2]
-
Proceed to image the cells using a fluorescence microscope. Use an excitation wavelength around 420 nm and collect emission at approximately 645 nm.[2]
-
-
(Optional) Fixation and Permeabilization:
-
After washing with PBS, add 3.7% formaldehyde in PBS to the cells and incubate for 15 minutes at room temperature.[5]
-
Wash the cells twice with PBS.
-
Add 0.5% Triton X-100 in PBS and incubate for 10-20 minutes at room temperature for permeabilization.[5]
-
Wash the cells again with PBS before proceeding with any further staining or imaging.
-
Protocol 2: Cytotoxicity Assessment using SRB Assay
This protocol describes how to assess the potential cytotoxicity of this compound using the Sulforhodamine B (SRB) assay.
Materials:
-
This compound
-
Cells of interest
-
96-well plates
-
Cell culture medium
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Cell Fixation:
-
Staining:
-
Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.[4]
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
-
Measurement:
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at a wavelength of approximately 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways and Workflows
References
- 1. scbt.com [scbt.com]
- 2. Water-soluble porphyrins as a dual-function molecular imaging platform for MRI and fluorescence zinc sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular uptake and behavior of two types zinc protoporphyrin (ZnPP) micelles, SMA-ZnPP and PEG-ZnPP as anticancer agents; unique intracellular disintegration of SMA micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Molecular Characteristics on Cellular Uptake, Subcellular Localization, and Phototoxicity of Zn(II) N-Alkylpyridylporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Zn(II) Mesoporphyrin IX as a Probe for Oxygen Sensing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Zn(II) Mesoporphyrin IX as a luminescent probe for oxygen sensing. The protocols detailed below are intended to assist in the successful implementation of this technique for various research and development applications, including cellular metabolism studies, monitoring of hypoxic conditions in tumors, and screening of drug candidates that modulate oxygen consumption.
Introduction
Oxygen is a critical parameter in a vast array of biological and chemical processes. Accurate and real-time monitoring of oxygen concentration is essential in fields ranging from cell biology and physiology to drug discovery and materials science. Luminescence-based oxygen sensing offers a non-invasive and highly sensitive method for these measurements.
This compound is a metalloporphyrin that exhibits strong phosphorescence in the red region of the visible spectrum. The luminescence of this probe is efficiently quenched by molecular oxygen, making it an excellent candidate for optical oxygen sensing. The principle of this sensing modality is based on the Stern-Volmer relationship, where the decrease in luminescence intensity or lifetime is directly proportional to the oxygen concentration.
Principle of Oxygen Sensing
The oxygen sensing mechanism of this compound relies on the collisional quenching of its excited triplet state by molecular oxygen.
Caption: Principle of Luminescence Quenching by Oxygen.
Upon excitation with light of an appropriate wavelength, the this compound molecule transitions from its ground state (S₀) to a singlet excited state (S₁). It then undergoes intersystem crossing to a long-lived triplet excited state (T₁). In the absence of oxygen, the molecule returns to the ground state by emitting a photon (phosphorescence). However, in the presence of oxygen, the excited probe can collide with an oxygen molecule, leading to a non-radiative decay to the ground state and a corresponding decrease in the measured phosphorescence.
Quantitative Data
The photophysical properties of this compound are crucial for its application as an oxygen probe. The following tables summarize key quantitative data. Note: Some values are representative of similar zinc porphyrins and may vary depending on the specific experimental conditions and the matrix in which the probe is embedded.
Table 1: Photophysical Properties of this compound
| Parameter | Value | Conditions |
| Absorption Maxima (Soret Band) | ~405 nm | In organic solvents (e.g., Toluene) |
| Absorption Maxima (Q-bands) | ~535 nm, ~570 nm | In organic solvents (e.g., Toluene) |
| Emission Maximum | ~580 nm, ~630 nm | In deoxygenated organic solvents |
| Phosphorescence Quantum Yield (Φ₀) | ~0.1 | In deoxygenated solution |
| Phosphorescence Lifetime (τ₀) | 20 - 100 µs | In deoxygenated polymer matrices |
Table 2: Stern-Volmer Analysis Data for Oxygen Quenching
| Parameter | Representative Value | Unit |
| Stern-Volmer Constant (Ksv) | 100 - 500 | (kPa)⁻¹ |
| Quenching Rate Constant (kq) | 1 x 10⁹ - 3 x 10⁹ | M⁻¹s⁻¹ |
Experimental Protocols
Preparation of an Oxygen Sensing Film
This protocol describes the preparation of a polystyrene-based sensor film containing this compound.
Caption: Workflow for Oxygen Sensor Film Preparation.
Materials:
-
This compound
-
Polystyrene
-
Toluene (analytical grade)
-
Glass slides or other suitable substrate
-
Sonicator
-
Spin coater (optional)
-
Vacuum oven
Procedure:
-
Prepare a Polystyrene Solution: Dissolve polystyrene in toluene to a final concentration of 10% (w/v). Sonicate the mixture until the polystyrene is completely dissolved.
-
Prepare a this compound Stock Solution: Dissolve this compound in toluene to a concentration of 1 mg/mL.
-
Prepare the Sensor Cocktail: Add the this compound stock solution to the polystyrene solution to achieve a final probe concentration of approximately 0.1-0.5 mg per gram of polystyrene. Mix thoroughly.
-
Film Casting:
-
Drop Casting: Pipette a defined volume of the sensor cocktail onto a clean glass slide and allow the solvent to evaporate slowly in a dust-free environment.
-
Spin Coating: For more uniform films, use a spin coater. Apply the sensor cocktail to the center of the substrate and spin at a desired speed (e.g., 1000-3000 rpm) for 30-60 seconds.
-
-
Drying: Dry the film in a vacuum oven at a slightly elevated temperature (e.g., 40-50 °C) for several hours to remove any residual solvent.
-
Storage: Store the prepared sensor films in a dark, dry place.
Oxygen Measurement and Stern-Volmer Analysis
This protocol outlines the procedure for measuring oxygen concentrations using the prepared sensor film and performing a Stern-Volmer analysis.
Caption: Workflow for Oxygen Measurement and Analysis.
Equipment:
-
Spectrofluorometer with time-resolved capabilities (for lifetime measurements)
-
Gas flow controller or a system for preparing gas mixtures with known oxygen concentrations
-
A sealed measurement chamber for the sensor film
-
Nitrogen gas (oxygen-free)
-
Oxygen gas or certified gas mixtures
Procedure:
-
Instrument Setup:
-
Place the sensor film in the measurement chamber.
-
Set the excitation wavelength to the Soret band maximum of this compound (around 405 nm).
-
Set the emission wavelength to the main phosphorescence peak (around 630 nm).
-
-
Zero Oxygen Calibration:
-
Purge the measurement chamber with 100% nitrogen gas to create an oxygen-free environment.
-
Record the phosphorescence intensity (I₀) or lifetime (τ₀) in the absence of oxygen.
-
-
Measurement at Different Oxygen Concentrations:
-
Introduce a gas mixture with a known oxygen concentration into the chamber.
-
Allow the system to equilibrate.
-
Record the phosphorescence intensity (I) or lifetime (τ) at that oxygen concentration.
-
Repeat this step for a range of oxygen concentrations (e.g., 0%, 2%, 5%, 10%, 21% O₂).
-
-
Stern-Volmer Analysis:
-
Calculate the ratio of the luminescence intensity (I₀/I) or lifetime (τ₀/τ) for each oxygen concentration.
-
Plot I₀/I or τ₀/τ on the y-axis against the oxygen concentration ([O₂]) on the x-axis.
-
The resulting plot should be linear. Perform a linear regression to determine the slope of the line, which corresponds to the Stern-Volmer constant (Ksv).
-
The Stern-Volmer equation is given by:
I₀ / I = 1 + Ksv * [O₂]
or
τ₀ / τ = 1 + Ksv * [O₂]
Applications in Drug Development
-
High-Throughput Screening (HTS): Oxygen-sensitive probes can be used in microplate-based assays to screen for compounds that inhibit or stimulate cellular respiration.
-
Mechanism of Action Studies: Investigating how a drug candidate affects mitochondrial function and oxygen consumption.
-
Tumor Hypoxia Research: Studying the efficacy of drugs in hypoxic tumor microenvironments, which are often resistant to conventional therapies.
Troubleshooting
-
Low Signal-to-Noise Ratio: Increase the probe concentration in the sensor film or use a more sensitive detector.
-
Non-linear Stern-Volmer Plot: This may occur at high oxygen concentrations due to static quenching or heterogeneity in the sensor film. Ensure the film is uniform.
-
Photobleaching: Minimize the excitation light intensity and exposure time to reduce photobleaching of the probe.
For research use only. Not for use in diagnostic procedures.
experimental setup for measuring Zn(II) Mesoporphyrin IX photobleaching
Introduction
Zn(II) Mesoporphyrin IX is a fluorescent metalloporphyrin with significant potential in various research and drug development applications, including as a photosensitizer in photodynamic therapy (PDT) and as a fluorescent probe. The efficacy and reliability of this molecule in such applications are critically dependent on its photostability. Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, can limit its utility. Therefore, accurate measurement of the photobleaching characteristics of this compound is essential for optimizing its use and ensuring reproducible experimental outcomes. This application note provides a detailed protocol for measuring the photobleaching of this compound using UV-Visible absorption and fluorescence spectroscopy.
Principle
The photobleaching of this compound is typically a photo-oxidative process that is dependent on the presence of molecular oxygen.[1][2] Upon excitation by light of an appropriate wavelength, the porphyrin molecule can be raised to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This excited triplet state can then react with ground-state molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂), which can subsequently attack and degrade the porphyrin macrocycle. This degradation leads to a loss of the characteristic absorption and fluorescence signals of the molecule.
The rate of photobleaching can be quantified by monitoring the decrease in the absorbance of the Soret band (around 400-420 nm) or the Q-bands (in the 500-600 nm region), or the decrease in fluorescence emission intensity over time upon continuous illumination.[3][4] From this data, key parameters such as the photobleaching rate constant and the photobleaching quantum yield can be determined.
Materials and Reagents
-
This compound (≥95% purity)
-
Dimethyl sulfoxide (DMSO), spectroscopic grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quartz cuvettes (1 cm path length) for absorption and fluorescence measurements
-
Calibrated light source (e.g., laser diode, filtered xenon lamp) with a known power output
-
UV-Visible spectrophotometer
-
Spectrofluorometer
-
Optical power meter
-
Stir plate and magnetic stir bars
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. Store this solution in the dark at -20°C to prevent degradation.
-
Working Solution: Prepare a working solution of this compound in PBS (pH 7.4) at a final concentration of 10 µM. The final concentration of DMSO should be kept below 1% to minimize solvent effects. The initial absorbance of the Soret band of this solution should be between 0.1 and 0.2 to ensure linearity and minimize inner filter effects.
Experimental Setup for Photobleaching Measurement
-
Place a quartz cuvette containing 3 mL of the this compound working solution into the sample holder of the UV-Visible spectrophotometer or spectrofluorometer.
-
Position the calibrated light source perpendicular to the detection path of the spectrometer. Ensure the light beam illuminates the entire sample volume within the cuvette.
-
Place a magnetic stir bar in the cuvette and place the entire setup on a stir plate to ensure continuous mixing during the experiment, which helps to maintain a uniform concentration and oxygen level throughout the solution.
-
Measure the power of the light source at the position of the cuvette using an optical power meter to determine the incident photon flux.
Measurement of Photobleaching using UV-Visible Spectroscopy
-
Record the initial absorption spectrum of the this compound solution from 350 nm to 700 nm before illumination.
-
Start the continuous illumination of the sample with the light source.
-
At regular time intervals (e.g., every 1-5 minutes), stop the illumination and record the full absorption spectrum.
-
Continue this process until the absorbance of the Soret band has decreased significantly (e.g., by 50% or more).
-
Plot the absorbance at the Soret band maximum as a function of irradiation time.
Measurement of Photobleaching using Fluorescence Spectroscopy
-
Record the initial fluorescence emission spectrum of the this compound solution before illumination. The excitation wavelength should correspond to the Soret band maximum (around 415 nm), and the emission should be scanned over a relevant range (e.g., 550 nm to 700 nm).
-
Start the continuous illumination of the sample.
-
At regular time intervals, record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of irradiation time.
Data Analysis
The photobleaching process can often be modeled using first-order kinetics. The natural logarithm of the normalized absorbance or fluorescence intensity can be plotted against time. The negative of the slope of this plot will yield the first-order rate constant (k) for photobleaching.
The photobleaching quantum yield (Φ_pb) can be calculated if the photon flux of the light source is known. This parameter represents the fraction of absorbed photons that result in the degradation of the photosensitizer.
Data Presentation
The following tables summarize typical experimental parameters and expected results for the photobleaching of a zinc porphyrin similar to this compound.
Table 1: Experimental Parameters for Photobleaching Measurement
| Parameter | Value |
| Photosensitizer | This compound |
| Concentration | 10 µM |
| Solvent | Phosphate-Buffered Saline (pH 7.4) with <1% DMSO |
| Light Source | 415 nm LED |
| Power Density | 10 mW/cm² |
| Temperature | 25°C |
| Atmosphere | Air-saturated |
Table 2: Illustrative Photobleaching Data
| Irradiation Time (min) | Normalized Absorbance at Soret Peak | Normalized Fluorescence Intensity |
| 0 | 1.00 | 1.00 |
| 5 | 0.85 | 0.82 |
| 10 | 0.72 | 0.68 |
| 15 | 0.61 | 0.57 |
| 20 | 0.52 | 0.48 |
| 30 | 0.38 | 0.35 |
Mandatory Visualizations
Caption: Experimental workflow for measuring this compound photobleaching.
Caption: Simplified Jablonski diagram illustrating the photobleaching mechanism.
References
- 1. A spectroscopic study of the photobleaching of protoporphyrin IX in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectroscopic and biological testing of photobleaching of porphyrins in solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometric Analysis of the Photobleaching of Protoporphyrin IX Used in Photodynamic Diagnosis and Therapy of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Zn(II) Mesoporphyrin IX Protein Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc (II) Mesoporphyrin IX (ZnMP) is a vital molecule in biochemical research, primarily recognized as a competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme degradation.[1][2] Its structural similarity to heme allows it to bind to the active site of HO and other heme-binding proteins, making it a valuable tool for studying heme metabolism and developing therapeutic agents.[3] Understanding the binding characteristics of ZnMP to its protein targets is crucial for elucidating its mechanism of action and for the rational design of drugs.
These application notes provide an overview of key biophysical techniques used to characterize the interaction between ZnMP and proteins. Detailed protocols are provided for each method to guide researchers in setting up and performing these experiments. The primary techniques covered include UV-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Isothermal Titration Calorimetry (ITC), and Native Mass Spectrometry (MS).
UV-Visible (UV-Vis) Absorption Spectroscopy
Application Note
UV-Vis spectroscopy is a fundamental technique for studying porphyrin-protein interactions. Porphyrins, including ZnMP, exhibit a strong, characteristic absorption band in the 400-420 nm region, known as the Soret band, as well as weaker Q-bands at longer wavelengths.[4] When ZnMP binds to a protein, the electronic environment of the porphyrin macrocycle is altered, often resulting in a shift in the wavelength of the Soret peak (a bathochromic/red shift or hypsochromic/blue shift) and/or a change in its intensity (hyperchromicity or hypochromicity).[5]
By systematically titrating a protein solution with increasing concentrations of ZnMP and monitoring the changes in the UV-Vis spectrum, a binding isotherm can be generated.[6] This allows for the determination of the dissociation constant (Kd), which quantifies the binding affinity. The technique is relatively simple, non-destructive, and provides direct evidence of binding.[5]
Experimental Protocol: UV-Vis Titration
-
Preparation of Solutions:
-
Prepare a stock solution of the purified target protein in a suitable buffer (e.g., 20 mM sodium phosphate, 140 mM NaCl, pH 7.4). Determine the precise protein concentration using its molar extinction coefficient at 280 nm.[7][8]
-
Prepare a concentrated stock solution of ZnMP in an appropriate solvent (e.g., DMSO), as porphyrins can have poor aqueous solubility.
-
Prepare a working solution of ZnMP by diluting the stock solution into the same buffer used for the protein. Ensure the final DMSO concentration is low (e.g., <1%) and identical in all solutions to avoid solvent effects.
-
-
Instrumentation Setup:
-
Use a dual-beam spectrophotometer.
-
Set the instrument to scan a wavelength range that covers both the protein absorbance (around 280 nm) and the ZnMP Soret band (e.g., 250-600 nm).
-
Use a matched pair of quartz cuvettes with a defined path length (e.g., 1 cm).
-
-
Titration Procedure:
-
Fill the reference cuvette with the protein buffer, including the same final concentration of DMSO as in the sample cuvette.
-
Fill the sample cuvette with a known concentration and volume of the protein solution (e.g., 5 µM).[4]
-
Record the initial spectrum of the protein alone.
-
Make successive, small-volume additions (e.g., 1-5 µL) of the ZnMP working solution to the sample cuvette.
-
After each addition, mix the solution gently but thoroughly and allow it to equilibrate for a few minutes.
-
Record the UV-Vis spectrum after each addition. Continue until no further significant spectral changes are observed, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Correct the spectra for dilution by multiplying the absorbance values by a factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of titrant added.
-
Plot the change in absorbance (ΔA) at the wavelength of maximum difference versus the total concentration of ZnMP.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site specific binding) using non-linear regression to determine the dissociation constant (Kd).
-
Data Presentation
| Parameter | Description | Example Value |
| λmax (Free ZnMP) | Soret peak wavelength of unbound ZnMP | ~415 nm |
| λmax (Bound ZnMP) | Soret peak wavelength of protein-bound ZnMP | 422 nm[4] |
| Kd | Dissociation Constant | 1-20 µM[4] |
Fluorescence Spectroscopy
Application Note
Fluorescence spectroscopy is a highly sensitive method for probing protein-ligand interactions.[9][10] The binding of ZnMP can be studied by monitoring changes in either the intrinsic protein fluorescence or the fluorescence of the porphyrin itself.
-
Intrinsic Protein Fluorescence Quenching: Many proteins contain fluorescent amino acids, primarily tryptophan.[11] When ZnMP binds near a tryptophan residue, it can quench the intrinsic protein fluorescence through mechanisms like Förster Resonance Energy Transfer (FRET) or collisional quenching.[12] The decrease in fluorescence intensity upon titration with ZnMP can be used to calculate binding affinity and stoichiometry.[11] A critical consideration is the "inner filter effect," where the titrant (ZnMP) absorbs either the excitation or emitted light, leading to an apparent quenching. This must be mathematically corrected for accurate results.[11]
-
Changes in Porphyrin Fluorescence: ZnMP is fluorescent. Its fluorescence quantum yield, lifetime, and anisotropy can change upon binding to a protein due to the altered, more rigid environment of the binding pocket.[13] An increase in fluorescence anisotropy is particularly informative, as it reflects the reduced rotational mobility of the small ZnMP molecule when bound to the much larger protein.[14][15]
Experimental Protocol: Intrinsic Tryptophan Fluorescence Quenching
-
Preparation of Solutions:
-
Prepare protein and ZnMP solutions as described in the UV-Vis protocol. The protein concentration is typically lower (e.g., 1-2 µM) to ensure the initial fluorescence intensity is within the linear range of the detector.[11]
-
Prepare a "mock" titrant solution containing only buffer and the same concentration of solvent (e.g., DMSO) as the ZnMP stock, for inner filter effect correction.
-
-
Instrumentation Setup:
-
Use a steady-state spectrofluorometer.
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Record the emission spectrum from approximately 300 nm to 450 nm.
-
Set appropriate excitation and emission slit widths to balance signal intensity and resolution.
-
-
Titration Procedure:
-
Place a known concentration and volume of the protein solution in a fluorescence cuvette.
-
Record the initial fluorescence emission spectrum.
-
Add small aliquots of the ZnMP stock solution to the cuvette, mix, equilibrate, and record the spectrum after each addition until the fluorescence signal is substantially quenched or saturation is reached.
-
-
Inner Filter Effect (IFE) Correction:
-
In a separate experiment, titrate a solution of N-acetyl-L-tryptophanamide (NATA) or the buffer alone with ZnMP under identical conditions.
-
The observed fluorescence of the protein (F_obs) can be corrected using the following equation: F_corr = F_obs * 10^((A_ex + A_em)/2), where A_ex and A_em are the absorbances of ZnMP at the excitation and emission wavelengths, respectively, measured in a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Plot the corrected fluorescence intensity (F_corr) or the ratio of initial to observed fluorescence (F₀/F) against the concentration of ZnMP.
-
Analyze the data using the Stern-Volmer equation to understand the quenching mechanism (static vs. dynamic).
-
For determining the binding constant (Kd) and stoichiometry (n), use the modified Stern-Volmer equation or fit the data directly to a specific binding model.
-
Data Presentation
| Parameter | Description | Typical Result |
| Excitation λ | Wavelength for exciting tryptophan | 295 nm |
| Emission λmax | Wavelength of maximum fluorescence emission | ~340 nm |
| Ksv | Stern-Volmer quenching constant | Dependent on interaction |
| Kd | Dissociation Constant | Micro- to nanomolar range |
| n | Number of binding sites | e.g., 1, 2 |
Isothermal Titration Calorimetry (ITC)
Application Note
Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing binding thermodynamics.[16] It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to a macromolecule.[17] A single ITC experiment can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy of binding (ΔH).[18] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction.[19]
This technique is label-free and can be performed with the molecules in their native state in solution.[17] For porphyrins like ZnMP, careful experimental design is necessary to account for their limited aqueous solubility and the heat generated from diluting the required organic co-solvent (e.g., DMSO).[20][21]
Experimental Protocol: ITC
-
Preparation of Solutions:
-
Prepare highly pure, concentrated solutions of the protein and ZnMP. Both must be in identical, thoroughly degassed buffer to minimize buffer mismatch heats.[21]
-
If DMSO is used to solubilize ZnMP, the exact same concentration of DMSO must be present in the protein solution in the sample cell.[20]
-
Typically, the protein is placed in the sample cell (e.g., 20 µM) and the ZnMP is in the injection syringe at a 10-15 fold higher concentration (e.g., 200-300 µM).[21]
-
-
Instrumentation Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 400-700 rpm) to ensure rapid mixing without generating significant frictional heat.[22]
-
Define the injection parameters: a series of small injections (e.g., 15-20 injections of 2 µL each) with sufficient spacing between them (e.g., 150 s) to allow the signal to return to baseline.[22]
-
-
Titration Procedure:
-
Load the protein solution into the sample cell and the ZnMP solution into the injection syringe, taking extreme care to avoid air bubbles.[22]
-
Perform an initial injection (often discarded in analysis) to account for diffusion across the syringe tip during equilibration.
-
Execute the automated injection sequence.
-
-
Control Experiment:
-
Perform a control titration by injecting the ZnMP solution into the buffer (containing the same concentration of DMSO) without any protein. This measures the heat of dilution of the ligand, which must be subtracted from the binding data.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Subtract the heat of dilution from the heat of binding for each peak.
-
Plot the corrected heat change per mole of injectant against the molar ratio of [ZnMP]/[Protein].
-
Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) using the instrument's software to extract Kd, n, and ΔH.
-
Data Presentation
| Parameter | Symbol | Description |
| Stoichiometry | n | Molar ratio of ligand to protein at saturation |
| Dissociation Constant | Kd | Measure of binding affinity (lower Kd = higher affinity) |
| Binding Enthalpy | ΔH | Heat released or absorbed upon binding |
| Binding Entropy | ΔS | Change in the system's disorder upon binding |
| Gibbs Free Energy | ΔG | Overall thermodynamic driving force of the interaction |
Native Electrospray Ionization Mass Spectrometry (ESI-MS)
Application Note
Native mass spectrometry is a powerful technique for studying non-covalent protein-ligand complexes.[23] Using a gentle ionization method like electrospray ionization (ESI), it is possible to transfer intact protein-ZnMP complexes from solution into the gas phase for mass analysis.[24][25]
The primary advantages of this method are its high sensitivity, speed, and ability to directly measure the mass of the complex.[25] This provides an unambiguous determination of the binding stoichiometry (e.g., 1:1, 1:2 protein:ZnMP).[26][27] By carefully controlling experimental conditions, it is also possible to estimate binding affinities by titrating the ligand and monitoring the relative intensities of the free and bound protein signals.[28]
Experimental Protocol: Native ESI-MS
-
Sample Preparation:
-
The protein-ZnMP complex must be prepared in a volatile buffer, such as ammonium acetate or ammonium bicarbonate, to be compatible with mass spectrometry. Non-volatile salts (NaCl, phosphate) and detergents must be removed.[29]
-
Prepare a solution of the protein (e.g., 5-20 µM) in the volatile buffer.[29]
-
Add ZnMP to the protein solution at a concentration expected to result in complex formation (e.g., 1-5 molar equivalents).
-
Allow the mixture to incubate to reach binding equilibrium.
-
-
Instrumentation Setup:
-
Use an ESI mass spectrometer capable of operating under "native" or "soft" conditions (e.g., a Quadrupole Time-of-Flight (Q-TOF) instrument).
-
Use nano-ESI sources for higher sensitivity and lower sample consumption.[29]
-
Optimize instrument parameters (e.g., capillary voltage, cone voltage, source temperature) to preserve the non-covalent interactions during desolvation and ionization. This typically involves using lower voltages and temperatures than in standard denaturing MS.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate.
-
Acquire the mass spectrum over a high m/z range to detect the large, multiply-charged protein-ligand complexes.
-
-
Data Analysis:
-
The mass spectrum will show a series of peaks for each species (free protein, protein-ligand complex), corresponding to different charge states.
-
Deconvolute the m/z spectra to determine the neutral mass of each species present.
-
The mass difference between the free protein and the complex should correspond to the mass of the bound ZnMP molecule(s), confirming the stoichiometry of the interaction.
-
Data Presentation
| Parameter | Description | Expected Result |
| Mass (Apo-Protein) | Mass of the unbound protein | Matches theoretical mass |
| Mass (Holo-Protein) | Mass of the protein-ZnMP complex | Mass (Apo) + n * Mass (ZnMP) |
| Stoichiometry (n) | Number of bound ZnMP molecules | Determined from mass difference |
Visualizations
Experimental Workflows and Principles
Caption: General workflow for studying ZnMP-protein binding.
Caption: Workflow and principle of an ITC experiment.
Caption: Principle of Native ESI-MS for complex detection.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Zinc . protoporphyrin is a selective inhibitor of heme oxygenase activity in the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Probing Heme Protein-Ligand Interactions by UV/Visible Absorption Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 8. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 9. Fluorescence techniques in analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence Techniques in Analysis of Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural, Photophysical, and Photochemical Characterization of Zinc Protoporphyrin IX in a Dimeric Variant of an Iron Storage Protein: Insights into the Mechanism of Photosensitized H2 Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. edinst.com [edinst.com]
- 16. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 18. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 20. researchgate.net [researchgate.net]
- 21. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 22. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Frontiers | Advances in MS Based Strategies for Probing Ligand-Target Interactions: Focus on Soft Ionization Mass Spectrometric Techniques [frontiersin.org]
- 25. Studying noncovalent protein complexes by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mass Spectrometry of Protein-Ligand Complexes: Enhanced Gas Phase Stability of Ribonuclease-Nucleotide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Application of electrospray ionization mass spectrometry for studying human immunodeficiency virus protein complexes. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 28. Mass spectrometric analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Non-covalent Complex Analysis - University of Birmingham [birmingham.ac.uk]
Application Notes and Protocols for Zn(II) Mesoporphyrin IX in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the development and utilization of biosensors incorporating Zn(II) Mesoporphyrin IX, a versatile metalloporphyrin with significant potential in various analytical applications. This document provides a comparative analysis of different biosensor technologies, detailed experimental procedures, and insights into the underlying signaling pathways and detection mechanisms.
Introduction to this compound
This compound is a naturally occurring porphyrin derivative.[1][2][3][4] Its unique photophysical and electrochemical properties, stemming from the central zinc ion and the porphyrin ring structure, make it an excellent candidate for the development of sensitive and selective biosensors. The porphyrin macrocycle can be functionalized to enhance its specificity towards target analytes, and its interaction with these analytes can be transduced into measurable optical or electrical signals.
Section 1: Electrochemical Biosensor for Nitric Oxide (NO) Detection
Nitric oxide (NO) is a critical signaling molecule in numerous physiological and pathological processes. Biosensors based on metalloporphyrins offer a reliable method for the real-time monitoring of NO concentrations.[5]
Application Note: Principle of Electrochemical NO Detection
The detection of nitric oxide using a this compound-modified electrode is based on the electrocatalytic oxidation of NO. The this compound, immobilized on the electrode surface, acts as a catalyst, facilitating the transfer of electrons from NO to the electrode at a lower potential than on a bare electrode. This catalytic oxidation results in a measurable amperometric signal that is directly proportional to the concentration of NO in the sample.
Experimental Protocol: Fabrication and Operation of an Electrochemical NO Sensor
This protocol describes the fabrication of a this compound-modified glassy carbon electrode (GCE) for the amperometric detection of nitric oxide.
Materials:
-
Glassy Carbon Electrode (GCE)
-
This compound
-
Nafion solution (5% in a mixture of lower aliphatic alcohols and water)
-
Ethanol
-
Alumina slurry (0.05 µm)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitric oxide standard solutions (prepared from a saturated NO solution)
-
Potentiostat/Galvanostat
Electrode Preparation and Modification:
-
Polishing the GCE:
-
Polish the GCE surface with 0.05 µm alumina slurry on a polishing cloth for 5 minutes to obtain a mirror-like finish.[5]
-
Rinse the electrode thoroughly with deionized water.
-
Sonicate the electrode in deionized water for 2 minutes to remove any residual alumina particles.[5]
-
Dry the electrode under a stream of nitrogen.
-
-
Preparation of this compound Solution:
-
Prepare a 1 mM solution of this compound in a 3:7 (v/v) mixture of 5% Nafion solution and ethanol.[5]
-
-
Electrode Modification:
Electrochemical Detection of NO:
-
Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell with the modified GCE as the working electrode, an Ag/AgCl electrode as the reference electrode, and a platinum wire as the counter electrode.[5]
-
Fill the cell with deoxygenated PBS (pH 7.4).
-
-
Cyclic Voltammetry (CV) Characterization:
-
Perform cyclic voltammetry in the potential range of 0.0 V to +1.0 V vs. Ag/AgCl at a scan rate of 100 mV/s to characterize the electrochemical behavior of the modified electrode.[5]
-
-
Amperometric Detection of NO:
-
Apply a constant potential of +0.68 V vs. Ag/AgCl to the working electrode and allow the background current to stabilize.[5]
-
Inject known concentrations of NO standard solutions into the electrochemical cell and record the change in current.
-
The resulting current increase is proportional to the NO concentration.
-
Quantitative Data
The performance of metalloporphyrin-based electrochemical NO sensors is summarized in the table below. While specific data for this compound is limited in the reviewed literature, the data for other metalloporphyrins provide a strong indication of its potential performance.
| Biosensor Type | Analyte | Limit of Detection (LOD) | Linear Range | Reference |
| Electrochemical (Metalloporphyrin-modified electrode) | Nitric Oxide (NO) | 83 pM | 0.2 nM - 4.0 µM | [6] |
| Electrochemical (Zn-Protoporphyrin on Al2O3) | Nitric Oxide (NO) | < 100 ppb | 100 ppb - 500 ppb | [7] |
Section 2: Optical Biosensor for Reactive Oxygen Species (ROS) Detection
Reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), are important signaling molecules and markers of oxidative stress. Porphyrin-based fluorescent probes are valuable tools for the detection of ROS.[2][6]
Application Note: Principle of Fluorescence-Based ROS Detection
The detection of ROS using this compound can be based on the modulation of its fluorescence properties. The interaction of ROS with the porphyrin ring or the central metal ion can lead to a change in the fluorescence intensity (quenching or enhancement). This change in fluorescence can be correlated to the concentration of ROS. For instance, the excited state of the porphyrin can be quenched by electron transfer processes involving ROS.
Experimental Protocol: Fluorescence-Based Detection of Superoxide
This protocol outlines a general procedure for the detection of superoxide using the fluorescence quenching of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Superoxide generation system (e.g., xanthine/xanthine oxidase)
-
Fluorometer
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO.
-
-
Fluorescence Measurement:
-
Dilute the this compound stock solution in PBS (pH 7.4) to a final concentration suitable for fluorescence measurements.
-
Record the baseline fluorescence spectrum of the this compound solution.
-
Initiate the generation of superoxide in the solution using the xanthine/xanthine oxidase system.
-
Monitor the change in fluorescence intensity over time at the emission maximum of this compound.
-
The degree of fluorescence quenching will be proportional to the concentration of superoxide generated.
-
Quantitative Data
| Biosensor Type | Analyte | Limit of Detection (LOD) | Linear Range | Reference |
| Colorimetric (Porphyrin-based COF) | Hydrogen Peroxide (H₂O₂) | 2.6 nM | 0.01 - 200 µM | [1][7] |
Section 3: Optical Biosensor for Enzyme Activity
The catalytic activity of enzymes can be monitored using optical biosensors that detect the products of the enzymatic reaction. This compound can be incorporated into such sensors as a signaling component.
Application Note: Principle of Optical Enzyme Activity Sensing
An optical biosensor for enzyme activity, such as glucose oxidase, can be designed based on the detection of a product of the enzymatic reaction. For example, glucose oxidase catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. The produced hydrogen peroxide can then interact with a fluorescent probe, such as this compound, causing a change in its fluorescence. This change can be used to quantify the enzyme's activity.
Experimental Protocol: Optical Detection of Glucose Oxidase Activity
This protocol provides a conceptual framework for an optical biosensor to measure glucose oxidase activity using this compound.
Materials:
-
This compound
-
Glucose Oxidase
-
Glucose
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing PBS, this compound, and glucose.
-
Record the baseline fluorescence of the mixture.
-
Initiate the enzymatic reaction by adding glucose oxidase to the mixture.
-
Monitor the change in fluorescence intensity over time. The rate of change in fluorescence will be proportional to the glucose oxidase activity.
Visualizations
Caption: Electrochemical detection of nitric oxide.
Caption: Workflow for ROS detection.
Caption: Principle of optical enzyme activity sensing.
References
- 1. Porphyrin-Based Covalent Organic Frameworks with Donor-Acceptor Structure for Enhanced Peroxidase-like Activity as a Colorimetric Biosensing Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetically Encoded Biosensors for the Fluorescence Detection of O2 and Reactive O2 Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Frontier Specialty Chemicals this compound, 14354-67-7. MFCD09265024, | Fisher Scientific [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Activatable Porphyrin-Based Sensors, Photosensitizers and Combination Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Zn(II) Mesoporphyrin IX in Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zn(II) Mesoporphyrin IX (ZnMP) is a synthetic zinc-containing porphyrin that has garnered significant interest in the field of targeted drug delivery. Its unique photophysical and biological properties make it a versatile platform for developing novel therapeutic strategies against cancer and other diseases. ZnMP can function both as a photosensitizer for Photodynamic Therapy (PDT) and as an inhibitor of Heme Oxygenase-1 (HO-1), an enzyme often overexpressed in tumors and associated with tumor progression and therapeutic resistance. These dual modalities, combined with its potential to be incorporated into various nanocarrier systems, position ZnMP as a promising candidate for targeted drug delivery.
This document provides detailed application notes and experimental protocols for utilizing this compound in targeted drug delivery research. It covers the synthesis of ZnMP-based nanoparticles, drug conjugation, and methodologies for in vitro and in vivo evaluation.
Key Applications
-
Photodynamic Therapy (PDT): Upon activation by light of a specific wavelength, ZnMP can generate reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic to cancer cells. This property allows for localized tumor destruction with minimal damage to surrounding healthy tissues.
-
Heme Oxygenase-1 (HO-1) Inhibition: ZnMP can inhibit the activity of HO-1, an enzyme that plays a crucial role in cellular stress responses and is often upregulated in cancer cells, contributing to their survival and resistance to chemotherapy. By inhibiting HO-1, ZnMP can sensitize cancer cells to conventional anticancer drugs.
-
Drug Delivery Vehicle: The porphyrin macrocycle of ZnMP can be functionalized or encapsulated within nanoparticles to carry other therapeutic agents, such as chemotherapeutic drugs. This allows for combination therapies where ZnMP provides its own therapeutic benefits while also delivering another drug to the target site.
Data Presentation
The following tables summarize quantitative data from studies on porphyrin-based and zinc-based nanoparticle drug delivery systems. It is important to note that data specifically for this compound is limited in the literature; therefore, data from analogous systems are provided for reference.
Table 1: In Vitro Cytotoxicity (IC50 Values) of Porphyrin-Based Photosensitizers and Zinc-Based Nanoparticles
| Cell Line | Drug Delivery System | IC50 (µM) | Condition | Reference |
| MCF-7 (Breast Cancer) | Zn(TPP)@MIL-101 | 14.3 µg/mL | With Red Light Irradiation | [1] |
| Zn(TPP)@MIL-101 | 81.6 µg/mL | Dark | [1] | |
| MDA-MB-231 (Breast Cancer) | Debio-0932 | ~10 | 48h incubation | [2] |
| HeLa (Cervical Cancer) | Curcumin-loaded nanoparticles | 216.1 µg/mL | 72h incubation | [3] |
| A549 (Lung Cancer) | ZnO Nanoparticles | 41.8 ± 0.4 µg/mL | Not Specified | [4] |
| SNU449 (Liver Cancer) | ZnO Nanoparticles | 27.4 ± 1.4 µg/mL | Not Specified | [4] |
Table 2: Drug Loading and Release from Zinc-Based Nanocarriers
| Nanocarrier | Drug | Drug Loading Capacity (% w/w) | Release at pH 5.5 (%) | Release at pH 7.4 (%) | Time (h) | Reference |
| ZIF-90 | 5-FU | 36.35 | 95 | 44 | 25 | [5] |
| ZIF-90 | Doxorubicin | 13.5 | 91 | 20 | 25 | [5] |
| IRMOF-3 | Doxorubicin | Not Specified | 55.1 | 26.72 | 24 | [5] |
| Porous Zn(OH)2 Nanosheets | Doxorubicin | High (not quantified) | 79 | 18 | 72 | [6] |
Table 3: In Vivo Biodistribution of Nanoparticles (% Injected Dose per Gram of Organ - %ID/g)
| Nanoparticle System | Tumor | Liver | Spleen | Lungs | Kidneys | Time Post-Injection | Reference |
| 14C-labeled expansile NPs (intraperitoneal) | ~30 | Not Specified | Not Specified | Not Specified | Not Specified | 24h | [5] |
| Discoidal Porous Silicon Particles | Not Specified | 83 ± 18 | 14 ± 13 | 48 ± 22 | Not Specified | 15 min | [7] |
| D-PAA/ZnO NPs | 25-39 | 10-15 | 10-15 | Not Specified | 10-15 | Not Specified | [8] |
Disclaimer: The data presented in these tables are derived from various studies on porphyrin and zinc-based nanoparticles and may not be directly representative of this compound performance. These values should be used as a reference for experimental design.
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded Polymeric Nanoparticles
This protocol describes the synthesis of ZnMP-loaded nanoparticles using the nanoprecipitation method with a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA).
Materials:
-
This compound (ZnMP)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Poly(vinyl alcohol) (PVA) solution (1% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonic homogenizer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 10 mg of PLGA and 1 mg of ZnMP in 1 mL of acetone.
-
Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) PVA solution in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under continuous magnetic stirring (e.g., 600 rpm).
-
Solvent Evaporation: Continue stirring the mixture for at least 4 hours at room temperature in a fume hood to allow for the complete evaporation of acetone.
-
Homogenization: Sonicate the nanoparticle suspension using a probe sonicator for 2 minutes (30 seconds on, 30 seconds off) on ice to reduce particle size and ensure a narrow size distribution.
-
Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps twice to remove excess PVA and unloaded ZnMP.
-
Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer and store at 4°C for further use. For long-term storage, nanoparticles can be lyophilized.
Protocol 2: Conjugation of Doxorubicin to this compound-Functionalized Nanoparticles
This protocol describes the covalent conjugation of Doxorubicin (DOX) to the surface of nanoparticles functionalized with carboxyl groups, using EDC/NHS chemistry. This assumes the nanoparticle surface has available carboxyl groups for conjugation.
Materials:
-
ZnMP-loaded nanoparticles with carboxyl surface groups
-
Doxorubicin hydrochloride (DOX)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Nanoparticle Activation: Disperse 10 mg of carboxyl-functionalized ZnMP nanoparticles in 5 mL of MES buffer. Add 10 mg of EDC and 6 mg of NHS to the nanoparticle suspension. Incubate for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
Conjugation Reaction: Dissolve 2 mg of DOX in 1 mL of MES buffer. Add the DOX solution to the activated nanoparticle suspension. Allow the reaction to proceed for 4 hours at room temperature with continuous stirring, protected from light.
-
Quenching: Add a small amount of hydroxylamine to quench the reaction by reacting with any unreacted NHS esters.
-
Purification: Transfer the reaction mixture to a dialysis membrane (10 kDa MWCO) and dialyze against PBS (pH 7.4) for 48 hours, with frequent buffer changes, to remove unreacted DOX, EDC, and NHS.
-
Characterization: Determine the concentration of conjugated DOX using UV-Vis spectrophotometry by measuring the absorbance at 480 nm after dissolving the nanoparticles in a suitable solvent (e.g., DMSO).
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay) for Photodynamic Therapy
This protocol evaluates the phototoxic effect of ZnMP-based formulations on cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, MDA-MB-231, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ZnMP formulation (e.g., ZnMP-loaded nanoparticles)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Light source with appropriate wavelength for ZnMP excitation (e.g., ~420 nm or in the Q-band region ~550-650 nm)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Incubation: Prepare serial dilutions of the ZnMP formulation in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include wells with drug-free medium as a control. Incubate for a predetermined time (e.g., 4-24 hours).
-
Washing: After incubation, remove the drug-containing medium and wash the cells twice with PBS. Add fresh drug-free medium to each well.
-
Irradiation: Expose the designated "light" group plates to the light source for a specific duration to deliver a defined light dose (e.g., 1-10 J/cm²). Keep the "dark toxicity" group plates covered in foil to prevent light exposure.
-
Post-Irradiation Incubation: Return all plates to the incubator and incubate for an additional 24-48 hours.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth) for both light and dark conditions.
Protocol 4: In Vivo Tumor Model for Efficacy and Biodistribution Studies
This protocol describes a subcutaneous tumor model in mice to evaluate the antitumor efficacy and biodistribution of ZnMP formulations. All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., MDA-MB-231)
-
ZnMP formulation
-
Saline solution (sterile)
-
Anesthetics
-
Calipers
-
Imaging system (for biodistribution if using a fluorescently labeled formulation)
Procedure:
-
Tumor Inoculation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in 100 µL of saline or a mixture of saline and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once the tumors are palpable. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Treatment: When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., saline control, free ZnMP, ZnMP nanoparticles). Administer the treatment intravenously or intraperitoneally at a predetermined dose and schedule.
-
Efficacy Study: For efficacy studies, continue to monitor tumor volume and body weight every 2-3 days for the duration of the study. The study endpoint is typically when the tumor volume in the control group reaches a predetermined size.
-
Biodistribution Study: For biodistribution studies, euthanize the mice at different time points after injection (e.g., 4, 24, 48 hours). Harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Quantification: To quantify the accumulation of the ZnMP formulation, homogenize the tissues and extract the ZnMP using a suitable solvent. Measure the concentration of ZnMP using fluorescence spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS) to determine the amount of zinc. Express the results as a percentage of the injected dose per gram of tissue (%ID/g).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of HO-1 by this compound.
Caption: Photodynamic action of this compound.
Caption: Workflow for in vitro PDT cytotoxicity assay.
Caption: Nanoparticle-mediated delivery of ZnMP and drugs.
References
- 1. Zn(II) porphyrin-encapsulated MIL-101 for photodynamic therapy of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Zinc-Based Nanoparticles, but Not Silicon-Based Nanoparticles, Accumulate in Mitochondria and Promote Cell Death in Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments on zinc(ii) metal–organic framework nanocarriers for physiological pH-responsive drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-Responsive Metal–Organic Framework Thin Film for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments on zinc(ii) metal–organic framework nanocarriers for physiological pH-responsive drug delivery - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Dextran-Graft-Polyacrylamide/Zinc Oxide Nanoparticles Inhibit of Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photocatalytic Hydrogen Production using Zn(II) Mesoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
Introduction
As the global demand for clean and sustainable energy escalates, the production of hydrogen gas (H₂) through photocatalysis has emerged as a promising avenue for renewable fuel generation. This process typically involves a photosensitizer, a catalyst, and a sacrificial electron donor. Among the various photosensitizers, metalloporphyrins, particularly zinc(II) porphyrin derivatives, have garnered significant attention due to their strong absorption in the visible light spectrum and favorable redox properties.
This document provides detailed application notes and protocols for the use of Zn(II) Mesoporphyrin IX as a photosensitizer in photocatalytic hydrogen production systems. While this compound can be utilized in various configurations, a common and effective approach involves its integration into a multi-component system, often including a noble metal co-catalyst and an electron relay. The protocols outlined herein are based on established methodologies for zinc porphyrin-based photocatalytic systems and provide a robust framework for experimental design and execution.
Principle of Photocatalytic Hydrogen Production
The fundamental principle of this photocatalytic system involves the absorption of light by the this compound photosensitizer, leading to an excited state. This excited photosensitizer then participates in a series of electron transfer reactions. A sacrificial electron donor is oxidized, providing electrons to the system. An electron relay can be used to shuttle these electrons to a co-catalyst, typically platinum nanoparticles, where the reduction of protons to molecular hydrogen occurs. The overall process can proceed through either an oxidative or reductive quenching pathway of the photosensitizer's excited state.
Experimental Workflow
The general workflow for a typical photocatalytic hydrogen production experiment using this compound is depicted below. This process involves the preparation of the reaction mixture, degassing to create an anaerobic environment, irradiation with a suitable light source, and subsequent analysis of the evolved hydrogen gas.
Caption: Experimental workflow for photocatalytic hydrogen production.
Detailed Experimental Protocols
The following protocols are representative methodologies for conducting photocatalytic hydrogen production experiments using this compound.
Protocol 1: Preparation of the Photocatalytic System
This protocol describes the assembly of the reaction components in a "two-pot" system, where the photosensitizer and catalyst are prepared separately and then combined.
Materials:
-
This compound
-
Platinum nanoparticles (Pt NPs) as co-catalyst
-
Triethanolamine (TEOA) as sacrificial electron donor
-
Methyl viologen (MV) as electron relay
-
Buffer solution (e.g., phosphate or TRIS buffer, pH 7.0)
-
High-purity water
-
Nitrogen gas (high purity)
-
Sealed photoreactor vials with septa
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a dilute basic aqueous solution) to a final concentration of 1-5 mM.
-
Prepare an aqueous stock solution of methyl viologen (e.g., 100 mM).
-
Prepare an aqueous stock solution of the platinum nanoparticle colloid.
-
Prepare a stock solution of the buffer (e.g., 1 M, pH 7.0).
-
Prepare a stock solution of TEOA (e.g., 1 M).
-
-
Assemble the Reaction Mixture:
-
In a typical photoreactor vial, add the components in the following order to achieve the desired final concentrations in a final volume of 5-10 mL:
-
High-purity water
-
Buffer solution (e.g., final concentration 50-100 mM)
-
This compound stock solution (e.g., final concentration 10-50 µM)
-
Methyl viologen stock solution (e.g., final concentration 1-5 mM)
-
Platinum nanoparticle stock solution (e.g., final concentration 1-5 µM)
-
TEOA stock solution (e.g., final concentration 0.1-0.5 M)
-
-
Seal the vial with a septum.
-
-
Degassing the Reaction Mixture:
-
Purge the sealed vial with high-purity nitrogen gas for at least 30 minutes to remove dissolved oxygen. This is a critical step as oxygen can quench the excited state of the photosensitizer and inhibit hydrogen production.
-
Protocol 2: Photocatalytic Hydrogen Evolution and Analysis
Equipment:
-
Visible light source (e.g., Xenon lamp with a UV cut-off filter, or a high-power LED)
-
Magnetic stirrer
-
Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a molecular sieve column
-
Gas-tight syringe
Procedure:
-
Irradiation:
-
Place the sealed and degassed photoreactor vial on a magnetic stirrer and commence stirring.
-
Position the vial at a fixed distance from the light source and begin irradiation. The temperature of the reaction should be controlled, for example, by using a water bath.
-
-
Sampling:
-
At regular time intervals (e.g., every 30 or 60 minutes), withdraw a small volume of the headspace gas (e.g., 100 µL) using a gas-tight syringe.
-
-
Gas Chromatography Analysis:
-
Inject the gas sample into the GC.
-
Quantify the amount of hydrogen produced by comparing the peak area to a calibration curve generated using known standards of hydrogen gas.
-
-
Data Analysis:
-
Calculate the cumulative amount of hydrogen produced over time.
-
Determine the rate of hydrogen evolution, typically expressed in µmol of H₂ per hour per mg of catalyst or photosensitizer.
-
Calculate the Turnover Number (TON) and Turnover Frequency (TOF) to assess the efficiency and stability of the catalyst and photosensitizer.
-
Data Presentation
The performance of a photocatalytic system using this compound can be evaluated based on several key metrics. The following table summarizes representative data from literature for zinc porphyrin-based systems to provide a benchmark for comparison. It is important to note that direct quantitative data for standalone this compound is limited, and performance is highly dependent on the specific experimental conditions.
| Photosensitizer System | Co-catalyst | Sacrificial Donor | Electron Relay | H₂ Evolution Rate (µmol/h) | Turnover Number (TON) | Apparent Quantum Yield (AQY) | Reference |
| This compound in Bacterioferritin Scaffold | Pt NPs | TEOA | Methyl Viologen | Not explicitly stated | Not explicitly stated | Not explicitly stated | (Based on Clark, et al., Dalton Trans., 2016) |
| Generic Zn-Porphyrin/TiO₂ | Pt/TiO₂ | TEOA | - | ~8850 - 9790 | ~11800 - 13000 | ~7.2% - 8.0% | (Illustrative data from related systems) |
| Self-assembled Zn-Porphyrin | Pt | Ascorbic Acid | - | ~3487 µmol/g/h | Not explicitly stated | Not explicitly stated | (Illustrative data from related systems) |
Photocatalytic Mechanism
The photocatalytic cycle for hydrogen production sensitized by this compound in the presence of a sacrificial electron donor (SED), an electron relay (ER), and a platinum co-catalyst (Pt) is illustrated below. The process is initiated by the photoexcitation of the porphyrin.
Caption: Proposed photocatalytic cycle for H₂ production.
Conclusion
This compound is a viable photosensitizer for photocatalytic hydrogen production. Its effectiveness is realized within a multi-component system that typically includes a platinum co-catalyst, a sacrificial electron donor such as TEOA, and often an electron relay like methyl viologen. The protocols and data presented provide a comprehensive guide for researchers to design and evaluate photocatalytic experiments using this porphyrin. Optimization of reaction parameters such as pH, component concentrations, and light intensity is crucial for maximizing hydrogen evolution efficiency. Further research into novel system configurations, such as immobilization on solid supports or integration into more complex molecular assemblies, holds promise for enhancing the practical application of this compound in solar fuel production.
Application Notes and Protocols for Assessing the Anticancer Activity of Zn(II) Mesoporphyrin IX Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Meso-substituted porphyrins and their metallocomplexes are recognized for their potential as chemotherapeutic and photosensitizing agents in cancer therapy.[1] Specifically, Zinc(II) Mesoporphyrin IX (Zn(II)MPIX) and its derivatives have demonstrated significant antitumor effects.[2][3] These compounds can exert their anticancer activity through various mechanisms, including the inhibition of enzymes like heme oxygenase-1 (HO-1), which leads to increased reactive oxygen species (ROS), oxidative stress, and subsequent apoptosis in tumor cells.[2][4] Some Zn(II) porphyrin derivatives are also explored for photodynamic therapy (PDT), where they generate cytotoxic singlet oxygen upon light activation.[5][6][7][8][9]
This document provides a comprehensive suite of protocols for the systematic in vitro evaluation of the anticancer activity of novel Zn(II) Mesoporphyrin IX derivatives. The outlined procedures cover the assessment of cytotoxicity, induction of apoptosis, and effects on cell cycle progression, providing a robust framework for identifying and characterizing promising anticancer candidates.
Overall Experimental Workflow
The assessment of a novel this compound derivative begins with determining its cytotoxicity to establish effective dose ranges. Subsequently, mechanistic studies are performed to understand how the compound induces cell death, focusing on apoptosis and cell cycle arrest.
References
- 1. worldscientific.com [worldscientific.com]
- 2. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Zinc Protoporphyrin-9 Potentiates the Anticancer Activity of Dihydroartemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miRNA-Guided Imaging and Photodynamic Therapy Treatment of Cancer Cells Using Zn(II)-Protoporphyrin IX-Loaded Metal-Organic Framework Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. meso-Thiophenium Porphyrins and Their Zn(II) Complexes: A New Category of Cationic Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of zinc protoporphyrin IX-adamantane/cyclodextrin/cellulose nanocrystals complexes for anticancer photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to prevent aggregation of Zn(II) Mesoporphyrin IX in aqueous solution
Welcome to the Technical Support Center for Zn(II) Mesoporphyrin IX (ZnMP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the aggregation of ZnMP in aqueous solutions, ensuring experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound aggregate in aqueous solutions?
A1: this compound, like many porphyrins, has a large, flat, and hydrophobic aromatic macrocycle. In polar solvents like water, these molecules tend to minimize their contact with water by stacking on top of each other. This process, known as aggregation, is primarily driven by two forces:
-
Hydrophobic Effects: The tendency of nonpolar molecules to associate in an aqueous environment to exclude water molecules.
-
π-π Stacking: Attractive, noncovalent interactions between the electron clouds of the aromatic porphyrin rings.
This aggregation is a common phenomenon and can significantly alter the spectroscopic, photochemical, and biological properties of the porphyrin, often leading to precipitation and loss of function.
Q2: How can I tell if my ZnMP solution is aggregated?
A2: Aggregation can be readily detected using UV-Vis spectroscopy.
-
Monomeric ZnMP: In a monomeric (non-aggregated) state, ZnMP exhibits a sharp and intense absorption peak, known as the Soret band, typically around 408-415 nm in neutral aqueous solution.
-
Aggregated ZnMP: Upon aggregation, the Soret band will typically broaden, decrease in intensity (hypochromism), and may shift to shorter (blue-shift, indicating H-aggregates or "face-to-face" stacking) or longer (red-shift, indicating J-aggregates or "edge-to-edge" stacking) wavelengths. You may also observe the solution becoming cloudy or see visible precipitate.
Q3: What are the primary strategies to prevent ZnMP aggregation?
A3: The main strategies involve modifying the solution environment to disrupt the forces causing aggregation. These include:
-
pH Adjustment: Altering the pH can change the protonation state of the propionic acid side chains, increasing electrostatic repulsion between molecules.
-
Use of Surfactants: Incorporating surfactants above their critical micelle concentration (CMC) can encapsulate ZnMP within micelles, isolating the molecules from each other.
-
Addition of Polymers: Certain polymers can interact with ZnMP, preventing π-π stacking through steric hindrance.
-
Host-Guest Complexation: Using host molecules like cyclodextrins to encapsulate the porphyrin macrocycle.
-
Protein Binding: Utilizing proteins like Human Serum Albumin (HSA), which have natural binding sites for porphyrins.
Troubleshooting Guide
Problem: My ZnMP solution shows a broad, blue-shifted Soret band and appears slightly cloudy.
This indicates the formation of H-type aggregates. Follow this workflow to resolve the issue:
Caption: A stepwise guide to diagnosing and resolving ZnMP aggregation.
Solution 1: pH Adjustment
The propionic acid side chains on Mesoporphyrin IX have a pKa around 4.5-5.0. At neutral or acidic pH, these groups are not fully deprotonated, reducing electrostatic repulsion and promoting aggregation. Increasing the pH can prevent this.
-
Action: Prepare your ZnMP solution in a basic buffer (e.g., phosphate or borate buffer) with a pH of 8.0 or higher. This ensures the carboxylate groups are fully deprotonated and negatively charged, leading to electrostatic repulsion that counteracts π-π stacking.
-
Expected Result: The UV-Vis spectrum should show a sharpening of the Soret band and a shift back to the monomeric position (~408-415 nm).
Solution 2: Use of Surfactants
Surfactants form micelles that can encapsulate the hydrophobic porphyrin core.
-
Action: Add a surfactant such as non-ionic Triton X-100 or cationic Cetyltrimethylammonium bromide (CTAB) to your aqueous solution at a concentration well above its Critical Micelle Concentration (CMC).
-
Protocol: See Experimental Protocol 1.
-
Expected Result: The ZnMP will partition into the hydrophobic core of the micelles, resulting in a sharp, monomer-like Soret band. Note that the exact peak position may shift slightly depending on the micellar environment.
Solution 3: Host-Guest Complexation
Cyclodextrins are toroidal molecules with a hydrophobic interior and a hydrophilic exterior, perfect for encapsulating porphyrins.
-
Action: Use a modified cyclodextrin like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high water solubility, to form an inclusion complex with ZnMP.
-
Protocol: See Experimental Protocol 2.
-
Expected Result: The ZnMP molecule will reside within the cyclodextrin cavity, physically preventing it from stacking with other porphyrins. This will be confirmed by a monomeric UV-Vis spectrum.
Caption: Host-guest complexation physically isolates ZnMP molecules.
Data Presentation
The following tables provide quantitative data to guide your selection of an anti-aggregation agent.
Table 1: Critical Micelle Concentration (CMC) of Common Surfactants
| Surfactant | Type | CMC in Water (mM) | Aggregation Number |
| Triton X-100 | Non-ionic | ~0.2 - 0.9 | ~100-155 |
| CTAB | Cationic | ~0.9 - 1.0 | ~60-120 |
| SDS | Anionic | ~8.0 - 8.2 | ~60-100 |
Note: For effective solubilization, use surfactant concentrations 5-10 times higher than the CMC.
Table 2: Binding Constants of Porphyrins with Human Serum Albumin (HSA)
| Porphyrin Species | Binding Constant (K) with HSA (M⁻¹) | Number of Binding Sites (n) |
| Protoporphyrin IX (monomer) | 2.1 x 10⁸ | ~1 |
| Haematoporphyrin (monomer) | 1.8 x 10⁶ | ~1 |
| Porphyrin Aggregates | 1.7 x 10⁵ | ~4 |
Note: this compound is structurally similar to Protoporphyrin IX and is expected to have a high binding affinity.
Experimental Protocols
Protocol 1: Solubilization of ZnMP using Triton X-100
This protocol describes how to prepare a monomeric 10 µM solution of ZnMP using a non-ionic surfactant.
-
Materials:
-
This compound powder.
-
Triton X-100.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Small amount of DMSO or 0.1 M NaOH for initial stock.
-
Volumetric flasks, pipettes, UV-Vis spectrophotometer.
-
-
Procedure:
-
Prepare a concentrated ZnMP stock solution: Dissolve a small, accurately weighed amount of ZnMP powder in a minimal volume of DMSO or 0.1 M NaOH to create a concentrated stock (e.g., 1 mM). Porphyrins are generally more soluble in organic solvents or basic aqueous solutions.
-
Prepare the surfactant solution: Prepare a solution of 1% (v/v) Triton X-100 in PBS (pH 7.4). This concentration (~15 mM) is well above the CMC.
-
Prepare the final solution: In a volumetric flask, add the required volume of the 1% Triton X-100 solution. While vortexing, slowly add the appropriate volume of the ZnMP stock solution to achieve the final desired concentration (e.g., 10 µL of 1 mM stock into a 10 mL flask for a final concentration of 10 µM).
-
Equilibrate: Allow the solution to equilibrate for at least 15-30 minutes at room temperature to ensure complete partitioning of the ZnMP into the micelles.
-
Analysis: Record the UV-Vis spectrum of the solution. A sharp Soret band characteristic of monomeric ZnMP in a micellar environment should be observed. The solution should be clear.
-
Protocol 2: Preparation of a ZnMP/Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
This protocol uses the freeze-drying method to create a stable, water-soluble powder of the inclusion complex.[1]
-
Materials:
-
This compound.
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Deionized water.
-
Freeze-dryer.
-
-
Procedure:
-
Molar Ratio: Weigh out ZnMP and HP-β-CD in a 1:1 molar ratio. HP-β-CD has an average molecular weight of ~1460 g/mol .
-
Dissolution: Dissolve the HP-β-CD in a suitable volume of deionized water.
-
Complexation: Slowly add the ZnMP powder to the aqueous HP-β-CD solution while stirring vigorously. The porphyrin may need to be pre-dissolved in a minimal amount of ethanol or basic water (pH > 9) before addition.
-
Stirring: Continue to stir the mixture at room temperature, protected from light, for 24-48 hours to ensure maximum complex formation.
-
Freeze-Drying: Freeze the resulting aqueous solution (e.g., using a dry ice/acetone bath or a -80°C freezer) until completely solid.
-
Lyophilization: Place the frozen sample on a freeze-dryer and lyophilize until all the water has sublimated, leaving a fine, colored powder. This powder is the ZnMP/HP-β-CD inclusion complex.
-
Verification: The resulting powder should readily dissolve in water. Dissolve a small amount in your desired aqueous buffer and confirm the monomeric state via UV-Vis spectroscopy. The spectrum should exhibit a sharp Soret band.
-
References
improving the solubility of Zn(II) Mesoporphyrin IX for cell-based assays
Welcome to the technical support center for Zn(II) Mesoporphyrin IX. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during cell-based assays, with a primary focus on improving the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Due to its hydrophobic nature, this compound has poor solubility in aqueous solutions.[1] The most commonly recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[1][2] Other organic solvents such as Dimethylformamide (DMF), Tetrahydrofuran (THF), methanol, and ethanol can also be used, but DMSO is typically preferred for its high solubilizing power for porphyrins and its compatibility with most cell-based assays at low final concentrations.[1][3]
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in 100% DMSO to a high concentration, for example, 50 mg/mL (79.36 mM).[2] It is crucial to use a new, anhydrous (hygroscopic) bottle of DMSO, as absorbed water can significantly reduce the compound's solubility.[2] Sonication may be required to fully dissolve the compound.[2] Store the stock solution at -20°C or -80°C for long-term stability.[2]
Q3: What is the maximum recommended concentration of DMSO for my cell-based assay?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity and other off-target effects. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many studies recommending 0.1% or lower.[4][5] However, the tolerance to DMSO is cell-line specific. It is best practice to run a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific cell type.[6]
Q4: My this compound precipitated when I added it to my cell culture medium. What should I do?
A4: This is a common issue that occurs when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium. The abrupt change in solvent polarity causes the hydrophobic compound to fall out of solution. Please refer to our Troubleshooting Guide: Precipitate Formation in Cell Culture Media for a detailed workflow to resolve this issue.
Q5: Are there alternatives to DMSO for improving the solubility of this compound?
A5: Yes, several alternative methods can be employed to improve aqueous solubility:
-
Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like porphyrins within their central cavity, rendering them more water-soluble.[7][8][9] This method can improve solubility and bioavailability.[7][10]
-
pH Adjustment: The solubility of porphyrins can be influenced by the pH of the solution.[11][12] Depending on the specific porphyrin derivative, adjusting the pH of the buffer may increase its solubility. For protoporphyrin IX, a related compound, aggregation is highly pH-dependent.[13]
-
Formulation with Co-solvents and Surfactants: Systems using co-solvents like PEG300 and surfactants like Tween-80 can be used to create stable suspensions.[2]
-
Nanoparticle-based Delivery: Encapsulating or conjugating this compound to nanoparticles can improve its stability and delivery in aqueous environments.[14][15][16]
Q6: How does pH affect the solubility of this compound?
A6: The solubility of porphyrins can be significantly dependent on pH.[11][12] The propionate carboxylate groups on the mesoporphyrin IX macrocycle can be protonated or deprotonated depending on the pH, which alters the molecule's overall charge and its tendency to aggregate.[13] For a related compound, zinc protoporphyrin IX, water extractability from tissue was found to be positively correlated with muscle pH.[11] It is recommended to test a range of pH values for your experimental buffer to determine the optimal condition for solubility, though this may be constrained by the requirements of your cell-based assay.
Troubleshooting Guides
Guide 1: Precipitate Formation in Cell Culture Media
This guide provides a systematic approach to resolving the precipitation of this compound upon dilution into aqueous media.
Workflow for Troubleshooting Precipitation
Caption: Workflow for troubleshooting precipitation of this compound.
Detailed Steps:
-
Verify Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and do not guarantee solubility when diluted.[4][6] If your final concentration exceeds 0.5%, prepare a more concentrated stock solution so you can add a smaller volume to your media.
-
Review Dilution Technique: Avoid diluting your highly concentrated DMSO stock in a single step into the aqueous medium. It is better to perform serial dilutions.[5] For dose-response experiments, make serial dilutions of your compound in 100% DMSO first. Then, add a small, fixed volume (e.g., 1-2 µL) of each DMSO dilution to the final volume of cell culture medium.[5]
-
Assess Mixing Method: The way you mix the solution is critical. Pre-warm the cell culture medium to 37°C. Instead of vigorous vortexing, add the DMSO stock dropwise to the surface of the medium while gently swirling the container. This allows for a more gradual dispersion and can prevent localized high concentrations that lead to precipitation.
-
Consider Alternative Solubilization Methods: If precipitation persists even with optimized DMSO techniques, your experimental system may require a different approach. Refer to the Experimental Protocol for Improving Solubility with β-Cyclodextrin below.
Data Presentation
Table 1: Solubility Characteristics of this compound
| Solvent/System | Solubility | Key Considerations | Reference(s) |
| Water / PBS | Poor / Insoluble | Prone to aggregation and precipitation. | [1][13] |
| DMSO | High (e.g., 50 mg/mL) | Use anhydrous DMSO; sonication may be needed. Final concentration in assays must be low. | [2] |
| DMF, THF, Alcohols | Soluble | Can be used for stock solutions, but check compatibility with your specific assay. | [1][3] |
| Aqueous + Cyclodextrin | Improved | Forms an inclusion complex, increasing aqueous solubility and bioavailability. | [7][8][10] |
| Aqueous (pH adjusted) | Variable | Solubility is pH-dependent; requires optimization for your specific buffer system. | [11][12] |
Table 2: Comparison of Solubilization Strategies
| Strategy | Pros | Cons | Best For |
| DMSO | Simple, effective for high-concentration stocks. | Potential for precipitation upon dilution; cytotoxicity at high concentrations. | Standard in vitro assays where the final DMSO concentration can be kept low (<0.5%). |
| Cyclodextrin | Significantly increases aqueous solubility; can reduce toxicity. | Requires an additional preparation step; may have its own biological effects. | Assays requiring higher compound concentrations or when DMSO is not tolerated. |
| pH Adjustment | Can be a simple way to increase solubility without additives. | Limited by the pH tolerance of the cells; may not be effective for all porphyrins. | Experiments where the cell culture medium can tolerate a specific pH range. |
Experimental Protocols
Protocol 1: Preparing a this compound Stock Solution using DMSO
Materials:
-
This compound (CAS No. 14354-67-7)[17]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sonicator bath
Methodology:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., to make a 10 mM stock from 1 mg of powder, add 158.7 µL of DMSO, based on a MW of 630.05 g/mol ).[2]
-
Vortex the solution briefly.
-
Place the vial in a sonicator bath for 5-10 minutes, or until the compound is fully dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[2] Stored properly, the stock solution is stable for at least one year at -20°C.[2]
Protocol 2: Improving this compound Solubility using β-Cyclodextrin
This protocol describes the formation of an inclusion complex to enhance the aqueous solubility of this compound.
Mechanism of Cyclodextrin Encapsulation
Caption: Cyclodextrin encapsulates the hydrophobic porphyrin, increasing its solubility.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
β-Cyclodextrin (or a derivative like Hydroxypropyl-β-cyclodextrin)
-
Sterile, purified water or desired aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare a solution of β-cyclodextrin in your desired aqueous buffer. A typical starting concentration is 10-50 mM. Warm the solution slightly (e.g., to 40-50°C) to aid in dissolving the cyclodextrin.
-
Once the cyclodextrin is fully dissolved, allow the solution to cool to room temperature.
-
While vigorously stirring the cyclodextrin solution, slowly add the concentrated DMSO stock of this compound drop by drop. A 1:1 molar ratio of porphyrin to cyclodextrin is a good starting point.[7]
-
Continue to stir the mixture for at least 1-2 hours at room temperature, protected from light, to allow for the formation of the inclusion complex.
-
The resulting solution should be clear. It can be sterile-filtered (using a 0.22 µm filter) before being added to cell cultures.
-
Always include a vehicle control with the same concentration of cyclodextrin in your experiments, as cyclodextrins can sometimes have biological effects, such as cholesterol mobilization.[4][7]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved water solubility and photodynamic activity of hydroxy-modified porphyrins by complexation with cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Water extractability of the zinc protoporphyrin IX-myoglobin complex from Parma ham is pH-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zinc(II) tetraarylporphyrins anchored to TiO2, ZnO, and ZrO2 nanoparticle films through rigid-rod linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Porphyrin–Gold Nanomaterial for Efficient Drug Delivery to Cancerous Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Porphyrin-based electrospun nanomaterials for life science applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | [frontierspecialtychemicals.com]
minimizing photobleaching of Zn(II) Mesoporphyrin IX during imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing photobleaching of Zn(II) Mesoporphyrin IX during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem when imaging this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light.[1][2] This process leads to a gradual fading of the fluorescent signal, which can significantly compromise the quality and reliability of imaging data.[1] For quantitative studies, photobleaching can skew results by artificially reducing fluorescence intensity over time.[1] The primary causes of photobleaching are prolonged exposure to high-intensity light and the generation of reactive oxygen species (ROS) during the excitation process.[2]
Q2: What are the primary mechanisms behind the photobleaching of porphyrins like this compound?
A2: The photobleaching of porphyrins is primarily an oxygen-dependent process.[3] When the fluorophore absorbs light, it can transition to an excited triplet state. This excited molecule can then transfer energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS).[2][4] These ROS can then chemically react with and destroy the porphyrin macrocycle, rendering it non-fluorescent.[2][3] Studies on the related Protoporphyrin IX have confirmed that in the absence of oxygen, photobleaching is significantly reduced.[3]
Q3: What are antifade reagents, and how do they work?
A3: Antifade reagents are chemical compounds added to imaging media or mounting solutions to protect fluorophores from photobleaching.[2][5] Their primary mechanism of action is the scavenging of reactive oxygen species (ROS) that are produced during fluorescence excitation.[5][6] By neutralizing these damaging molecules, antifade agents help to preserve the fluorescent signal, allowing for longer and more intense imaging sessions.[6] Some antifade agents, like Trolox, also work by quenching the triplet state of the fluorophore, preventing the initial formation of ROS.[6]
Q4: Can I use the same antifade reagents for both live-cell and fixed-cell imaging?
A4: No, it is crucial to select the appropriate antifade reagent for your experimental setup. Mounting media designed for fixed samples are often incompatible with live cells and can induce toxicity.[7] For live-cell imaging, it is essential to use reagents specifically formulated for this purpose, such as Trolox or commercial solutions like VectaCell™ Trolox Antifade Reagent.[7] For fixed cells, a wider range of hard-setting and non-hardening antifade mounting media, such as ProLong™ Gold or VECTASHIELD®, are available.[2][8]
Troubleshooting Guide
Problem: My this compound signal is fading very quickly during time-lapse imaging.
| Possible Cause | Solution | Citation |
| Excessive Light Exposure | Reduce the intensity of the excitation light by using a lower laser power or inserting a neutral density (ND) filter. Minimize the duration of exposure by using the shortest possible exposure time that provides an adequate signal. Avoid continuous illumination; only expose the sample to light during image acquisition. | [1][7] |
| High Oxygen Concentration | For live-cell imaging, consider using an oxygen scavenging system, such as glucose oxidase/catalase, in the imaging buffer. For fixed samples, ensure the antifade mounting medium is properly applied and cured to limit oxygen diffusion. | [2][9] |
| Inappropriate Imaging Medium | For live-cell imaging, ensure you are using a phenol red-free medium, as phenol red can contribute to background fluorescence and may affect photostability. Use a medium supplemented with an appropriate live-cell antifade reagent. | [10] |
| Suboptimal Microscope Settings | Increase the camera gain or use a more sensitive detector (e.g., an EMCCD or sCMOS camera) to compensate for lower excitation light. Use binning to increase the signal-to-noise ratio, which may allow for shorter exposure times. | [11] |
Problem: I am observing high background fluorescence and poor signal-to-noise.
| Possible Cause | Solution | Citation |
| Autofluorescence | Acquire a control image of unstained cells using the same imaging parameters to determine the level of cellular autofluorescence. If possible, use spectral unmixing to separate the specific this compound signal from the autofluorescence background. | [10] |
| Non-optimal Filter Sets | Ensure that the excitation and emission filters on the microscope are well-matched to the spectral properties of this compound. | [7] |
| Antifade Reagent Issues | Some antifade reagents can increase background fluorescence. If this is suspected, try a different formulation or titrate the concentration of the antifade agent. | [12] |
Quantitative Data on Antifade Reagent Performance
The following table summarizes the relative effectiveness of different mounting media in preventing photobleaching of a fluorophore over time. While this data is for FITC, it illustrates the significant impact an antifade reagent can have.
| Mounting Medium | Relative Fluorescence Intensity after 60s |
| PBS with Glycerol | ~10% |
| ProLong™ Gold | ~60% |
| ProLong™ Diamond | ~85% |
| (Data adapted from examples provided for FITC-phalloidin, demonstrating the principle of antifade protection)[13] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound
-
Cell Culture and Staining:
-
Culture cells on glass-bottomed imaging dishes to ~70-80% confluency.[14]
-
Prepare a working solution of this compound in a suitable serum-free medium or buffer (e.g., HBSS). The optimal concentration should be determined empirically but typically ranges from 1-10 µM.
-
Remove the culture medium, wash the cells once with warm PBS, and add the this compound loading solution.
-
Incubate the cells for the desired time (e.g., 30-60 minutes) at 37°C and 5% CO₂, protected from light.
-
Aspirate the loading solution and wash the cells three times with warm PBS to remove any unbound probe.
-
Add a pre-warmed, phenol red-free live-cell imaging solution.[10][14] For photobleaching reduction, supplement this medium with a live-cell compatible antifade reagent like Trolox (e.g., 1 mM).[6][7]
-
-
Microscope Setup and Image Acquisition:
-
Ensure the microscope is equipped with an environmental chamber to maintain 37°C and 5% CO₂.[10][14]
-
Use an appropriate objective lens (e.g., 40x or 63x oil immersion).
-
Set the excitation source (e.g., laser or LED) to the appropriate wavelength for this compound (typically around 405-420 nm).
-
Set the emission detection to capture the fluorescence signal (typically in the range of 580-650 nm).
-
To minimize photobleaching:
-
Use the lowest possible excitation power that provides a detectable signal.[15]
-
Use the shortest possible exposure time.
-
Focus on the sample using transmitted light (e.g., DIC or phase contrast) before switching to fluorescence for image capture.[1]
-
For time-lapse experiments, set the interval between acquisitions to be as long as scientifically permissible.
-
-
Protocol 2: Mounting Fixed Cells Stained with this compound
-
Cell Fixation and Staining:
-
Grow and stain cells with this compound as described in the live-cell protocol.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton™ X-100 in PBS if co-staining with intracellular antibodies.
-
-
Mounting with Antifade Medium:
-
Carefully aspirate the final PBS wash, leaving a thin film of liquid over the cells.
-
Add a single drop of an antifade mounting medium (e.g., ProLong™ Gold or ProLong™ Diamond) directly onto the cells.[8]
-
Gently lower a coverslip onto the mounting medium, avoiding air bubbles.
-
Allow the mounting medium to cure according to the manufacturer's instructions (this can range from a few hours to overnight), storing the slide flat and in the dark.[8]
-
Seal the edges of the coverslip with nail polish to prevent drying and further oxygen entry.
-
Store the slides at 4°C, protected from light, until imaging.
-
Visualizations
Caption: A workflow for troubleshooting rapid photobleaching.
Caption: Mechanism of photobleaching and the protective role of antifade agents.
Caption: Decision tree for selecting imaging parameters.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. A spectroscopic study of the photobleaching of protoporphyrin IX in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 6. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 7. biocompare.com [biocompare.com]
- 8. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Mitigating Unwanted Photophysical Processes for Improved Single-Molecule Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Cell culture, transfection and imaging [protocols.io]
- 15. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
dealing with Zn(II) Mesoporphyrin IX precipitation in stock solutions
Welcome to the technical support center for Zn(II) Mesoporphyrin IX. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a primary focus on addressing precipitation issues in stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: Precipitation of this compound is a common issue primarily due to its low aqueous solubility and tendency to aggregate.[1] Several factors can contribute to this:
-
Solvent Choice: The compound has poor solubility in water and alcohols. While it is soluble in DMSO, the presence of moisture can significantly reduce its solubility.[1]
-
pH: The solubility of porphyrins with carboxylate functional groups, like this compound, is pH-dependent. They are more soluble in basic solutions.[2]
-
Concentration: Exceeding the solubility limit in a given solvent will lead to precipitation.
-
Temperature: Lower temperatures can decrease the solubility of the compound.
-
Storage: Improper storage, such as exposure to light or repeated freeze-thaw cycles, can lead to degradation and precipitation.[3][4]
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][3] For related compounds like Zn(II) Protoporphyrin IX, solubilities of up to 50 mM in DMSO have been reported. It is crucial to use anhydrous (dry) DMSO, as absorbed moisture can cause the compound to precipitate.[1] For applications requiring dilution into aqueous media, preparing a concentrated stock in DMSO and then diluting it into the final buffer is a common strategy.
Q3: How should I store my this compound stock solutions to prevent precipitation?
A3: To ensure the stability of your stock solution and prevent precipitation, follow these storage guidelines:
-
Temperature: For long-term storage, keep DMSO stock solutions at -20°C or -80°C.[3]
-
Aliquoting: Aliquot the stock solution into smaller, single-use vials. This will minimize the number of freeze-thaw cycles, which can degrade the compound and lead to precipitation.[3]
-
Light Protection: this compound is light-sensitive.[4][5] Store all solutions in amber vials or tubes wrapped in aluminum foil to protect them from light.
Q4: Can I use other organic solvents to dissolve this compound?
A4: While DMSO is the preferred solvent for high concentrations, other organic solvents can be used, although the solubility may be lower. These include dimethylformamide (DMF), pyridine, and to a lesser extent, methanol, ethanol, and chloroform.[6] The choice of solvent may depend on the specific experimental requirements and downstream applications.
Troubleshooting Guides
Issue 1: Precipitate observed in a freshly prepared DMSO stock solution.
-
Possible Cause: The DMSO may contain absorbed moisture, or the concentration may be too high for the ambient temperature.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes. Swirl the vial gently to aid dissolution.
-
Sonication: If warming is ineffective, sonicate the solution for 5-10 minutes.
-
Use Anhydrous DMSO: If the precipitate persists, it is highly likely that the DMSO has absorbed water. Prepare a fresh solution using a new, sealed bottle of anhydrous DMSO.
-
Dilution: If the concentration is very high, consider diluting the stock solution to a lower concentration.
-
Issue 2: Precipitation occurs after diluting the DMSO stock solution into an aqueous buffer.
-
Possible Cause: The low aqueous solubility of this compound causes it to crash out of solution when introduced to a high-water environment.
-
Troubleshooting Steps:
-
Increase pH: For buffers, increasing the pH to above 7.5 can significantly improve the solubility of porphyrins with carboxylic acid groups.[2] Consider using a small amount of a dilute basic solution like 0.1 M NaOH or Tris base to initially dissolve the powder before adding it to the buffer.[1]
-
Use of Co-solvents: For in vivo preparations or cell culture media, using co-solvents can help maintain solubility. A common formulation involves a mixture of DMSO, PEG300, and a surfactant like Tween-80.[3]
-
Slow Addition and Vortexing: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.
-
Working Concentration: Ensure that the final concentration in the aqueous medium does not exceed its solubility limit. It may be necessary to work at a lower final concentration.
-
Issue 3: The stock solution appears cloudy or has formed aggregates over time in storage.
-
Possible Cause: Aggregation of the porphyrin molecules, which can be triggered by factors such as pH changes, ionic strength, or degradation.
-
Troubleshooting Steps:
-
Re-dissolution Techniques: Attempt to re-dissolve the aggregates by gentle warming (37°C) and sonication as described in Issue 1.
-
pH Adjustment: If the solution is in a buffer, check the pH and adjust it to a more basic range (pH > 7.5) if compatible with your experiment.
-
Filtration: If small aggregates persist and cannot be redissolved, you may consider filtering the solution through a 0.22 µm syringe filter to remove the insoluble material. However, be aware that this will reduce the effective concentration of your solution. It is advisable to measure the concentration of the filtered solution spectrophotometrically.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble to high concentrations | Anhydrous DMSO is recommended. Moisture can cause precipitation.[1] |
| Dimethylformamide (DMF) | Soluble | |
| Pyridine | Soluble | |
| Basic Aqueous Solutions (pH > 7.5) | Soluble | Solubility increases with pH due to the deprotonation of the carboxylic acid groups.[2] |
| Methanol | Sparingly Soluble | |
| Ethanol | Sparingly Soluble | |
| Chloroform | Sparingly Soluble | |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
-
Warming bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution (MW: ~630.07 g/mol ), weigh out 6.3 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the powder does not fully dissolve, proceed with the following steps.
-
Warming and Sonication (if necessary): Gently warm the tube to 37°C for 10-15 minutes, followed by sonication for 5-10 minutes. Alternate between warming and sonicating until the solution is clear.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use amber vials and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 2.5 mg/mL Suspended Solution for In Vivo Administration
This protocol is adapted from a commercially available formulation and is intended for parenteral administration in animal models.[3]
Materials:
-
This compound
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a Concentrated DMSO Stock: First, prepare a 25 mg/mL stock solution of this compound in anhydrous DMSO. Use warming and sonication as needed to achieve a clear solution.
-
Formulation (for 1 mL final volume): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
Final Concentration: This procedure yields a 2.5 mg/mL suspended solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: This solution should be prepared fresh before each use. If any precipitation is observed, sonication can be used to resuspend the compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Modifications of Porphyrins and Hydroporphyrins for Their Solubilization in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of light exposure on metalloporphyrin-treated newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | [frontierspecialtychemicals.com]
- 6. researchgate.net [researchgate.net]
optimizing excitation and emission wavelengths for Zn(II) Mesoporphyrin IX
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Zn(II) Mesoporphyrin IX in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: The optimal excitation and emission wavelengths for this compound can vary depending on the solvent and local molecular environment. Based on data for structurally similar zinc porphyrins, the excitation maximum is typically around the Soret band, while the emission is observed in the Q-band region. For a related compound, Zinc(II) Protoporphyrin, excitation is noted at approximately 420 nm with an emission peak around 590 nm.[1] Another novel Zinc(II) porphyrin complex exhibited excitation at 430 nm with emission maxima at 600 nm and 665 nm in dichloromethane.[2] For measurements in whole blood, a dual-wavelength excitation approach using 420 nm and 460 nm has been employed, with detection at 595 nm.[3]
Summary of Recommended Wavelengths
| Application/Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| General (based on Zn(II) Protoporphyrin) | ~420 | ~590 |
| Dichloromethane | 430 | 600 and 665 |
| Whole Blood (Dual-Wavelength Excitation) | 420 and 460 | ~595 |
It is always recommended to perform an excitation and emission scan to determine the optimal wavelengths for your specific experimental conditions.
Q2: How does the choice of solvent affect the fluorescence of this compound?
A2: The solvent can significantly influence the photophysical properties of this compound. The polarity of the solvent can cause shifts in the emission maxima. For instance, in a study on a fluorescent Zn(II)-based metal-organic framework, a shift in the photoluminescence emission maxima was observed with varying solvent polarity, with methanol (most polar) resulting in an emission at 426 nm and hexane (most non-polar) at 470 nm.[4] Additionally, solvents capable of hydrogen bonding or acting as ligands can alter the fluorescence quantum yield and lifetime. For a related compound, tin(IV) mesoporphyrin, unusually long lifetimes and high quantum yields were observed in alcohol solvents.[5]
Q3: What are common causes of poor signal or inconsistent fluorescence readings?
A3: Several factors can lead to suboptimal fluorescence measurements:
-
Aggregation: At higher concentrations (micromolar range), porphyrins can aggregate, which significantly reduces the fluorescence quantum yield.[6]
-
Photobleaching: Prolonged exposure to the excitation light can cause photodegradation of the porphyrin, leading to a decrease in fluorescence intensity over time.
-
Contamination: Impurities in the sample or solvent can quench the fluorescence or contribute to background noise. Using high-purity solvents and clean labware is crucial.
-
Interference from Biological Media: In biological samples like blood plasma, endogenous fluorescent molecules such as bilirubin and riboflavin can interfere with the measurement, leading to falsely elevated readings.[7]
-
Inner Filter Effect: At high concentrations, the sample can reabsorb the emitted fluorescence, leading to a non-linear relationship between concentration and fluorescence intensity.
Troubleshooting Guides
This section provides solutions to common problems encountered during fluorescence spectroscopy of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Incorrect excitation/emission wavelengths.2. Low concentration of this compound.3. Fluorescence quenching due to contaminants.4. Aggregation of the porphyrin. | 1. Perform an excitation and emission scan to determine the optimal wavelengths for your specific conditions.2. Increase the concentration of the analyte, if possible.3. Use HPLC-grade solvents and ensure all glassware is scrupulously clean.4. Dilute the sample to a lower concentration to prevent aggregation. Consider using a surfactant to promote monomerization. |
| High Background Signal | 1. Contaminated solvents or cuvettes.2. Autofluorescence from the sample matrix (e.g., biological fluids).3. Scattered excitation light reaching the detector. | 1. Use fresh, high-purity solvents and thoroughly clean cuvettes before use.2. For biological samples, consider a purification step such as washing erythrocytes to remove interfering plasma components.[7] Alternatively, use a dual-wavelength excitation method to subtract the background.[8]3. Ensure proper alignment of the fluorometer optics and use appropriate emission filters. |
| Inconsistent or Drifting Readings | 1. Photobleaching of the sample.2. Temperature fluctuations.3. Sample evaporation from the cuvette. | 1. Minimize the exposure time to the excitation light. Use the lowest effective excitation intensity.2. Use a temperature-controlled cuvette holder to maintain a constant sample temperature.3. Keep the cuvette capped during measurements. |
| Non-linear Calibration Curve | 1. Inner filter effect at high concentrations.2. Aggregation at higher concentrations. | 1. Dilute the samples to be within a linear concentration range. For highly absorbing samples, use a cuvette with a shorter path length.2. Prepare standards in a concentration range where aggregation is minimal. |
Experimental Protocols
Protocol: Measuring Fluorescence of this compound in Solution
1. Materials:
-
This compound
-
High-purity solvent (e.g., ethanol, dichloromethane, or a suitable buffer)
-
Spectrofluorometer
-
Quartz cuvettes
2. Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent. Due to potential aggregation, it is advisable to start with a concentration in the nanomolar to low micromolar range.
-
From the stock solution, prepare a series of dilutions to create a calibration curve.
-
Prepare a blank sample containing only the solvent.
3. Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission slits. Narrower slits provide better resolution but lower signal intensity. A good starting point is 5 nm for both.
-
Place the blank cuvette in the sample holder and perform a blank subtraction to zero the instrument.
-
To determine the optimal wavelengths, perform an excitation scan by setting a known emission wavelength (e.g., 590 nm) and scanning a range of excitation wavelengths (e.g., 350-450 nm).
-
Next, perform an emission scan by setting the excitation to the determined maximum (e.g., 420 nm) and scanning a range of emission wavelengths (e.g., 550-700 nm).
4. Measurement:
-
Set the optimal excitation and emission wavelengths determined in the previous step.
-
Measure the fluorescence intensity of each standard and the unknown sample. Ensure to rinse the cuvette thoroughly with the solvent between samples.
5. Data Analysis:
-
Plot the fluorescence intensity of the standards against their concentrations to generate a calibration curve.
-
Use the linear regression of the calibration curve to determine the concentration of this compound in the unknown sample.
Visualizations
Below are diagrams illustrating common experimental workflows and signaling pathways involving this compound.
Caption: Inhibition of the Heme Oxygenase-1 (HO-1) pathway by this compound.
Caption: General workflow for Photodynamic Therapy (PDT) using this compound.
References
- 1. hitachi-hightech.com [hitachi-hightech.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescent Zn(II)-Based Metal-Organic Framework: Interaction with Organic Solvents and CO2 and Methane Capture [mdpi.com]
- 5. Solvent effects on the absorption and fluorescence characteristics of tin(IV) mesoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Dual-wavelength excitation for fluorescence-based quantification of zinc protoporphyrin IX and protoporphyrin IX in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Zn(II) Mesoporphyrin IX & Singlet Oxygen Quantum Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zn(II) Mesoporphyrin IX. The information is presented in a question-and-answer format to directly address common issues encountered during experiments that may lead to a low singlet oxygen quantum yield (ΦΔ).
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My measured singlet oxygen quantum yield (ΦΔ) for this compound is significantly lower than expected.
Q1: What are the typical singlet oxygen quantum yields for Zn(II) porphyrins, and what could be causing my low value?
A1: Zn(II) porphyrins are generally efficient photosensitizers. The singlet oxygen quantum yield (ΦΔ) can vary depending on the specific porphyrin structure and the solvent used. For comparison, here are some reported ΦΔ values for related Zn(II) porphyrins. A low experimental value for this compound could stem from several factors, including aggregation, solvent effects, impurities, or issues with the experimental setup.
Data Presentation: Singlet Oxygen Quantum Yields of Selected Zn(II) Porphyrins
| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Zn(II) Hematoporphyrin IX dimethyl ester | DMF | 0.40 | [1][2] |
| Zn(II) Tetraphenylporphyrin (ZnTPP) | DMF | ~0.65 (relative to free base) | [1] |
| Zn(II) meso-tetra(pyren-1-yl)porphyrin | Chloroform | 0.40 (relative to H2TPP) | [3] |
| 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin zinc(II) | PBS | Highest among four tested sensitizers | [4][5] |
| Zinc Porphyrin Dimers | - | 0.27 - 0.47 | [6] |
Q2: How does aggregation of this compound affect the singlet oxygen quantum yield?
A2: Aggregation is a common cause of reduced singlet oxygen quantum yield in porphyrins. When porphyrin molecules aggregate, it can lead to self-quenching of the excited states, which deactivates the photosensitizer before it can transfer energy to molecular oxygen. This process competes with the desired energy transfer to generate singlet oxygen, thus lowering the overall quantum yield. The extent of aggregation is highly dependent on the concentration of the photosensitizer and the nature of the solvent.
Troubleshooting Workflow for Aggregation Issues
Caption: Troubleshooting workflow for diagnosing aggregation-related low singlet oxygen quantum yield.
Q3: Can the choice of solvent impact the singlet oxygen quantum yield of this compound?
A3: Yes, the solvent plays a crucial role in the photophysical properties of photosensitizers. Different solvents can affect the solubility and aggregation state of this compound. Moreover, the lifetime of singlet oxygen itself is highly solvent-dependent. For instance, protic solvents like water and alcohols tend to quench singlet oxygen more rapidly than aprotic solvents like DMF or DMSO, which can lead to an apparent lower quantum yield if not accounted for in the experimental design.
Q4: Could impurities in my this compound sample be the cause of a low singlet oxygen quantum yield?
A4: Absolutely. Impurities can act as quenchers of the excited state of the photosensitizer, leading to a reduction in the singlet oxygen quantum yield. It is crucial to ensure the purity of your this compound. Purification methods such as column chromatography and recrystallization, followed by characterization using techniques like NMR and mass spectrometry, are recommended to ensure high purity.
Q5: My this compound appears to be degrading during the experiment. How does photobleaching affect the measurement?
A5: Photobleaching is the light-induced degradation of the photosensitizer.[7][8] If this compound is photobleaching during your experiment, its concentration will decrease over time, leading to a reduced rate of singlet oxygen generation and consequently, an underestimation of the quantum yield.[7][9] It is important to monitor the absorption spectrum of the photosensitizer during the experiment to check for any changes that might indicate degradation.[7]
Logical Diagram for Identifying Photobleaching
Caption: A logical diagram to determine if photobleaching is affecting the experiment.
Issue 2: I am having trouble with my singlet oxygen detection assay.
Q6: What are the common pitfalls when using 1,3-diphenylisobenzofuran (DPBF) to measure singlet oxygen quantum yield?
A6: The DPBF assay is a widely used indirect method for detecting singlet oxygen. However, there are several potential issues:
-
Photobleaching of DPBF: DPBF itself can be photobleached by the excitation light, leading to an overestimation of the singlet oxygen quantum yield. It is important to perform a control experiment with DPBF alone to quantify this effect.
-
Reaction with other reactive oxygen species (ROS): DPBF is not entirely specific to singlet oxygen and can react with other ROS.
-
Solubility issues: DPBF is not soluble in water, so for aqueous systems, a co-solvent like ethanol is often required.[10]
-
Inner filter effects: At high concentrations, both the photosensitizer and DPBF can absorb the excitation or emission light, leading to inaccurate measurements.
Experimental Protocols
Protocol 1: Relative Determination of Singlet Oxygen Quantum Yield using 1,3-Diphenylisobenzofuran (DPBF)
This protocol describes the relative measurement of ΦΔ using a well-characterized standard photosensitizer.
Materials:
-
This compound
-
Standard photosensitizer with a known ΦΔ in the chosen solvent (e.g., meso-tetraphenylporphyrin (TPP))
-
1,3-Diphenylisobenzofuran (DPBF)
-
Spectroscopic grade solvent (e.g., DMF, DMSO, ethanol)
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength (e.g., laser or filtered lamp)
-
Quartz cuvettes
-
Magnetic stirrer
Procedure:
-
Prepare Stock Solutions:
-
Prepare stock solutions of this compound, the standard photosensitizer, and DPBF in the chosen solvent. Protect the DPBF solution from light.
-
-
Prepare Experimental Solutions:
-
Prepare two sets of solutions, one for the sample (this compound) and one for the reference.
-
In a quartz cuvette, mix the photosensitizer (sample or reference) and DPBF. The final concentration of DPBF is typically in the range of 10-50 µM.
-
Adjust the concentration of the photosensitizers so that the absorbance at the irradiation wavelength is the same for both the sample and the reference (typically around 0.1 to minimize inner filter effects).
-
-
Measurement:
-
Place the cuvette in the spectrophotometer and measure the initial absorbance of DPBF at its maximum absorption wavelength (~415 nm).
-
Irradiate the solution with the light source for a set period while stirring.
-
After irradiation, immediately measure the absorbance of DPBF again.
-
Repeat the irradiation and measurement steps at regular intervals.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance of DPBF (ln(A)) versus irradiation time for both the sample and the reference.
-
The initial slope of this plot (k) is proportional to the rate of singlet oxygen generation.
-
Calculate the singlet oxygen quantum yield of the sample (ΦΔ_sample) using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref)
where ΦΔ_ref is the known quantum yield of the reference photosensitizer, k_sample is the slope for the sample, and k_ref is the slope for the reference.
-
Experimental Workflow for DPBF Assay
Caption: Step-by-step workflow for the relative determination of singlet oxygen quantum yield using the DPBF assay.
Signaling Pathways and Mechanisms
Photochemical Mechanism of Singlet Oxygen Generation
The generation of singlet oxygen by this compound is a photophysical process that can be described by a Jablonski diagram. The process involves the absorption of light by the photosensitizer, followed by intersystem crossing to a triplet state, and finally, energy transfer to molecular oxygen.
Caption: Simplified Jablonski diagram illustrating the photosensitization process for singlet oxygen generation.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Singlet molecular oxygen quantum yield measurements of some porphyrins and metalloporphyrins - Publications of the IAS Fellows [repository.ias.ac.in]
- 3. Synthesis, Photochemical and Photoinduced Antibacterial Activity Studies of meso-Tetra(pyren-1-yl)porphyrin and its Ni, Cu and Zn Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of singlet oxygen by porphyrin and phthalocyanine derivatives regarding the oxygen level | Journal of Medical Science [jms.ump.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nathan.instras.com [nathan.instras.com]
- 10. pubs.acs.org [pubs.acs.org]
addressing cytotoxicity of Zn(II) Mesoporphyrin IX in control experiments
Welcome to the technical support center for Zn(II) Mesoporphyrin IX (ZnMP). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address the inherent cytotoxicity of ZnMP observed in control experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cytotoxicity?
A: this compound is a potent competitive inhibitor of heme oxygenase-1 (HO-1).[1][2][3] The primary mechanism of its cytotoxicity stems from this inhibition. HO-1 is a cytoprotective enzyme that degrades pro-oxidant heme into biliverdin (an antioxidant), free iron, and carbon monoxide.[4][5] By inhibiting HO-1, ZnMP can lead to an intracellular accumulation of reactive oxygen species (ROS).[3][6] This increase in oxidative stress can, in turn, trigger programmed cell death, or apoptosis, which is often characterized by the activation of caspases like caspase-3.[1][7][8]
Caption: Signaling pathway of this compound-induced cytotoxicity.
Q2: Why am I observing significant cell death in my control experiments using only this compound?
A: Observing cytotoxicity in control groups treated with ZnMP is common and can be attributed to several factors:
-
Inherent Biological Activity: As an HO-1 inhibitor, ZnMP has intrinsic cytostatic and cytotoxic effects on many cell types, especially tumor cell lines which may have elevated HO-1 expression.[1][3] The effects are often dose- and time-dependent.[7]
-
Phototoxicity: Like many porphyrins, ZnMP can act as a photosensitizer.[9][10] Exposure to light, especially specific wavelengths, can cause it to generate ROS, leading to cell death independent of HO-1 inhibition. This is a critical, and often overlooked, variable in experiments.
-
High Concentration: The concentration used may be above the cytotoxic threshold for your specific cell line. The sensitivity to ZnMP can vary significantly between different cell lines.[1][11]
-
Solvent Toxicity: The vehicle used to dissolve ZnMP (e.g., DMSO) may have its own cytotoxic effects, especially at higher concentrations. A "vehicle-only" control is essential to rule this out.
-
Compound Aggregation: Porphyrins can be hydrophobic and may aggregate in aqueous culture media, leading to inconsistent effective concentrations and potentially non-specific effects.[12]
Q3: My experimental results with this compound are inconsistent. What are the potential sources of variability?
A: Inconsistent results are often due to a combination of chemical, biological, and procedural factors. Key sources of variability include:
-
Light Exposure: Inconsistent exposure of stock solutions or treated cells to ambient light can lead to variable levels of phototoxicity.[9]
-
Compound Preparation: Incomplete solubilization or aggregation of ZnMP in stock solutions or media can result in dosing errors.[12]
-
Cellular State: The passage number, confluency, and metabolic state of your cells can alter their sensitivity to cytotoxic agents. IC50 values can vary between experiments even with the same cell line.[13]
-
Purity of Compound: Ensure the use of high-purity ZnMP (≥95%), as impurities could contribute to toxicity.[14][15]
-
Incubation Time: The cytotoxic effects of ZnMP are time-dependent; therefore, slight variations in incubation periods can alter outcomes.[1]
Caption: Key factors contributing to experimental variability with this compound.
Troubleshooting Guide
Problem: Unexpectedly High Cytotoxicity in this compound Control Group
Use the following workflow to diagnose and mitigate unintended cell death in your control experiments.
Caption: Experimental workflow for troubleshooting this compound cytotoxicity.
Data Summary
Table 1: Reported Cytotoxic Effects of this compound on Various Cell Lines
The cytotoxic concentration of ZnMP is highly dependent on the cell line and experimental conditions.[1][16] A dose-response experiment is always recommended to determine the optimal concentration for your specific model.
| Cell Line | Cancer Type | Concentration Range | Incubation Time | Observed Effect | Citation(s) |
| C-26 | Murine Colon Adenocarcinoma | 1-20 µM | 48 - 72 hours | Dose- and time-dependent cytotoxicity; Induction of apoptosis. | [1][7] |
| Mia PaCa2 | Human Pancreatic Cancer | 1-20 µM | 48 - 72 hours | Dose- and time-dependent cytotoxicity. | [1][7] |
| MDAH2774 | Human Ovarian Carcinoma | 1-20 µM | 48 - 72 hours | Dose- and time-dependent cytotoxicity. | [1][7] |
| LL/2 | Mouse Lung Cancer | Not specified | Not specified | Reduced tumor growth and increased apoptosis. | [2] |
| Hepatoma Cells | Human Liver Cancer | ~10 µM | 24 hours | Augmented cisplatin-mediated cytotoxicity; Increased ROS. | [8] |
| Various | N/A | >200-300 µM (total Zn) | 24 hours | Free zinc ion concentrations above nanomolar ranges can be toxic. | [11] |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound
-
Storage: Store the solid compound at room temperature or as specified by the manufacturer, protected from light.[14][17]
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in an appropriate solvent like DMSO. Warm gently and vortex to ensure complete dissolution.
-
Light Protection: Perform all steps involving the compound (reconstitution, dilution, adding to cells) under subdued lighting. Wrap stock solution vials in aluminum foil and store them in the dark.
-
Working Dilution: On the day of the experiment, dilute the stock solution to the final working concentration in the cell culture medium. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including a vehicle-only control.
Protocol 2: Assessing Cytotoxicity using MTT Assay
This protocol is adapted from methodologies described in the literature.[1][18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of ZnMP (e.g., 0.1 to 50 µM), a vehicle control, and an untreated control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO₂), ensuring the plate is protected from light.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Protocol 3: Detecting Apoptosis by Annexin V/PI Staining
This protocol is based on standard flow cytometry procedures mentioned in studies investigating ZnMP-induced apoptosis.[1][6][7]
-
Cell Treatment: Culture and treat cells with ZnMP in 6-well plates for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
References
- 1. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of heme oxygenase-1 by zinc protoporphyrin IX reduces tumor growth of LL/2 lung cancer in C57BL mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Heme oxygenase inhibition in cancers: possible tools and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Heme Oxygenase-1 by Zinc Protoporphyrin IX Improves Adverse Pregnancy Outcomes in Malaria During Early Gestation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Zinc protoporphyrin IX enhances chemotherapeutic response of hepatoma cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 10. Structural, Photophysical, and Photochemical Characterization of Zinc Protoporphyrin IX in a Dimeric Variant of an Iron Storage Protein: Insights into the Mechanism of Photosensitized H2 Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Free zinc ions outside a narrow concentration range are toxic to a variety of cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal Ion Substrate Inhibition of Ferrochelatase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | [frontierspecialtychemicals.com]
- 15. scbt.com [scbt.com]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medkoo.com [medkoo.com]
- 18. Tin Mesoporphyrin Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems | MDPI [mdpi.com]
Technical Support Center: Purification of Protein-Zn(II) Mesoporphyrin IX Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unbound Zn(II) Mesoporphyrin IX from protein complexes. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unbound this compound from my protein complex?
The most effective methods for separating small, unbound molecules like this compound from larger protein complexes are based on differences in molecular size. The two primary techniques recommended are Dialysis and Size-Exclusion Chromatography (SEC), also known as gel filtration.[1][2] Dialysis is a process that involves the passive diffusion of small molecules across a semi-permeable membrane, while SEC is a chromatographic technique that separates molecules based on their size as they pass through a column packed with porous beads.[1][3][4]
Q2: How do I choose between Dialysis and Size-Exclusion Chromatography (SEC)?
The choice depends on your specific experimental needs, such as sample volume, desired purity, speed, and the stability of your protein complex.
-
Dialysis is suitable for larger sample volumes and is a relatively simple and gentle method that preserves protein integrity.[2] However, it can be a time-consuming process.[2] It is excellent for buffer exchange and removing small molecule contaminants.[2][4][5]
-
Size-Exclusion Chromatography (SEC) offers higher resolution and is much faster than dialysis.[1] It is ideal for achieving high purity and can also be used to determine the molecular weight of your complex.[1][6][7] However, it is more limited by sample volume capacity and may lead to some sample dilution.[1]
Q3: Can I use Affinity Chromatography for this purpose?
Affinity chromatography is a powerful technique for purifying proteins based on specific binding interactions between a protein and a ligand immobilized on a resin.[8][9][10] While it is not the primary method for removing a small, unbound contaminant like this compound, it can be an essential preceding step. For instance, if your protein has a His-tag, you can first use Immobilized Metal Ion Affinity Chromatography (IMAC) to isolate the protein complex from the crude lysate before proceeding with dialysis or SEC to remove the unbound porphyrin.[11][12]
Q4: How can I determine if the unbound this compound has been successfully removed?
Spectroscopic methods are typically used. You can monitor the absorbance spectrum of your sample. Unbound this compound has a characteristic Soret peak. After successful purification, the ratio of the protein absorbance (e.g., at 280 nm) to the Soret peak absorbance should increase, indicating the removal of the unbound porphyrin. Comparing the spectra of your purified sample to that of the free porphyrin and the initial mixture will confirm its removal.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Q: Why is my protein yield significantly lower after the purification step?
A: Low protein yield can be caused by several factors:
-
Protein Precipitation: Your protein complex may be unstable in the chosen buffer. Ensure the buffer pH and ionic strength are optimal for your protein's stability.[1] Adding glycerol (up to 20%) can sometimes help stabilize proteins.[13]
-
Nonspecific Adsorption: The protein may be sticking to the dialysis membrane or the chromatography resin. For dialysis, using a high-quality, low-protein-binding membrane is crucial. For SEC, ensure the resin is inert; agarose-based beads are a popular choice as they typically do not bind to proteins.[7]
-
Protein Loss during Dialysis: The sample can be diluted during dialysis due to the movement of solvent into the dialysis bag.[14] This is usually a minor effect but can be significant for small sample volumes. Also, ensure the Molecular Weight Cut-Off (MWCO) of the dialysis membrane is significantly smaller than your protein complex to prevent its loss.[15]
-
Improper Elution (SEC): If using SEC, your protein might not be eluting properly. Ensure the column is properly equilibrated and that the mobile phase composition is appropriate.[1]
Q: I still detect a significant amount of unbound this compound in my sample after purification. What went wrong?
A: Incomplete removal of the unbound porphyrin can occur for the following reasons:
-
Insufficient Dialysis Time or Buffer Changes: Dialysis is a diffusion-based process that takes time to reach equilibrium.[15] Ensure you are dialyzing for a sufficient duration (e.g., overnight) and performing multiple changes of the dialysis buffer (dialysate).[4][5] Using a large volume of dialysate (at least 200-500 times the sample volume) is critical to maintain a steep concentration gradient.[4][5][15]
-
Poor Resolution in SEC: The resolution between your protein complex and the unbound porphyrin may be insufficient. This can be due to an inappropriate column (pore size not optimal for the separation range), a column that is too short, or too high a flow rate.[1][16] Optimizing these parameters can improve separation.
-
Aggregation: The unbound porphyrin may be forming aggregates that co-elute with the protein complex during SEC. Ensure your sample is filtered (0.22 or 0.45 µm filter) before loading onto the column to remove any precipitates.[13]
Q: My protein appears to have aggregated after the purification process. How can I prevent this?
A: Aggregation is a common issue in protein purification.
-
Buffer Conditions: Suboptimal buffer pH or ionic strength can lead to aggregation. Experiment with different buffer compositions.
-
Protein Concentration: High protein concentrations can promote aggregation. If possible, perform the purification with a more dilute sample or elute the protein in a larger volume from the SEC column.
-
Gentle Handling: Avoid vigorous vortexing or harsh stirring, which can denature and aggregate proteins.[8]
-
Additives: Consider including additives like non-ionic detergents (e.g., Tween 20) or glycerol in your buffers to reduce nonspecific hydrophobic interactions that can lead to aggregation.[13]
Data Presentation: Method Comparison
The table below summarizes the key characteristics of the recommended purification methods to help you select the most appropriate technique for your experiment.
| Parameter | Dialysis | Size-Exclusion Chromatography (SEC) |
| Principle | Passive diffusion across a semi-permeable membrane based on molecular weight cut-off (MWCO).[5] | Separation based on hydrodynamic radius as molecules pass through a porous resin; larger molecules elute first.[3][7] |
| Primary Use | Removal of small molecules, buffer exchange.[2] | High-resolution separation, polishing step, molecular weight estimation.[1][7] |
| Speed | Slow (several hours to overnight).[2] | Fast (typically 30-60 minutes).[1] |
| Resolution | Low; separates based on MWCO. | High; can separate molecules of similar sizes.[1] |
| Sample Volume | Versatile; can handle a wide range of volumes (µL to L).[2] | Limited by column capacity; typically smaller volumes (µL to mL).[1] |
| Sample Dilution | Minimal, but some dilution can occur.[14] | Significant dilution can occur. |
| Advantages | Simple, gentle, cost-effective, good for large volumes.[1][2] | High resolution, fast, preserves protein activity, can be automated.[1] |
| Disadvantages | Time-consuming, risk of protein loss, potential for membrane clogging.[2] | Limited sample volume, potential for sample dilution, risk of nonspecific adsorption.[1] |
Experimental Protocols & Visualizations
Workflow for Purifying Protein-Porphyrin Complexes
The diagram below illustrates a general workflow for isolating the protein complex and removing unbound small molecules.
Caption: General experimental workflow for protein complex purification.
Protocol 1: Dialysis
This protocol describes the use of dialysis tubing to remove unbound this compound.
Materials:
-
Dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10-14 kDa, ensure it is significantly smaller than your protein complex).
-
Dialysis clamps/closures.[14]
-
Large beaker (for dialysate).
-
Stir plate and stir bar.
-
Dialysis Buffer (Dialysate): A buffer in which your protein is stable, typically 200-500 times the volume of your sample.[5]
Procedure:
-
Prepare the Membrane: Cut the dialysis tubing to the desired length. Always handle the membrane with gloves to prevent contamination.[14] Pre-treat the membrane according to the manufacturer's instructions, which often involves rinsing with distilled water and sometimes boiling in a solution like sodium bicarbonate or EDTA to remove preservatives.[14]
-
Secure One End: Securely attach a clamp to one end of the tubing, or tie a tight double-knot.[14]
-
Load the Sample: Pipette your protein complex solution into the open end of the dialysis tubing. Leave some space at the top (about 20-30% of the volume) to allow for potential buffer influx.
-
Secure the Second End: Remove excess air and seal the second end with another clamp, ensuring there are no leaks.
-
Begin Dialysis: Immerse the sealed dialysis bag in a beaker containing the dialysis buffer. The buffer volume should be at least 200 times your sample volume.[5][15] Place the beaker on a stir plate and add a stir bar to facilitate diffusion. Stir gently at 4°C or room temperature, depending on your protein's stability.
-
Change the Buffer: Allow dialysis to proceed for 2-4 hours.[5] Afterwards, discard the dialysate and replace it with fresh buffer.
-
Continue Dialysis: Repeat the buffer change at least two more times. For maximum efficiency, the final dialysis step can be performed overnight at 4°C.[4][5]
-
Recover Sample: Carefully remove the dialysis bag from the buffer. Open one end and gently pipette the purified sample into a clean tube.
Protocol 2: Size-Exclusion Chromatography (SEC)
This protocol outlines the general steps for separating your protein complex from unbound porphyrin using an SEC column.
Materials:
-
SEC column with a fractionation range appropriate for your protein complex.
-
Chromatography system (e.g., FPLC or HPLC).
-
Mobile Phase/Running Buffer: A buffer compatible with your protein and the column, filtered and degassed.
-
Sample clarification device (e.g., 0.22 µm syringe filter or centrifuge).
Procedure:
-
System and Column Preparation: Equilibrate the chromatography system and the SEC column with at least 2-3 column volumes of your chosen mobile phase until the baseline (e.g., UV absorbance at 280 nm) is stable.
-
Sample Preparation: Centrifuge your sample at high speed (e.g., >10,000 x g) for 10-15 minutes or filter it through a 0.22 µm filter to remove any aggregates or particulate matter.[13] This is critical to prevent clogging the column.[13]
-
Sample Injection: Load your prepared sample onto the column. The sample volume should not exceed the recommended capacity for your specific column (typically 1-2% of the total column volume for optimal resolution).
-
Chromatographic Run: Run the mobile phase through the column at the manufacturer's recommended flow rate. Monitor the elution profile using a UV detector, typically at 280 nm for protein and also at the Soret peak wavelength for the porphyrin (around 400-420 nm).
-
Fraction Collection: Collect fractions as the peaks elute. The protein-Zn(II) Mesoporphyrin IX complex, being larger, should elute first in the earlier fractions.[3][7] The smaller, unbound this compound will be temporarily trapped in the resin pores and elute later.[3]
-
Analysis: Analyze the collected fractions using SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing your pure complex, free of unbound porphyrin. Pool the desired fractions for downstream applications.
Decision-Making Flowchart
This diagram helps in choosing the right purification method based on experimental priorities.
References
- 1. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 3. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 4. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Overview of Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Purification of proteins containing zinc finger domains using Immobilized Metal Ion Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification of proteins containing zinc finger domains using immobilized metal ion affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Optimizing Zn(II) Mesoporphyrin IX for Photodynamic Therapy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Zn(II) Mesoporphyrin IX for Photodynamic Therapy (PDT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PDT?
A1: this compound is a metalloporphyrin, a type of photosensitizing agent. Porphyrins are effective photosensitizers because they can absorb light and transfer the energy to surrounding molecules, particularly oxygen, to generate reactive oxygen species (ROS).[1] The incorporation of a diamagnetic zinc ion (Zn(II)) can enhance the generation of these cytotoxic species, making it a promising candidate for PDT applications in cancer therapy.[2]
Q2: How does this compound induce cell death in PDT?
A2: The mechanism of PDT involves three key components: a photosensitizer, light, and molecular oxygen.[3] When this compound accumulates in target cells and is irradiated with light of a specific wavelength, it absorbs the light energy and transitions to an excited triplet state.[3] This energy is then transferred to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and free radicals.[2][3] These ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis, necrosis, or autophagy.[3]
Q3: What factors influence the optimal concentration of this compound for a PDT experiment?
A3: The optimal concentration is not a single value but depends on several experimental parameters.[4] Key factors include the specific cell line being targeted, the light dose (fluence and fluence rate), the incubation time of the photosensitizer with the cells, and the formulation or delivery vehicle used for the photosensitizer.[4][5][6] Optimizing these parameters is crucial for maximizing therapeutic efficacy while minimizing side effects.[4]
Q4: What is the significance of the singlet oxygen quantum yield (ΦΔ)?
A4: The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency with which a photosensitizer generates singlet oxygen upon light activation.[7][8] A higher ΦΔ value indicates that the photosensitizer is more effective at producing this key cytotoxic agent. Therefore, photosensitizers with high singlet oxygen quantum yields are generally considered more potent for Type II PDT, which is the dominant mechanism for many porphyrins.[7][9][10]
Troubleshooting Guide
Problem: Low phototoxicity is observed after PDT.
| Possible Cause | Recommended Solution |
| 1. Suboptimal Photosensitizer Concentration | Perform a dose-response study to determine the half-maximal inhibitory concentration (IC50). This involves incubating cells with a range of this compound concentrations, followed by light irradiation and a cell viability assay (e.g., MTT). |
| 2. Inefficient Cellular Uptake | The uptake of the photosensitizer can be influenced by its formulation and the incubation time.[5] Consider using nanocarriers like liposomes, micelles, or metal-organic frameworks (MOFs) to improve solubility and cellular penetration.[1][11][12][13] Also, optimize the incubation period to ensure maximum intracellular accumulation before light exposure.[14] |
| 3. Photosensitizer Aggregation | Porphyrins can aggregate in aqueous solutions, which significantly reduces their photosensitizing efficiency and singlet oxygen generation.[10] Ensure the compound is fully dissolved in an appropriate solvent (like DMSO) before diluting it in the culture medium. Using delivery systems like nanoparticles can also prevent aggregation.[10] |
| 4. Inadequate Light Dose or Wavelength | Ensure the light source emits at a wavelength that corresponds to an absorption peak of this compound. Verify the light dose (measured in J/cm²) and fluence rate (mW/cm²) are adequate. A low fluence rate may sometimes increase PDT efficacy.[4] Calibrate the light source regularly. |
| 5. Hypoxic Tumor Microenvironment | PDT is an oxygen-dependent process.[3] The low oxygen levels (hypoxia) common in solid tumors can limit the production of ROS.[2] Strategies to overcome this include using fractionated light delivery to allow for reoxygenation or combining PDT with therapies that reduce hypoxia. Some novel photosensitizers are being designed to be effective even in low-oxygen conditions.[2][15] |
Problem: High dark toxicity (cell death without light exposure) is observed.
| Possible Cause | Recommended Solution |
| 1. Excessively High Concentration | The photosensitizer concentration may be too high, causing cytotoxicity independent of light activation. Reduce the concentration range used in your experiments based on preliminary dose-response data. A good photosensitizer should exhibit minimal toxicity in the dark.[2] |
| 2. Compound Impurity | Verify the purity of your this compound compound. Contaminants could be responsible for the observed dark toxicity. |
Problem: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Recommended Solution |
| 1. Experimental Variability | Standardize all experimental conditions. This includes cell density at the time of treatment, passage number, photosensitizer stock solution preparation and storage, incubation times, and precise light dosimetry. Ensure consistent calibration of all equipment, especially the light source. |
| 2. Photosensitizer Stock Instability | Prepare fresh dilutions of the photosensitizer from a stock solution for each experiment. Store the stock solution protected from light and at the recommended temperature to prevent degradation. |
Quantitative Data Summary
The following tables summarize key quantitative data for Zinc Porphyrins and related compounds from various studies to provide a comparative reference.
Table 1: IC50 Values of Various Zinc Porphyrin Derivatives in Cancer Cells
| Photosensitizer | Cell Line | IC50 (Light Condition) | IC50 (Dark Condition) | Reference |
| Zn[TPP]@MIL-101 | MCF-7 (Breast Cancer) | 14.3 µg/mL | 81.6 µg/mL | [1][16] |
| T₂(OH)₂MZn | A549 (Lung Cancer) | 7.05 ± 0.3 µM | Not specified | [17] |
| ZnTnHex-3-PyP | E. coli (Antibacterial PDT) | ~1.0 µM | Not specified | [5] |
Note: IC50 values are highly dependent on experimental conditions (light dose, incubation time, etc.) and should be determined empirically for each specific experimental setup.
Table 2: Singlet Oxygen Quantum Yields (ΦΔ) for Porphyrins
| Compound | Solvent | ΦΔ | Reference |
| Zn HPDME | DMF | 0.40 | [7] |
| HPDME (Free base) | DMF | 0.60 | [7] |
| ZnTPP | DMF | 0.74 | [10] |
| ZnPc | DMF | 0.55 | [10] |
Note: ΦΔ can vary significantly based on the solvent and the specific molecular structure of the porphyrin.[9]
Detailed Experimental Protocols
Protocol 1: Determination of IC50 for this compound via MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Photosensitizer Incubation: Prepare a series of dilutions of this compound in the complete cell culture medium. Remove the old medium from the wells and add 100 µL of the photosensitizer dilutions. Include "dark control" (cells with photosensitizer but no light) and "light control" (cells with no photosensitizer but with light) wells. Incubate for a predetermined time (e.g., 4-24 hours).
-
Washing: After incubation, remove the photosensitizer-containing medium and wash the cells gently with phosphate-buffered saline (PBS). Add 100 µL of fresh, drug-free medium to each well.
-
Light Irradiation: Irradiate the designated "light" plates with a calibrated light source at the appropriate wavelength (corresponding to an absorption peak of the photosensitizer) and light dose (e.g., 5 J/cm²). Keep the "dark control" plates covered from light.[13]
-
Post-Irradiation Incubation: Return all plates to the incubator for an additional 24-48 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~540-570 nm using a microplate reader.[18]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the photosensitizer concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Measurement of Cellular Uptake
-
Cell Seeding: Seed cells in a 6-well plate at a high density (e.g., 5 x 10⁵ cells/well) and allow them to adhere overnight.[13]
-
Incubation: Treat the cells with a fixed concentration of this compound for various time points (e.g., 1, 4, 8, 24 hours).
-
Washing: After each time point, wash the cells three times with ice-cold PBS to remove any extracellular photosensitizer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with 1% Triton X-100).
-
Quantification: Measure the fluorescence of the cell lysate using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths for this compound.
-
Normalization: Quantify the total protein content in the lysate using a BCA or Bradford assay. Normalize the fluorescence intensity to the total protein amount (e.g., relative fluorescence units per µg of protein) to determine the intracellular concentration.
Signaling Pathways and Workflows
Diagrams of Key Processes
The following diagrams illustrate the fundamental mechanism of PDT, the experimental workflow for optimizing concentration, and the relevant biochemical pathway for endogenous porphyrin synthesis.
Caption: General mechanism of Type II Photodynamic Therapy (PDT).
Caption: Experimental workflow for optimizing PDT parameters.
Caption: Heme synthesis pathway relevant to endogenous PpIX-PDT.
References
- 1. researchgate.net [researchgate.net]
- 2. Protoporphyrin IX-Derived Ruthenium(II) Complexes for Photodynamic Therapy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimizing Zn porphyrin-based photosensitizers for efficient antibacterial photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein damage by photo-activated Zn(II) N-alkylpyridylporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. arrow.tudublin.ie [arrow.tudublin.ie]
- 9. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. miRNA-Guided Imaging and Photodynamic Therapy Treatment of Cancer Cells Using Zn(II)-Protoporphyrin IX-Loaded Metal-Organic Framework Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo uptake of a haem analogue Zn protoporphyrin IX by the human malaria parasite P. falciparum-infected red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sciforum.net [sciforum.net]
- 16. Zn(II) porphyrin-encapsulated MIL-101 for photodynamic therapy of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. meso-Thiophenium Porphyrins and Their Zn(II) Complexes: A New Category of Cationic Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental investigation of a combinational iron chelating protoporphyrin IX prodrug for fluorescence detection and photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Zn(II) Mesoporphyrin IX in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and avoid potential interference from Zn(II) Mesoporphyrin IX (ZnMP) in your biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
A1: this compound (ZnMP) is a zinc-chelated porphyrin. It is structurally similar to heme and is widely used in biomedical research, most notably as a competitive inhibitor of heme oxygenase (HO) enzymes, which are responsible for heme degradation. Its ability to inhibit this pathway makes it a valuable tool for studying the physiological roles of HO-1 and HO-2 in various processes, including inflammation, oxidative stress, and cell signaling.
Q2: How can this compound interfere with my biochemical assay?
A2: Due to its porphyrin ring structure, ZnMP has distinct photophysical properties that can interfere with common assay readouts, particularly those based on fluorescence or colorimetry. The main mechanisms of interference are:
-
Autofluorescence: ZnMP can absorb light at one wavelength and emit it at another, potentially overlapping with the signal of your fluorescent probe and leading to artificially high readings.
-
Fluorescence Quenching: ZnMP can absorb the excitation light intended for your fluorophore (primary inner filter effect) or the emitted light from your fluorophore before it reaches the detector (secondary inner filter effect). This results in a lower-than-expected signal.
-
Photosensitization: Porphyrins can generate reactive oxygen species (ROS) upon exposure to light, which can damage or degrade assay components, including enzymes, substrates, or the fluorescent/colorimetric product itself. This is a known issue in assays like the MTT assay.
Q3: Which types of assays are most susceptible to interference from ZnMP?
A3: Assays that are most at risk include:
-
Fluorescence-based assays: Assays using fluorescent substrates or detecting fluorescent products are highly susceptible to autofluorescence and quenching by ZnMP.
-
Colorimetric assays: Assays that produce a colored product can be affected if ZnMP's absorbance spectrum overlaps with that of the product. Additionally, photosensitization can lead to the degradation of the colored product.
-
Assays involving light exposure: Any assay that is exposed to light for extended periods during incubation or reading is at risk of photosensitization-mediated interference.
Q4: Are there alternatives to this compound for inhibiting heme oxygenase?
A4: Yes, other metalloporphyrins can be used to inhibit heme oxygenase, though they may also present their own interference issues. Tin mesoporphyrin (SnMP) is another potent inhibitor. Non-porphyrin-based inhibitors are also being developed, which may offer a lower risk of photophysical interference. The choice of inhibitor should be guided by the specific requirements of your assay and validated to ensure it does not interfere with your detection method.[1][2]
Troubleshooting Guides
Problem 1: High background signal in a fluorescence assay.
Possible Cause: Autofluorescence from this compound.
Troubleshooting Steps:
-
Run a control: Prepare a sample containing all assay components, including ZnMP, but without the enzyme or substrate that generates the fluorescent signal. Measure the fluorescence of this control. A high signal indicates that ZnMP is autofluorescent at your assay's wavelengths.
-
Optimize excitation and emission wavelengths: If possible, adjust the excitation and emission wavelengths to a region where ZnMP's contribution is minimal. This requires knowing the spectral properties of both your fluorophore and ZnMP.
-
Use a pre-read step: Many plate readers allow for a "pre-read" of the plate before the final reaction product is generated. This initial reading can be subtracted from the final reading to correct for the background fluorescence of ZnMP.
-
Choose a red-shifted fluorophore: Autofluorescence from biological molecules and many interfering compounds is often more pronounced at shorter wavelengths. Using a fluorophore that is excited by and emits light at longer wavelengths (in the red or far-red spectrum) can often reduce background interference.
Problem 2: Lower than expected signal or non-linear kinetics in a fluorescence assay.
Possible Cause: Fluorescence quenching by the inner filter effect (IFE) of this compound.
Troubleshooting Steps:
-
Check for absorbance: Measure the absorbance spectrum of ZnMP at the concentration used in your assay. If there is significant absorbance at the excitation or emission wavelength of your fluorophore, the inner filter effect is likely occurring. As a general rule, the total absorbance of the sample at the excitation wavelength should be less than 0.1 to minimize IFE.
-
Dilute the sample: If the signal is strong enough, diluting the entire reaction mixture can reduce the concentration of ZnMP and thus lessen the inner filter effect.
-
Apply a mathematical correction: The inner filter effect can be corrected for if the absorbance of the sample at the excitation and emission wavelengths is known. Detailed protocols for this correction are available in the "Experimental Protocols" section.
-
Use a shorter pathlength: If using a cuvette-based fluorometer, switching to a cuvette with a shorter pathlength can reduce the distance light travels through the sample, thereby minimizing the inner filter effect. For plate-based assays, ensure you are using appropriate black-walled plates to minimize light scatter.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of this compound and a Related Compound.
| Property | This compound | Zinc Protoporphyrin IX (Analog) |
| Molecular Formula | C₃₄H₃₆N₄O₄Zn | C₃₄H₃₂N₄O₄Zn |
| Molecular Weight | 630.08 g/mol | 626.03 g/mol |
| Soret Band (λmax) | ~408 nm | ~415-420 nm |
| Q Bands (λmax) | ~534 nm, ~572 nm | ~540 nm, ~580 nm |
| Fluorescence Emission (λem) | Not specified | ~590-594 nm |
| Molar Extinction Coefficient (ε) | Not specified | 260,000 M⁻¹cm⁻¹ at 400 nm (in SDS/NaOH) |
| Fluorescence Quantum Yield (Φf) | Not specified | High, but value varies with environment |
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
Objective: To quantify the intrinsic fluorescence of ZnMP at the excitation and emission wavelengths of your assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Methodology:
-
Prepare a serial dilution of ZnMP in the assay buffer, covering the range of concentrations used in your experiment.
-
Add a constant volume of each dilution to triplicate wells of the 96-well plate.
-
Include wells with assay buffer only as a blank control.
-
Set the microplate reader to the excitation and emission wavelengths used for your primary assay.
-
Measure the fluorescence intensity of each well.
-
Subtract the average fluorescence of the blank wells from the fluorescence readings of the ZnMP-containing wells.
-
Plot the background-subtracted fluorescence intensity against the concentration of ZnMP. This will show the contribution of ZnMP's autofluorescence to your assay signal.
Protocol 2: Correcting for the Inner Filter Effect (IFE)
Objective: To mathematically correct for the quenching of fluorescence signal caused by the absorbance of ZnMP.
Materials:
-
Completed primary assay in a 96-well black, clear-bottom microplate
-
A parallel 96-well clear, flat-bottom microplate with identical components and concentrations
-
Microplate reader with both fluorescence and absorbance capabilities
Methodology:
-
Measure Absorbance: On the parallel clear plate, measure the absorbance of each well at the excitation wavelength (A_ex) and the emission wavelength (A_em) of your fluorophore.
-
Measure Fluorescence: On your primary black plate, measure the observed fluorescence intensity (F_obs) of each well.
-
Calculate Correction Factor (CF): For each well, calculate the IFE correction factor using the following formula: CF = 10^((A_ex + A_em) / 2)
-
Calculate Corrected Fluorescence: Multiply the observed fluorescence by the correction factor to obtain the corrected fluorescence intensity (F_corr): F_corr = F_obs * CF
-
Use the F_corr values for your data analysis.
Protocol 3: Heme Oxygenase Activity Assay
Objective: To measure the activity of heme oxygenase, the enzyme inhibited by ZnMP. This protocol is adapted from methods that measure the product, biliverdin, which is then converted to bilirubin.
Materials:
-
Cell or tissue lysate containing heme oxygenase
-
Hemin (substrate)
-
NADPH
-
Biliverdin reductase (to convert biliverdin to bilirubin)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Spectrophotometer or plate reader capable of reading absorbance at ~464 nm
Methodology:
-
Prepare a reaction mixture containing the assay buffer, cell/tissue lysate, and biliverdin reductase. Pre-incubate this mixture at 37°C.
-
To initiate the reaction, add hemin and NADPH.
-
Immediately measure the absorbance at 464 nm (the peak for bilirubin) over time in kinetic mode, or take readings at specific time points.
-
The rate of increase in absorbance at 464 nm is proportional to the rate of bilirubin formation, and thus to the heme oxygenase activity.
-
To test the inhibitory effect of ZnMP, pre-incubate the lysate with various concentrations of ZnMP before adding the substrate and NADPH.
Visualizations
Caption: The Heme Oxygenase-1 (HO-1) signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for correcting the inner filter effect in a 96-well plate format.
Caption: A logical workflow for troubleshooting interference from this compound.
References
Technical Support Center: Managing Photosensitivity of Cells Treated with Zn(II) Mesoporphyrin IX
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the photosensitivity of cells treated with Zn(II) Mesoporphyrin IX (ZnMP).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce photosensitivity?
A1: this compound (ZnMP) is a synthetic porphyrin derivative that can act as a photosensitizer.[1][2][3] Upon activation by light of a specific wavelength, ZnMP transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen.[4][5] These ROS can cause oxidative damage to cellular components, leading to cell death. This process is the basis of photodynamic therapy (PDT).
Q2: My cells show high levels of death in the dark control group after incubation with ZnMP. What could be the cause?
A2: This phenomenon, known as "dark toxicity," can be attributed to several factors:
-
High ZnMP Concentration: At elevated concentrations, some porphyrins can exhibit cytotoxic effects even without light activation.
-
Solvent Toxicity: The solvent used to dissolve ZnMP (e.g., DMSO) may be toxic to cells if the final concentration in the culture medium is too high.
-
Purity of ZnMP: Impurities in the photosensitizer preparation could contribute to unexpected toxicity.[1]
Q3: I am observing inconsistent results between my experimental replicates. How can I improve reproducibility?
A3: Inconsistent results in PDT experiments can stem from variability in several parameters:
-
Cell Culture Conditions: Ensure consistent cell density, passage number, and growth phase across all experiments.
-
Photosensitizer Preparation: Prepare fresh solutions of ZnMP for each experiment and protect them from light.
-
Incubation Time: Use a consistent incubation time to ensure uniform cellular uptake of ZnMP.
-
Light Delivery: Ensure uniform light dosage across all wells or flasks. Calibrate your light source regularly.
-
Post-Irradiation Incubation: Maintain a consistent incubation period after light exposure before assessing cell viability.
Q4: The phototoxic effect of ZnMP in my experiments is lower than expected. What are the potential reasons?
A4: Several factors can lead to reduced phototoxicity:
-
Suboptimal Light Dose: The light energy delivered may be insufficient to activate the photosensitizer effectively.
-
Incorrect Wavelength: The wavelength of the light source must overlap with the absorption spectrum of ZnMP.
-
Low Cellular Uptake: The concentration of ZnMP or the incubation time may be insufficient for adequate intracellular accumulation. The lipophilicity of the porphyrin can also affect its cellular uptake.[6]
-
Subcellular Localization: The efficiency of PDT is highly dependent on the subcellular localization of the photosensitizer.[7][8] Localization in sensitive organelles like mitochondria or the endoplasmic reticulum generally leads to higher efficacy.[7]
-
Photobleaching: The photosensitizer may be degraded by the light exposure, reducing its effectiveness over time.
Q5: What is the primary mechanism of cell death induced by ZnMP-PDT?
A5: The primary mechanism of cell death following PDT is often apoptosis.[9][10][11] However, the specific pathway and the balance between apoptosis, necrosis, and autophagy can depend on the photosensitizer's subcellular localization, the light dose, and the cell type.[4][12] Photosensitizers localizing in the mitochondria often trigger the intrinsic apoptotic pathway, involving the Bcl-2 family proteins and caspases.[13][14] Those localizing in the endoplasmic reticulum (ER) can induce ER stress and the unfolded protein response (UPR), which can also lead to apoptosis.[4][15][16]
Section 2: Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during PDT experiments with ZnMP.
| Problem | Possible Cause | Recommended Solution |
| High Dark Toxicity | 1. ZnMP concentration is too high. 2. Solvent (e.g., DMSO) concentration is toxic. 3. ZnMP solution is contaminated or degraded. | 1. Perform a dose-response curve in the dark to determine the maximum non-toxic concentration. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). 3. Use high-purity ZnMP and prepare fresh solutions for each experiment. Store stock solutions properly, protected from light.[1][3] |
| Low Phototoxicity | 1. Insufficient light dose (fluence). 2. Incorrect light wavelength. 3. Inadequate ZnMP concentration or incubation time. 4. Subcellular localization is not optimal for cell killing. 5. Significant photobleaching of ZnMP. | 1. Increase the light dose. Perform a light-dose response experiment to find the optimal fluence. In vitro studies may require 1-10 J/cm², while in vivo models might need over 50 J/cm².[17] 2. Ensure your light source's emission spectrum matches an absorption peak of ZnMP. 3. Increase the ZnMP concentration or extend the incubation time to enhance cellular uptake.[6] 4. Evaluate the subcellular localization of ZnMP using fluorescence microscopy. Different formulations or derivatives might be needed to target specific organelles.[6][7] 5. Monitor fluorescence intensity during irradiation. If significant photobleaching occurs, consider fractionated light delivery. |
| Inconsistent Results | 1. Variability in cell plating density or growth phase. 2. Inconsistent light delivery to all samples. 3. Fluctuation in incubation times (pre- and post-irradiation). 4. Degradation of ZnMP stock solution. | 1. Standardize cell seeding protocols and use cells within a narrow passage number range. 2. Ensure the light beam is uniform across the entire culture plate. Use a power meter to verify light intensity. 3. Use a timer for all incubation steps to ensure consistency. 4. Prepare fresh ZnMP dilutions from a properly stored stock solution for each experiment. |
| Weak or No Fluorescence Signal (for microscopy) | 1. Low cellular uptake of ZnMP. 2. Incorrect microscope filter sets. 3. Rapid photobleaching during imaging. 4. Low expression of target for uptake (if using a targeted delivery system). | 1. Increase ZnMP concentration or incubation time.[18] 2. Use filter cubes appropriate for the excitation and emission spectra of ZnMP. 3. Minimize exposure to the excitation light before and during imaging. Use a lower laser power or a more sensitive detector.[18] 4. Verify target expression in your cell model. |
| High Background Fluorescence (for microscopy) | 1. Cellular autofluorescence. 2. Non-specific binding of ZnMP. 3. Phenol red in the culture medium. | 1. Image untreated cells to establish the baseline autofluorescence. 2. Ensure thorough washing of cells after incubation with ZnMP to remove any extracellular photosensitizer. 3. Use phenol red-free medium for imaging experiments.[18] |
Section 3: Experimental Protocols
Protocol for Determining Cellular Uptake of this compound by Fluorescence Microscopy
This protocol outlines the steps to visualize and quantify the intracellular accumulation of ZnMP.
Materials:
-
This compound (ZnMP)
-
Cell culture medium (phenol red-free for imaging)
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
-
Optional: Organelle-specific fluorescent trackers (e.g., MitoTracker™, ER-Tracker™)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.[6]
-
ZnMP Incubation: Prepare the desired concentration of ZnMP in serum-free cell culture medium. Remove the culture medium from the cells, wash once with PBS, and add the ZnMP-containing medium. Incubate for the desired time (e.g., 4-24 hours) at 37°C in the dark.[6]
-
Washing: After incubation, remove the ZnMP-containing medium and wash the cells three times with warm PBS to remove any extracellular photosensitizer.[18]
-
(Optional) Co-staining with Organelle Trackers: If determining subcellular localization, incubate the cells with an organelle-specific fluorescent probe according to the manufacturer's instructions.
-
Imaging: Add phenol red-free imaging medium to the cells. Immediately visualize the cells using a fluorescence microscope. Capture images using the appropriate filter sets for ZnMP and any co-stains.
-
Image Analysis: Use image analysis software to quantify the mean fluorescence intensity per cell to determine the relative cellular uptake under different conditions.
Protocol for Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS generation following ZnMP-PDT.
Materials:
-
DCFH-DA
-
ZnMP
-
Cell culture medium (phenol red-free)
-
PBS
-
Light source for PDT
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with the desired concentration of ZnMP for the optimized incubation time in the dark.
-
DCFH-DA Loading: Remove the ZnMP-containing medium and wash the cells with PBS. Add DCFH-DA solution (typically 5-10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.[19][20]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[19]
-
Irradiation: Add fresh phenol red-free medium or PBS to each well. Expose the cells to the desired light dose. Include a dark control group (cells treated with ZnMP and DCFH-DA but not irradiated).
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or visualize and capture images using a fluorescence microscope with a GFP filter set.[19][21]
Protocol for Caspase-3 Activation Assay (Western Blot)
This protocol details the detection of cleaved (active) caspase-3, a key marker of apoptosis, by Western blotting.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting membranes
-
Chemiluminescent substrate
Procedure:
-
PDT Treatment and Cell Lysis: Following ZnMP-PDT, incubate the cells for the desired time (e.g., 4-8 hours). Harvest the cells, wash with ice-cold PBS, and lyse the cell pellet with ice-cold lysis buffer on ice.[22]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA).[22]
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody for cleaved caspase-3 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate.[22][23]
Section 4: Quantitative Data
The following tables summarize key quantitative parameters relevant to PDT experiments with zinc porphyrins. Note that optimal conditions can be cell-line and experiment-specific.
Table 1: Reported IC50 Values for Zinc Porphyrins in Cancer Cell Lines
| Photosensitizer | Cell Line | Light Dose | Incubation Time | IC50 | Reference |
| Zn[TPP]@MIL-101 | MCF-7 (Breast Cancer) | Red LED | Not Specified | 14.3 µg/mL | [24][25] |
| Fe-TMPP | AGS (Gastric Cancer) | Not Specified | Not Specified | 0.0975 µM | [26] |
| Fe-TMPP | HCT-116 (Colon Cancer) | Not Specified | Not Specified | 3.97 µM | [26] |
Table 2: Typical Experimental Parameters for In Vitro PDT
| Parameter | Typical Range | Notes |
| Photosensitizer Concentration | 0.1 - 20 µM | Highly dependent on the specific photosensitizer and cell line. |
| Incubation Time | 2 - 24 hours | Longer times may be needed for some compounds to reach target organelles.[6] |
| Light Fluence (Dose) | 1 - 50 J/cm² | Lower doses may be sufficient for highly efficient photosensitizers or for priming effects.[17] |
| Light Fluence Rate (Power Density) | 5 - 100 mW/cm² | Lower fluence rates may increase photodynamic efficiency under certain conditions. |
Section 5: Visualizations
Experimental Workflow for In Vitro Photodynamic Therapy
Caption: General workflow for an in vitro PDT experiment.
Signaling Pathways in ZnMP-Mediated Phototoxicity
Mitochondria-Mediated Apoptosis
Caption: Mitochondria-mediated apoptotic pathway.
Endoplasmic Reticulum Stress-Mediated Apoptosis
Caption: ER stress-mediated apoptotic pathway.
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. scbt.com [scbt.com]
- 3. medkoo.com [medkoo.com]
- 4. Role of ER Stress Response in Photodynamic Therapy: ROS Generated in Different Subcellular Compartments Trigger Diverse Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miRNA-Guided Imaging and Photodynamic Therapy Treatment of Cancer Cells Using Zn(II)-Protoporphyrin IX-Loaded Metal-Organic Framework Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Molecular Characteristics on Cellular Uptake, Subcellular Localization, and Phototoxicity of Zn(II) N-Alkylpyridylporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subcellular localization of Photofrin and aminolevulinic acid and photodynamic cross-resistance in vitro in radiation-induced fibrosarcoma cells sensitive or resistant to photofrin-mediated photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancertargetedtechnology.com [cancertargetedtechnology.com]
- 10. An In Vitro Approach to Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photodynamic therapy induces caspase-dependent apoptosis in rat CNV model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current Challenges and Opportunities of Photodynamic Therapy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of cytochrome c release by proapoptotic BCL-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of ER Stress Response in Photodynamic Therapy: ROS Generated in Different Subcellular Compartments Trigger Diverse Cell Death Pathways | PLOS One [journals.plos.org]
- 16. Involvement of endoplasmic reticulum stress and cell death by synthesized Pa-PDT in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Engineering photodynamics for treatment, priming and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 21. youtube.com [youtube.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Zn(II) porphyrin-encapsulated MIL-101 for photodynamic therapy of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Photostability of Zn(II) Mesoporphyrin IX and Protoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photostability of two closely related porphyrin derivatives: Zn(II) Mesoporphyrin IX and Protoporphyrin IX. Understanding the photostability of these compounds is critical for their application in areas such as photodynamic therapy (PDT), catalysis, and molecular imaging, where exposure to light can lead to degradation and loss of function. This comparison is supported by established principles of porphyrin chemistry and outlines detailed experimental protocols for assessing photostability.
Structural Differences and Their Impact on Photostability
The key structural difference between Mesoporphyrin IX and Protoporphyrin IX lies in the substituents at positions 2 and 4 of the porphyrin macrocycle. Protoporphyrin IX possesses two vinyl groups (-CH=CH₂) at these positions, while in Mesoporphyrin IX, these vinyl groups are reduced to ethyl groups (-CH₂CH₃). This seemingly minor modification has a significant impact on the electronic properties and, consequently, the photostability of the molecule.
The vinyl groups in Protoporphyrin IX are conjugated with the aromatic system of the porphyrin ring. This extended π-conjugation system makes the molecule more susceptible to photo-oxidation. The double bonds in the vinyl groups are potential sites for photochemical reactions, particularly with singlet oxygen, which is generated upon light excitation of the porphyrin. This can lead to the degradation of the porphyrin macrocycle.
In contrast, the ethyl groups in Mesoporphyrin IX are saturated and do not extend the conjugation of the porphyrin ring. This lack of extended conjugation generally results in a higher resistance to photodegradation. The absence of the reactive vinyl groups makes this compound an inherently more photostable compound compared to Zn(II) Protoporphyrin IX. The insertion of a zinc ion into the porphyrin core generally enhances photostability compared to the free-base porphyrin by providing a rapid de-excitation pathway from the excited triplet state, though the peripheral substituents remain the primary determinant of relative photostability between these two specific molecules.
Quantitative Photostability Data
| Parameter | This compound | Protoporphyrin IX |
| Degradation Rate Constant (k) | Lower | Higher |
| Photodegradation Quantum Yield (Φ) | Lower | Higher |
| % Degradation after 60 min Irradiation | < 10% | > 30% |
Note: The values presented are illustrative and intended for comparative purposes. Actual experimental values will vary depending on the specific conditions (e.g., solvent, light source, wavelength, intensity, presence of oxygen).
Experimental Protocols
A standardized method for evaluating the photostability of porphyrins involves monitoring the change in their UV-Vis absorption spectrum upon irradiation.
Protocol: Photostability Assessment using UV-Vis Spectroscopy
1. Materials and Equipment:
-
This compound and Protoporphyrin IX stock solutions (e.g., 1 mM in a suitable solvent like DMSO or DMF).
-
Spectroscopic grade solvent (e.g., ethanol, phosphate-buffered saline with 1% Triton X-100 to prevent aggregation).
-
Quartz cuvettes with a 1 cm path length.
-
UV-Vis spectrophotometer.
-
Calibrated light source with a specific wavelength or wavelength range (e.g., a filtered lamp or a laser emitting in the Soret or a Q-band region of the porphyrins).
-
Stirring plate and micro-stir bars.
-
Actinometer for measuring light intensity (optional but recommended for quantum yield calculations).
2. Sample Preparation:
-
Prepare dilute solutions of this compound and Protoporphyrin IX in the chosen solvent. The concentration should be adjusted to have an initial absorbance of approximately 1.0 at the Soret band maximum to ensure accurate spectrophotometric measurements.
-
Transfer the solutions to separate quartz cuvettes.
3. Irradiation and Measurement:
-
Record the initial UV-Vis absorption spectrum (from 350 to 700 nm) of each sample before irradiation (t=0).
-
Place the cuvette in a holder at a fixed distance from the light source. Ensure the solution is continuously stirred during irradiation to maintain homogeneity.
-
Irradiate the samples for specific time intervals (e.g., 5, 10, 20, 30, 60 minutes).
-
After each irradiation interval, remove the cuvette from the light path and immediately record its UV-Vis absorption spectrum.
4. Data Analysis:
-
Monitor the decrease in the absorbance of the Soret band (around 400-420 nm) as a function of irradiation time.
-
Plot the natural logarithm of the absorbance (ln(A)) at the Soret band maximum versus irradiation time.
-
The photodegradation rate constant (k) can be determined from the slope of the linear fit of this plot, assuming first-order kinetics.
-
The percentage of degradation can be calculated at each time point using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Visualizing the Experimental Workflow and Photodegradation Pathway
The following diagrams illustrate the experimental workflow for assessing photostability and the conceptual pathway of porphyrin photodegradation.
Caption: Experimental workflow for photostability assessment.
Caption: Simplified porphyrin photodegradation pathway.
Conclusion
A Comparative Guide to Heme Oxygenase Inhibition: Zn(II) Mesoporphyrin IX vs. Sn(II) Mesoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used metalloporphyrin-based heme oxygenase (HO) inhibitors: Zn(II) Mesoporphyrin IX (ZnMP) and Sn(II) Mesoporphyrin IX (SnMP). Understanding the nuances of their inhibitory profiles is critical for the accurate interpretation of experimental results and the development of novel therapeutics targeting the heme degradation pathway.
Heme oxygenase, existing in two primary isoforms, the inducible HO-1 and the constitutive HO-2, is the rate-limiting enzyme in the catabolism of heme. This process yields biliverdin, free iron, and carbon monoxide, molecules with significant physiological roles.[1] Both ZnMP and SnMP act as competitive inhibitors of HO by binding to the enzyme's active site, thereby blocking the degradation of heme.[2]
Quantitative Comparison of Inhibitory Potency
Experimental data consistently demonstrates that Sn(II) Mesoporphyrin IX is a more potent inhibitor of both heme oxygenase isoforms compared to this compound. The following table summarizes the 50% inhibitory concentrations (IC50) for both compounds against rat HO-1 and HO-2.
| Compound | Heme Oxygenase Isoform | IC50 (µM) | Reference |
| Sn(II) Mesoporphyrin IX | HO-1 (from rat spleen) | ~0.1 | [3] |
| HO-2 (from rat brain) | <0.1 | [3] | |
| This compound | HO-1 (from rat spleen) | ~10.0 | [3] |
| HO-2 (from rat brain) | ~2.5 | [3] |
Note: The IC50 values are approximated from graphical data presented in the cited literature and serve for comparative purposes. For a given metalloporphyrin, HO-1 activity was reported to be less inhibited than that of HO-2.[3]
A separate study reported a Ki of 0.014 µM for Sn(II) Mesoporphyrin IX with rat splenic microsomal heme oxygenase, further highlighting its high inhibitory potency.[4]
Key Differences and Considerations
While both are effective HO inhibitors, there are important distinctions to consider:
-
Potency: SnMP is significantly more potent than ZnMP for both HO-1 and HO-2.[3]
-
Isoform Selectivity: Both inhibitors target HO-1 and HO-2. However, the inhibitory effect is generally more pronounced on HO-2 than HO-1 for a given metalloporphyrin.[3]
-
Toxicity: Some studies have indicated that at certain concentrations, ZnMP may exhibit toxicity towards hematopoiesis, a side effect not observed with SnMP at similar concentrations.[5]
-
Phototoxicity: While not the focus of this comparison, it is important to note that some metalloporphyrins can be photosensitizers.[6]
Experimental Protocols
The following is a generalized protocol for an in vitro heme oxygenase activity assay, based on methodologies described in the literature.[7]
Preparation of Microsomes
-
Source: Rat spleen is a common source for HO-1, and rat brain for HO-2.[3]
-
Procedure:
-
Homogenize the tissue in an ice-cold potassium phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Perform differential centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 9,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 105,000 x g) for 60 minutes at 4°C to pellet the microsomal fraction.
-
-
Resuspend the microsomal pellet in the phosphate buffer and determine the protein concentration.
-
Heme Oxygenase Activity Assay (Bilirubin Formation)
-
Reaction Mixture:
-
Microsomal protein (source of HO)
-
Rat liver cytosol (as a source of biliverdin reductase)
-
Hemin (substrate)
-
NADPH (cofactor)
-
The metalloporphyrin inhibitor (ZnMP or SnMP) at various concentrations or a vehicle control.
-
-
Procedure:
-
Combine the reaction components in a suitable vessel.
-
Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by placing the tubes on ice.
-
Measure the formation of bilirubin by scanning the absorbance from 460 to 500 nm.
-
Calculate the amount of bilirubin formed from the difference in absorbance between 464 nm and 530 nm, using an extinction coefficient of 40 mM⁻¹cm⁻¹.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the heme degradation pathway and the experimental workflow for assessing inhibitor potency.
Caption: Heme degradation pathway and the point of competitive inhibition.
Caption: Experimental workflow for determining heme oxygenase inhibition.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] In vitro inhibition of heme oxygenase isoenzymes by metalloporphyrins | Semantic Scholar [semanticscholar.org]
- 4. pfkek.jp [pfkek.jp]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Zn(II) Mesoporphyrin IX and Tetraphenylporphyrin as Photosensitizers
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate photosensitizer is a critical determinant of success in photodynamic therapy (PDT) and other applications leveraging light-activated processes. An ideal photosensitizer must exhibit high quantum yield of singlet oxygen, possess significant photostability, and demonstrate efficient cellular uptake. This guide provides a comparative analysis of two prominent porphyrin-based photosensitizers: Zn(II) Mesoporphyrin IX, a derivative of a naturally occurring porphyrin, and the widely studied synthetic analogue, (Zinc) Tetraphenylporphyrin.
Executive Summary
Molecular Structures
This compound is a metalloporphyrin derived from Mesoporphyrin IX, featuring ethyl and propionic acid side chains on the porphyrin core. This structure is closely related to heme.
Tetraphenylporphyrin (TPP) is a synthetic porphyrin with four phenyl groups at the meso positions of the macrocycle. It is hydrophobic and symmetrically substituted. Its zinc chelate is commonly referred to as ZnTPP.
Performance Comparison: Photophysical and Photochemical Properties
The efficacy of a photosensitizer is primarily determined by its ability to generate cytotoxic singlet oxygen (¹O₂) upon light activation. This is quantified by the singlet oxygen quantum yield (ΦΔ). Other critical factors include the molecule's absorption properties and its stability under irradiation.
| Property | This compound | Tetraphenylporphyrin (H₂TPP) | Zinc Tetraphenylporphyrin (ZnTPP) |
| Singlet Oxygen Quantum Yield (ΦΔ) | Data not readily available. However, related zinc porphyrins (e.g., Zn(II) Hematoporphyrin) show reduced ΦΔ compared to their free-base forms[1][2]. | ~0.55 - 0.67 (in Toluene/DMF)[1][3] | ~0.68 - 0.75 (in Toluene/DMF)[4] |
| Fluorescence Quantum Yield (Φf) | No specific data found. | 0.11 (in Toluene)[5][6] | 0.033 (in Toluene)[7][8] |
| Soret Band (λmax) | Not specified in search results. | ~419 nm[9] | ~423 nm[7] |
| Q-Bands (λmax) | Not specified in search results. | ~515, 550, 593, 649 nm[9] | ~550, 591 nm |
| Photostability | Generally considered stable, but can undergo photodegradation under prolonged irradiation. | Can undergo photodegradation; stability can be enhanced by encapsulation in micelles or nanoparticles[10]. | Generally more stable than H₂TPP. |
| Cellular Uptake | Uptake mechanisms are studied, often in the context of heme metabolism. | Uptake is dependent on derivatization; cationic forms show efficient uptake, often via endocytosis[11]. | Similar to H₂TPP, uptake is dependent on peripheral functional groups. |
Note: Photophysical properties are highly solvent-dependent. The values presented are representative examples from the literature.
Key Performance Insights
-
Singlet Oxygen Generation : ZnTPP generally exhibits a higher singlet oxygen quantum yield compared to its free-base counterpart, H₂TPP.[4] This is attributed to the "heavy atom effect" of the zinc ion, which promotes intersystem crossing to the triplet state—the precursor to singlet oxygen formation.[4] While a direct ΦΔ value for this compound is elusive, studies on other natural porphyrin derivatives show that zinc insertion can sometimes decrease the quantum yield compared to the free-base porphyrin.[1][2]
-
Cellular Uptake and Localization : The uptake of porphyrins is a complex process. For TPP derivatives, uptake is significantly influenced by the molecule's overall charge and lipophilicity.[12] Amphiphilic and cationic derivatives tend to accumulate effectively in cells, localizing in critical organelles such as mitochondria and the endoplasmic reticulum. The primary mechanism of uptake for several TPP derivatives has been identified as endocytosis.[11]
-
Photostability : Photobleaching, the light-induced degradation of the photosensitizer, can limit the effectiveness of PDT.[10] Both classes of porphyrins are susceptible to photodegradation. However, formulation strategies, such as encapsulation within nanoparticles, can significantly improve the photostability of TPP-based photosensitizers.[10]
Visualizing the Mechanisms and Workflows
To better understand the processes involved in photosensitization and its evaluation, the following diagrams illustrate the key pathways and experimental setups.
Caption: The Jablonski diagram illustrates the Type II photosensitization process.
Caption: Experimental workflow for determining singlet oxygen quantum yield (ΦΔ).
Caption: A typical workflow for evaluating the phototoxicity of a photosensitizer.
Experimental Protocols
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes a common indirect method using a chemical trap.
-
Materials : Photosensitizer of interest, a reference photosensitizer with a known ΦΔ (e.g., Tetraphenylporphyrin in toluene, ΦΔ ≈ 0.67), a singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF), and a suitable solvent (e.g., toluene, DMF).
-
Instrumentation : UV-Vis spectrophotometer, a light source with a monochromator or filter to select the excitation wavelength.
-
Procedure :
-
Prepare solutions of the sample and reference photosensitizers with absorbances matched at the chosen excitation wavelength (typically < 0.1 to avoid inner filter effects).
-
To each photosensitizer solution, add a stock solution of DPBF to achieve an initial absorbance of ~1.0 at its absorption maximum (~415 nm).
-
Irradiate the sample and reference solutions in a quartz cuvette with monochromatic light under constant stirring.
-
At regular time intervals, record the UV-Vis absorption spectrum and monitor the decrease in the DPBF absorbance at its maximum.
-
-
Data Analysis :
-
Plot the natural logarithm of the DPBF absorbance versus irradiation time. The slope of this plot is proportional to the rate of singlet oxygen generation.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) where k is the slope of the degradation plot and I_abs is the rate of light absorption by the photosensitizer.
-
Cellular Uptake Assay by Fluorescence Spectroscopy
This protocol quantifies the amount of photosensitizer accumulated within cells.
-
Materials : Cell line of interest (e.g., A549, CT26), cell culture medium, phosphate-buffered saline (PBS), a lysis buffer (e.g., RIPA buffer), and the photosensitizer.[13]
-
Instrumentation : Fluorescence spectrophotometer or plate reader, incubator, centrifuge.
-
Procedure :
-
Seed cells in a multi-well plate and allow them to adhere and grow to ~80% confluency.
-
Incubate the cells with a known concentration of the photosensitizer (e.g., 20 µM) for a specific time period (e.g., 24 hours) in the dark.[11]
-
After incubation, remove the medium and wash the cells multiple times with cold PBS to remove any photosensitizer that is not internalized.[13]
-
Lyse the cells by adding a lysis buffer to each well.[13]
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Data Analysis :
-
Measure the fluorescence intensity of the supernatant (containing the internalized photosensitizer) at the appropriate excitation and emission wavelengths.[13]
-
Create a standard curve by measuring the fluorescence of known concentrations of the photosensitizer in the lysis buffer.
-
Quantify the amount of internalized photosensitizer in the samples by comparing their fluorescence to the standard curve.
-
Normalize the uptake to the total protein content of the lysate (determined by a protein assay like BCA) to account for variations in cell number. The final result is typically expressed as ng or µg of photosensitizer per mg of total protein.[13][14]
-
Photostability Assay
This protocol assesses the degradation of a photosensitizer upon light exposure.
-
Materials : Photosensitizer, appropriate solvent, quartz cuvette.
-
Instrumentation : UV-Vis spectrophotometer, a light source (e.g., xenon lamp with filters) that mimics the conditions of use.[15]
-
Procedure :
-
Prepare a solution of the photosensitizer with an initial absorbance of ~1.0 at its Soret band maximum.
-
Place the solution in a cuvette and expose it to a constant light source.
-
At regular time intervals, remove the sample from the light path and record its full UV-Vis absorption spectrum.
-
-
Data Analysis :
-
Monitor the decrease in the absorbance of the Soret band or a prominent Q-band over time.[10]
-
Photostability can be reported as the percentage of the initial absorbance remaining after a specific duration of irradiation or as the time required for the absorbance to decrease by a certain percentage (e.g., 50%).
-
The appearance of new absorption bands can indicate the formation of photoproducts.[10]
-
References
- 1. ias.ac.in [ias.ac.in]
- 2. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. PhotochemCAD | H2TPP [photochemcad.com]
- 6. researchgate.net [researchgate.net]
- 7. PhotochemCAD | ZnTPP [photochemcad.com]
- 8. Zinc tetraphenylporphyrin, [ZnTPP] [omlc.org]
- 9. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]
- 10. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
Validating Zn(II) Mesoporphyrin IX as a Fluorescent Probe for Metal Ions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zn(II) Mesoporphyrin IX's performance as a fluorescent probe for metal ion detection against other alternatives, supported by experimental data and detailed protocols.
Introduction
The detection of metal ions is crucial in various scientific fields, from environmental monitoring to understanding biological processes and drug development. Fluorescent probes have emerged as powerful tools for this purpose due to their high sensitivity, selectivity, and real-time detection capabilities. Porphyrins and their metal complexes, such as this compound, are particularly promising candidates owing to their unique photophysical properties. This guide delves into the validation of this compound as a fluorescent sensor for metal ions, presenting its performance characteristics alongside those of alternative probes.
Signaling Pathway of Porphyrin-Based Fluorescent Probes
The fluorescence of porphyrin-based sensors is modulated by the binding of metal ions. This interaction can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. The primary mechanism involves the metal ion influencing the electronic properties of the porphyrin macrocycle. In the case of this compound, the central zinc ion plays a crucial role in its fluorescent behavior. The binding of another metal ion to the porphyrin periphery or displacement of the zinc ion can alter the excited state dynamics, leading to a measurable change in fluorescence.
Caption: General signaling pathway of a porphyrin-based fluorescent metal ion sensor.
Performance Comparison of Fluorescent Metal Ion Probes
The selection of a fluorescent probe depends on several key performance indicators. Here, we compare this compound with other commonly used fluorescent probes for metal ion detection. While specific quantitative data for the fluorescence response of this compound to a wide range of metal ions is not extensively documented in a single source, the following table summarizes its known characteristics and compares them with established alternatives.
| Probe Name | Target Ion(s) | Detection Limit | Signaling Mechanism | Reference |
| This compound | Primarily studied for sensing small molecules; potential for metal ions like Cu²⁺, Hg²⁺, Pb²⁺ | Not extensively reported for a wide range of ions | Fluorescence Quenching/Enhancement | General Porphyrin Literature |
| Rhodamine B derivatives | Hg²⁺, Cu²⁺, Fe³⁺, Cr³⁺ | 0.34 µM (for Hg²⁺) - 1.93 µM (for Hg²⁺) | Turn-on/Turn-off | [1][2] |
| Coumarin-based probes | Hg²⁺, Cu²⁺ | Not specified in provided abstracts | Turn-on/Turn-off | [2] |
| Pyrene-based probes | Cr³⁺, Hg²⁺ | 0.32 µM (for Cr³⁺), 1.93 µM (for Hg²⁺) | Turn-on/Turn-off | [1] |
| Naphthalimide-based probes | General metal ions | Not specified in provided abstracts | Not specified in provided abstracts | [2] |
| Quantum Dots (QDs) | Ag⁺, Cu²⁺, various heavy metals | pM to nM range | Fluorescence Quenching/Enhancement | [2][3] |
| DNA-based sensors (Aptamers) | Pb²⁺, Hg²⁺ | pM to nM range | Fluorescence Quenching/Enhancement | [4] |
Note: The performance of a probe can vary significantly depending on the experimental conditions (e.g., solvent, pH, temperature).
Experimental Protocols
This section provides a detailed methodology for validating the use of a porphyrin-based fluorescent probe, which can be adapted for this compound.
Experimental Workflow for Metal Ion Sensing
Caption: A generalized workflow for the validation of a fluorescent metal ion probe.
Detailed Protocol for Fluorescence Titration
This protocol outlines the steps for a standard fluorescence titration experiment to determine the sensitivity and selectivity of a fluorescent probe.[5]
Materials:
-
This compound
-
A series of metal ion salts (e.g., chlorides or nitrates) of interest (e.g., CuCl₂, HgCl₂, Pb(NO₃)₂, CdCl₂, NiCl₂, FeCl₃, etc.)
-
High-purity solvent (e.g., ethanol, methanol, or a buffered aqueous solution, depending on the solubility of the probe and the experimental requirements)
-
Fluorometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent.
-
Prepare stock solutions of each metal ion (e.g., 10 mM) in the same solvent.
-
-
Fluorescence Measurement of the Probe:
-
Dilute the this compound stock solution to a working concentration (e.g., 10 µM) in the solvent.
-
Transfer the solution to a quartz cuvette and record its fluorescence emission spectrum using an appropriate excitation wavelength. The excitation wavelength should correspond to an absorption maximum of the probe to ensure efficient excitation.
-
-
Titration with Metal Ions:
-
To the cuvette containing the probe solution, add small aliquots of a specific metal ion stock solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Continue this process until no significant change in the fluorescence intensity is observed, indicating saturation of the probe.
-
-
Selectivity Study:
-
Prepare separate solutions of the probe, each containing a high concentration of a different potential interfering metal ion.
-
To each of these solutions, add the target metal ion and record the fluorescence response.
-
A minimal change in fluorescence in the presence of interfering ions indicates high selectivity for the target ion.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
From this plot, determine the detection limit, which is typically calculated as 3 times the standard deviation of the blank signal divided by the slope of the linear portion of the calibration curve.
-
The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., the Benesi-Hildebrand equation for a 1:1 binding stoichiometry).
-
Conclusion
This compound shows potential as a fluorescent probe for metal ions, leveraging the well-established sensing capabilities of the porphyrin macrocycle. However, comprehensive validation studies detailing its selectivity, sensitivity, and specific signaling mechanisms for a broad range of metal ions are necessary to fully establish its utility in comparison to other commercially available and well-characterized probes. The experimental protocols provided in this guide offer a framework for researchers to conduct such validation studies and to explore the potential of this compound in their specific applications. The development of novel sensors with high performance is an ongoing field of research, with porphyrin-based systems continuing to be a promising area of investigation.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry [frontiersin.org]
- 3. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 7. mdpi.com [mdpi.com]
comparing the singlet oxygen generation of different metalloporphyrins
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient photosensitizers is a cornerstone of advancements in photodynamic therapy (PDT), photocatalysis, and other light-driven technologies. At the heart of these applications lies the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen capable of inducing cellular apoptosis and driving chemical reactions. Metalloporphyrins, with their tunable photophysical properties, stand out as a promising class of photosensitizers. This guide provides an objective comparison of the singlet oxygen generation capabilities of various metalloporphyrins, supported by experimental data, to aid in the selection of the most suitable candidates for your research and development endeavors.
The Mechanism of Singlet Oxygen Generation
The primary mechanism for singlet oxygen production by metalloporphyrins is the Type II photosensitization process. This process is initiated by the absorption of light by the metalloporphyrin, which transitions it from its ground state (S₀) to an excited singlet state (S₁). Through a process called intersystem crossing (ISC), the molecule then transitions to a longer-lived excited triplet state (T₁). This triplet state photosensitizer can then transfer its energy to ground state molecular oxygen (³O₂), which is naturally in a triplet state, resulting in the formation of reactive singlet oxygen (¹O₂).
Comparative Performance of Metalloporphyrins
The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen. The central metal ion plays a crucial role in influencing the ΦΔ value. Generally, heavy metal ions are known to enhance intersystem crossing, a key step in populating the triplet state necessary for singlet oxygen generation. However, the nature of the metal (diamagnetic vs. paramagnetic) also significantly impacts the outcome.[1]
Below is a summary of reported singlet oxygen quantum yields for various metalloporphyrins. It is important to note that the solvent and the specific porphyrin ligand can influence these values.
| Metalloporphyrin Core | Porphyrin Ligand | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Free Base (2H) | Hematoporphyrin IX dimethyl ester (HPDME) | DMF | 0.60 | [2] |
| Tetraphenylporphyrin (TPP) | Toluene | 0.68 | [3] | |
| Zinc (Zn) | Hematoporphyrin IX dimethyl ester (HPDME) | DMF | 0.40 | [2] |
| meso-Tetra(pyren-1-yl)porphyrin | Chloroform | 0.40 ± 0.02 | [4] | |
| 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin | PBS | Highest among tested | [5] | |
| Palladium (Pd) | Hematoporphyrin IX dimethyl ester (HPDME) | DMF | 0.34 | [2] |
| Platinum (Pt) | Hematoporphyrin IX dimethyl ester (HPDME) | DMF | 0.24 | [2] |
| Tin (Sn) | Sn(OH)₂ Hematoporphyrin IX dimethyl ester | DMF | 0.28 | [2] |
| Nickel (Ni) | meso-Tetra(pyren-1-yl)porphyrin | Chloroform | 0.51 ± 0.04 | [4] |
| Copper (Cu) | meso-Tetra(pyren-1-yl)porphyrin | Chloroform | 0.54 ± 0.03 | [4] |
Note: The data presented is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocol: Determination of Singlet Oxygen Quantum Yield
A common and reliable method for determining the singlet oxygen quantum yield is the indirect chemical trapping method using 1,3-diphenylisobenzofuran (DPBF). DPBF is a fluorescent molecule that is irreversibly consumed upon reaction with singlet oxygen, leading to a decrease in its fluorescence or absorbance.
Key Experimental Steps:
-
Preparation of Solutions:
-
A stock solution of the metalloporphyrin photosensitizer is prepared in a suitable solvent (e.g., DMF, Toluene).
-
A stock solution of DPBF is prepared in the same solvent. The solution must be protected from light to prevent degradation.
-
A reference photosensitizer with a known ΦΔ in the chosen solvent is also prepared.
-
-
Spectroscopic Measurements:
-
A solution containing the photosensitizer and DPBF is prepared in a quartz cuvette.
-
The initial absorbance of the photosensitizer at the excitation wavelength and the initial absorbance (or fluorescence) of DPBF at its maximum wavelength are recorded.
-
-
Photolysis:
-
The solution is irradiated with a monochromatic light source at a wavelength where the photosensitizer absorbs but DPBF does not.
-
The absorbance (or fluorescence) of DPBF is monitored at regular time intervals during irradiation.
-
-
Data Analysis:
-
The rate of DPBF consumption is determined from the change in its absorbance or fluorescence over time.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated relative to the known quantum yield of the standard (ΦΔ_std) using the following equation:
ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample)
where 'k' is the rate constant of DPBF decomposition and 'I_abs' is the rate of light absorption by the photosensitizer.
-
Conclusion
The choice of the central metal ion in a porphyrin macrocycle is a critical determinant of its photosensitizing efficiency. While heavy diamagnetic metals like palladium and platinum can enhance intersystem crossing, the overall singlet oxygen quantum yield is a result of a complex interplay of factors including the metal's electronic configuration, the porphyrin ligand structure, and the solvent environment. This guide provides a foundational understanding and comparative data to assist researchers in navigating the selection of metalloporphyrins for their specific applications. For critical applications, it is recommended to experimentally determine the singlet oxygen quantum yield under the specific conditions of intended use.
References
- 1. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Photochemical and Photoinduced Antibacterial Activity Studies of meso-Tetra(pyren-1-yl)porphyrin and its Ni, Cu and Zn Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
The Dawn of a New Light in Cancer Therapy: A Comparative Guide to the Efficacy of Zn(II) Mesoporphyrin IX Derivatives in Photodynamic Therapy
For Immediate Release
In the relentless pursuit of more effective and less invasive cancer treatments, Photodynamic Therapy (PDT) has emerged as a beacon of hope. This light-activated treatment modality hinges on the efficacy of photosensitizers, and among them, Zn(II) Mesoporphyrin IX and its derivatives are garnering significant attention. This guide offers a comprehensive comparison of the performance of these promising compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating this exciting frontier.
At a Glance: Performance of Zn(II) Porphyrin Derivatives in PDT
The therapeutic efficacy of a photosensitizer in PDT is a multifactorial equation, with key variables including its ability to generate cytotoxic singlet oxygen, its uptake by cancer cells, and its potency in inducing cell death upon light activation. The following tables summarize the performance of various Zn(II) porphyrin derivatives and related compounds, providing a comparative overview based on available preclinical data.
Table 1: Singlet Oxygen Quantum Yield (ΦΔ) of Porphyrin Derivatives
The singlet oxygen quantum yield (ΦΔ) represents the efficiency of a photosensitizer in producing the primary cytotoxic agent, singlet oxygen, upon illumination. A higher ΦΔ value generally correlates with greater photodynamic activity.
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Medium |
| Zn(II) Hematoporphyrin IX Dimethyl Ester | 0.40 | N,N-dimethyl formamide (DMF) |
| Hematoporphyrin IX Dimethyl Ester (Free Base) | 0.60 | N,N-dimethyl formamide (DMF) |
| Zn(II) Tetraphenylporphyrin (ZnTPP) | 0.68 | Toluene |
| Tetraphenylporphyrin (TPP) (Free Base) | 0.67 | Toluene |
| meso-Tetra(pyren-1-yl)porphyrin-Zn(II) | 0.61 | Chloroform |
| meso-Tetra(pyren-1-yl)porphyrin (Free Base) | 0.55 | Chloroform |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: In Vitro Phototoxicity (IC50) of Zn(II) Porphyrin Derivatives against Cancer Cells
The half-maximal inhibitory concentration (IC50) is a measure of the photosensitizer's potency in killing cancer cells after light activation. Lower IC50 values indicate higher phototoxicity.
| Photosensitizer Derivative | Cell Line | IC50 (µM) | Light Dose |
| T2(OH)2MZn (Thiophenium Porphyrin) | A549 (Human Lung Carcinoma) | 7.05 ± 0.3 | Not Specified |
| T(OH)3MZn (Thiophenium Porphyrin) | A549 (Human Lung Carcinoma) | 13.77 ± 0.82 | Not Specified |
| Zn(II)-benzonaphthoporphyrazine 3 | EJ (Human Bladder Carcinoma) | ~5 | 360 J/cm² |
| Zn(II)-benzonaphthoporphyrazine 4 | EJ (Human Bladder Carcinoma) | ~10 | 360 J/cm² |
Note: IC50 values are highly dependent on the cell line, photosensitizer concentration, incubation time, and light dose. The data presented here is for comparative purposes.
Table 3: Cellular Uptake of Zn(II) Porphyrin Derivatives
Efficient cellular uptake is a prerequisite for effective PDT. This table provides a qualitative and quantitative comparison of the cellular accumulation of different Zn(II) porphyrin derivatives.
| Photosensitizer Derivative | Cell Line | Uptake Quantification | Key Findings |
| Tetra-substituted Zn-ruthenium porphyrins | Colo205 (Colon Cancer) | 2.8 nmol/106 cells | Significantly higher uptake compared to disubstituted and Zn-free analogs.[1] |
| Zn(II) N-alkylpyridylporphyrins (amphiphilic) | LS174T & MCF7 | Fluorescence Emission | Faster and higher accumulation compared to hydrophilic analogs.[2] |
| Zn(II)meso-tetrakis(4-carboxyphenyl)porphyrin-coated gold nanoparticles | SK-BR-3 (Breast Adenocarcinoma) | Not specified | Fast uptake observed.[3] |
Delving Deeper: Experimental Protocols
To facilitate the replication and advancement of research in this field, detailed methodologies for the key experiments cited are provided below.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The indirect method using 1,3-diphenylisobenzofuran (DPBF) as a chemical scavenger for singlet oxygen is a widely accepted protocol.
Workflow for Singlet Oxygen Quantum Yield Determination
Caption: Workflow for determining singlet oxygen quantum yield.
Methodology:
-
Solution Preparation: Prepare stock solutions of the test photosensitizer and a reference photosensitizer (with a known ΦΔ, e.g., meso-tetraphenylporphyrin) in a suitable solvent (e.g., DMF, Toluene). Prepare a stock solution of DPBF in the same solvent.
-
Reaction Mixture: In a quartz cuvette, mix the photosensitizer solution with the DPBF solution. The final concentrations are typically in the range of 1-10 µM for the photosensitizer and 30-50 µM for DPBF.
-
Irradiation and Monitoring: Irradiate the solution with monochromatic light at a wavelength where the photosensitizer absorbs but DPBF does not. Record the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) at regular time intervals.
-
Data Analysis: Plot the natural logarithm of the initial absorbance of DPBF divided by the absorbance at time 't' (ln(A₀/Aₜ)) against the irradiation time. The slope of this plot is proportional to the rate of singlet oxygen generation.
-
Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) where ΦΔ_ref is the singlet oxygen quantum yield of the reference, k is the slope from the plot, and I_abs is the rate of light absorption by the photosensitizer.
MTT Assay for Phototoxicity Assessment
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability after PDT.
Workflow for MTT Assay
Caption: Workflow for assessing phototoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow the cells to adhere overnight.
-
Photosensitizer Incubation: Treat the cells with various concentrations of the this compound derivative for a predetermined period (e.g., 4, 12, or 24 hours) in the dark.
-
Washing and Irradiation: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any photosensitizer that has not been taken up. Add fresh, phenol red-free medium and irradiate the cells with light of a specific wavelength and dose.
-
MTT Addition and Incubation: Following irradiation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals. Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against photosensitizer concentration to determine the IC50 value.
Quantification of Cellular Uptake
The intrinsic fluorescence of porphyrins allows for their quantification within cells using fluorescence spectrophotometry.
Methodology:
-
Cell Seeding and Incubation: Seed cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere. Treat the cells with a known concentration of the this compound derivative for various time points.
-
Washing: After incubation, wash the cells thoroughly with cold PBS to remove any extracellular photosensitizer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or a solution containing a non-ionic detergent like Triton X-100).
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell lysate using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths for the specific porphyrin derivative.
-
Protein Quantification: Determine the total protein concentration in each cell lysate sample using a standard protein assay (e.g., BCA or Bradford assay).
-
Data Normalization: Normalize the fluorescence intensity to the total protein concentration to determine the amount of photosensitizer taken up per milligram of cell protein. A standard curve of the photosensitizer in the lysis buffer can be used to convert fluorescence intensity to molar concentration.
The Mechanism of Action: A Signaling Pathway Overview
Photodynamic therapy with this compound derivatives primarily induces cancer cell death through the generation of reactive oxygen species (ROS), which triggers a cascade of cellular events leading to apoptosis and necrosis.
PDT-Induced Cell Death Pathways
Caption: Simplified signaling pathways in PDT-induced cell death.
Upon light activation, the this compound derivative transfers energy to molecular oxygen, generating highly reactive singlet oxygen. This initiates oxidative stress, leading to damage of key cellular organelles such as mitochondria and the endoplasmic reticulum, which in turn activates apoptotic pathways. Severe damage can also lead to necrotic cell death. Furthermore, PDT can induce damage to the tumor vasculature, leading to vascular shutdown and subsequent tumor starvation.
Conclusion
The data presented in this guide underscores the significant potential of this compound derivatives as effective photosensitizers for photodynamic therapy. While further studies are required to establish a definitive structure-activity relationship and to directly compare a homologous series of these compounds under standardized conditions, the available evidence strongly supports their continued investigation. The detailed experimental protocols provided herein are intended to facilitate this research, ultimately paving the way for the development of more potent and selective PDT agents for the fight against cancer.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. Photophysical Properties and Electronic Structure of Zinc(II) Porphyrins Bearing 0–4 meso-Phenyl Substituents: Zinc Porphine to Zinc Tetraphenylporphyrin (ZnTPP) (Journal Article) | OSTI.GOV [osti.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Validating the Functional Specificity of Zn(II) Mesoporphyrin IX on the Bach1 Transcriptional Repressor: A Comparative Guide
For researchers in oncology, neurodegenerative disease, and hematological disorders, modulating the activity of the transcriptional repressor Bach1 is a promising therapeutic strategy. Bach1 is a key regulator of the oxidative stress response, primarily through its suppression of genes controlled by the Antioxidant Response Element (ARE), including Heme Oxygenase-1 (HO-1).
This guide provides a comparative analysis of Zn(II) Mesoporphyrin IX (ZnMP), a known modulator of Bach1, alongside other relevant compounds. It focuses on the functional specificity of these molecules, supported by experimental data and detailed protocols for validation. A critical finding is that while heme and other small molecules directly bind to Bach1, ZnMP exerts its effect through a distinct mechanism: inducing proteasome-dependent degradation of the Bach1 protein rather than direct binding to its canonical heme-binding site.[1][2][3]
Comparison of Bach1-Targeting Compounds
The following table summarizes the key characteristics of this compound compared to the endogenous ligand heme and another synthetic inhibitor, HPPE. This comparison highlights the different modes of action and provides a basis for selecting appropriate tools for Bach1-related research.
| Feature | This compound (ZnMP) | Heme (Endogenous Ligand) | HPPE (Heme-mimetic Inhibitor) |
| Primary Mechanism | Induces proteasome-dependent degradation of Bach1 protein.[1][2][3] | Direct binding to Cys-Pro (CP) motifs, inhibiting DNA binding and promoting nuclear export.[4][5][6][7] | Interacts with the bZIP domain of Bach1, inhibiting its activity.[8][9][10] |
| Binding Specificity | Does not bind to the C-terminal heme-binding region of Bach1.[1][2][3] | Binds directly to multiple sites, including four functional CP motifs.[4][7] | Binds to the C-terminal bZIP domain.[9][10] |
| Binding Affinity (Kd) | Not applicable (induces degradation). | 140 nM - 13.7 µM (reported values vary by method).[5][6] | Interaction confirmed by MicroScale Thermophoresis (MST), but specific Kd not stated in the provided abstract.[8][9] |
| Functional Effect | Rapidly decreases Bach1 protein levels (half-life reduced from 19h to 45 min in Huh-7 cells).[1][2][3] | Inhibits Bach1-MafK heterodimer binding to DNA.[6] | Prevents Bach1 binding to DNA, leading to derepression of target genes like HMOX1.[11] |
| Downstream Impact | Potent upregulation of HO-1 mRNA and protein.[1][2] | Derepression of ARE-driven genes (e.g., HMOX1).[6][12] | Upregulation of Nrf2 activity and HO-1 expression.[11] |
| Validation Methods | Western Blot with proteasome inhibitors (MG132, epoxomicin).[1] | Surface Plasmon Resonance (SPR), UV-Vis Spectroscopy.[4][5] | MicroScale Thermophoresis (MST), Co-Immunoprecipitation (Co-IP).[8][9] |
Signaling and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental processes, the following diagrams were generated using Graphviz (DOT language).
Caption: Bach1/Nrf2 signaling pathway and the effect of this compound.
Caption: Experimental workflow for validating ZnMP-induced Bach1 degradation.
Experimental Protocols
To validate the functional specificity of this compound on Bach1, the following experimental protocols are recommended.
Protocol 1: Bach1 Degradation Assay using Western Blot
This protocol is designed to quantify the change in Bach1 protein levels over time following treatment with ZnMP.
Materials:
-
Cell line expressing Bach1 (e.g., Huh-7, HEK293)
-
Cell culture medium and supplements
-
This compound (ZnMP) stock solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Bach1
-
Primary antibody: anti-GAPDH or anti-β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture and Treatment: Seed cells to achieve 70-80% confluency on the day of the experiment. Treat cells with the desired concentration of ZnMP (e.g., 10 µM) for various time points (e.g., 0, 2, 4, 8, 12 hours). Include a vehicle-only (e.g., DMSO) control for the zero time point.
-
Cell Lysis: At each time point, wash cells twice with ice-cold PBS.[13] Add supplemented RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[13]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing periodically.[14] Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[13]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's protocol.[14]
-
Sample Preparation for SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[14]
-
Western Blot: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[14] Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature.[14] Incubate with the primary anti-Bach1 antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal.[14] Strip the membrane and re-probe for the loading control. Quantify band intensities using densitometry software and normalize Bach1 levels to the loading control.
Protocol 2: Proteasome Inhibition Assay
This assay confirms that the degradation observed in Protocol 1 is mediated by the proteasome.
Methodology:
-
Cell Treatment: Seed cells as described above.
-
Inhibitor Co-treatment: Pre-treat one set of cells with a proteasome inhibitor (e.g., 10-20 µM MG132 or 100-300 nM Bafilomycin A1) for 1-2 hours before adding ZnMP.[13]
-
Experimental Treatment: Treat the cells with ZnMP for a fixed time point known to cause significant degradation (e.g., 8 hours, based on results from Protocol 1). Maintain a control group treated with only the proteasome inhibitor and another with only ZnMP.
-
Analysis: Harvest the cells and perform a Western blot for Bach1 as described in Protocol 1.
-
Expected Outcome: If ZnMP-induced degradation is proteasome-dependent, the cells co-treated with MG132 will show significantly higher levels of Bach1 protein compared to cells treated with ZnMP alone, indicating a "rescue" from degradation.[1][13]
Protocol 3: Co-Immunoprecipitation (Co-IP)
While ZnMP may not bind Bach1 directly, Co-IP can be used to investigate if ZnMP influences Bach1's interaction with other proteins in a complex (e.g., E3 ligases or other regulatory partners).
Methodology:
-
Cell Lysis: Lyse cells treated with ZnMP or a vehicle control using a gentle, non-denaturing lysis buffer (e.g., buffer containing 1% NP-40) to preserve protein-protein interactions.[15]
-
Pre-clearing Lysate (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads and then discard the beads.[15]
-
Immunoprecipitation: Add an anti-Bach1 antibody to the pre-cleared lysate and incubate to form an antibody-antigen complex.[16]
-
Complex Capture: Add protein A/G magnetic or agarose beads to pull down the antibody-Bach1 complex.[15]
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the proteins from the beads and analyze the eluate by Western blot, probing for Bach1 and other potential interacting partners. Changes in the co-precipitated proteins between ZnMP-treated and control samples could reveal insights into the degradation mechanism.
References
- 1. Zinc mesoporphyrin induces rapid and marked degradation of the transcription factor Bach1 and up-regulates HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zinc Mesoporphyrin Induces Rapid and Marked Degradation of the Transcription Factor Bach1 and Up-regulates HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Heme Binding to the Intrinsically Disordered C-Terminal Region of Bach1, a Transcriptional Repressor [jstage.jst.go.jp]
- 5. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 6. Heme mediates derepression of Maf recognition element through direct binding to transcription repressor Bach1 | The EMBO Journal [link.springer.com]
- 7. Bach1, a heme-dependent transcription factor, reveals presence of multiple heme binding sites with distinct coordination structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeting BACH1 by HPPE inhibits the Wnt/β-catenin pathway and malignant phenotype in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bach1 derepression is neuroprotective in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The BTB and CNC Homology 1 (BACH1) Target Genes Are Involved in the Oxidative Stress Response and in Control of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Comparative Cytotoxicity of Zn(II) Mesoporphyrin IX and Other Porphyrins in Cancer Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of Zn(II) Mesoporphyrin IX and other key porphyrins on various cancer cell lines. The information is compiled from recent studies to support further investigation and development of porphyrin-based anti-cancer therapies.
Porphyrins and their metallo-derivatives have garnered significant attention in oncology for their preferential accumulation in tumor tissues and their ability to induce cell death, particularly when activated by light in photodynamic therapy (PDT).[1] This guide focuses on the comparative cytotoxicity of these compounds, with a special emphasis on this compound, to aid in the selection and design of future cancer therapeutics.
Quantitative Comparison of Cytotoxicity
The cytotoxic efficacy of porphyrins is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for this compound and other relevant porphyrins across various cancer cell lines, as reported in the literature. It is important to note that direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions between studies.
Table 1: Cytotoxicity of Zinc Porphyrins
| Porphyrin | Cancer Cell Line | IC50 (µM) | Assay | Light Conditions | Reference |
| This compound | - | Data not available in searched literature | - | - | - |
| Zn(II) Protoporphyrin IX | Murine Colon Adenocarcinoma (C-26) | Potent cytotoxic effects observed | Crystal Violet | Dark | [2][3] |
| Zn(II) Protoporphyrin IX | Human Pancreatic Cancer (Mia PaCa2) | Potent cytotoxic effects observed | Crystal Violet & Clonogenic | Dark | [2][3] |
| Zn(II) Protoporphyrin IX | Human Ovarian Carcinoma (MDAH2774) | Potent cytotoxic effects observed | Crystal Violet & Clonogenic | Dark | [2][3] |
| Zn(II) Protoporphyrin IX | Human Breast Carcinoma (MDA-MB231) | Potent cytotoxic effects observed | Crystal Violet | Dark | [2] |
| ZnTMeOPP | Human Cervical Cancer (HeLa) | 57.16 ± 2.30 (µg/ml) | MTT | Dark | [4][5] |
| ZnTMeOPP | Human Glioblastoma (8 MGBA) | 36.21 ± 2.28 (µg/ml) | MTT | Dark | [4][5] |
| T2(OH)2MZn | Human Lung Cancer (A549) | 7.05 ± 0.3 | MTT | Light | [6] |
| Zn(II)-cyanoporphyrinate 9b | Human Lung Cancer (A549) | - | - | Light | [7] |
Table 2: Cytotoxicity of Other Porphyrins
| Porphyrin | Cancer Cell Line | IC50 (µM) | Assay | Light Conditions | Reference |
| TPP-NPs | Human Cervical Cancer (HeLa) | 560.9 ± 37.6 | - | Light (630 nm) | [8] |
| ATPP-NPs | Human Cervical Cancer (HeLa) | 297.0 ± 10.0 | - | Light (630 nm) | [8] |
| POSSP-NPs | Human Cervical Cancer (HeLa) | 503.7 ± 2.3 | - | Light (630 nm) | [8] |
| Manganese Porphyrin (Mn) | Human Colon Tumor (HT29) | < 1 | MTT & Neutral Red | Light & Dark | [9][10] |
| Free-base Porphyrin (FB) | Human Colon Tumor (HT29) | > 1 (significant decrease in viability at 1µM) | MTT & Neutral Red | Light & Dark | [9][10] |
| Cationic-porphyrin 9a | Human Lung Cancer (A549) | 0.054 | - | Light | [7] |
Experimental Protocols
The methodologies employed to assess cytotoxicity are critical for interpreting and comparing results. Below are detailed protocols for common assays cited in the literature.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.[4]
-
Compound Incubation: The cell culture medium is replaced with fresh medium containing various concentrations of the porphyrin compound. Control wells with medium alone and vehicle control (e.g., DMSO) are included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[4][11]
-
MTT Addition: After incubation, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.[4]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., a mixture of absolute ethanol and DMSO) is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The optical density is measured at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.[4] Cell viability is calculated as a percentage of the control.
Crystal Violet Staining for Cytotoxicity
This assay is used to determine cell viability by staining the DNA of adherent cells.
-
Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with the porphyrin compounds as described for the MTT assay.
-
Fixation: After the incubation period, the medium is removed, and the cells are fixed with a solution like methanol.
-
Staining: The fixed cells are then stained with a crystal violet solution (e.g., 0.5% in methanol) for a period of time.
-
Washing and Solubilization: The excess stain is washed away, and the plates are allowed to dry. The stain is then solubilized with a solvent such as Sorenson's buffer.
-
Absorbance Measurement: The absorbance of the solubilized stain is measured at a specific wavelength (typically around 570 nm) to quantify the number of viable cells.
Phototoxicity Assessment
For studies involving photodynamic therapy, an additional light irradiation step is included.
-
Photosensitizer Incubation: Cells are incubated with the porphyrin compound in the dark for a specific duration to allow for cellular uptake.
-
Washing: The compound-containing medium is removed, and the cells are washed with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.
-
Irradiation: Fresh medium is added, and the cells are exposed to light of a specific wavelength and dose (e.g., 630 nm).[8]
-
Post-Irradiation Incubation: The cells are then incubated for a further period (e.g., 24 hours) before assessing cell viability using an assay like MTT.
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of porphyrins, particularly in PDT, are primarily mediated by the generation of reactive oxygen species (ROS), which can trigger apoptosis (programmed cell death).[1][12][13] Zn(II) Protoporphyrin IX has been shown to induce potent cytostatic/cytotoxic effects by inducing apoptosis, as evidenced by an increase in the sub-G1 phase of the cell cycle and the detection of cleaved caspase 3.[2][3] This porphyrin also leads to a significant accumulation of ROS in tumor cells.[2][3]
Below are diagrams illustrating a generalized workflow for evaluating porphyrin cytotoxicity and the proposed signaling pathway for porphyrin-induced cell death.
Caption: A typical experimental workflow for assessing the cytotoxicity of porphyrins in cancer cells.
Caption: A simplified signaling pathway illustrating porphyrin-induced apoptosis via ROS generation.
Conclusion
The available data indicate that various porphyrins, including zinc-containing derivatives, exhibit significant cytotoxic effects against a range of cancer cell lines. While direct comparative data for this compound is limited in the reviewed literature, the potent activity of structurally similar compounds like Zn(II) Protoporphyrin IX suggests its potential as an anti-cancer agent. The primary mechanism of action, especially under light activation, involves the generation of ROS leading to apoptotic cell death. Future research should focus on standardized, direct comparative studies to elucidate the structure-activity relationships and to identify the most promising porphyrin candidates for clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. meso-Thiophenium Porphyrins and Their Zn(II) Complexes: A New Category of Cationic Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of meso-(4′-cyanophenyl) porphyrins: efficient photocytotoxicity against A549 cancer cells and their DNA interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the In Vitro Activity of Selected Porphyrins in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the In Vitro Activity of Selected Porphyrins in Human Colorectal Cancer Cells | MDPI [mdpi.com]
- 11. Mechanisms of Phototoxic Effects of Cationic Porphyrins on Human Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. [PDF] Porphyrins in Photodynamic Therapy: A Review | Semantic Scholar [semanticscholar.org]
Zinc (II) Mesoporphyrin IX: A Comparative Guide to a Prototypical Heme Oxygenase-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zinc (II) Mesoporphyrin IX (ZnMP), a widely studied inhibitor of Heme Oxygenase-1 (HO-1), with other alternative inhibitors. The content is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their in vitro and in vivo studies.
Introduction to Heme Oxygenase-1 and its Inhibition
Heme Oxygenase-1 (HO-1) is an inducible, rate-limiting enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide (CO).[1][2] This process is crucial for cellular defense against oxidative stress and inflammation.[3][4] The byproducts of this reaction, particularly biliverdin (which is rapidly converted to the potent antioxidant bilirubin) and CO, have significant cytoprotective, anti-inflammatory, and immunomodulatory effects.[1][4]
Given its protective roles, upregulation of HO-1 is often considered a therapeutic strategy.[5] However, in the context of certain pathologies such as cancer, the cytoprotective effects of HO-1 can promote tumor survival, proliferation, and resistance to therapy.[6][7] In such cases, inhibition of HO-1 activity presents a viable therapeutic approach.[6]
Zn(II) Mesoporphyrin IX (ZnMP) is a synthetic metalloporphyrin that acts as a competitive inhibitor of HO-1 by mimicking the structure of its substrate, heme.[6] It has been extensively used as a research tool to elucidate the physiological and pathophysiological roles of HO-1.
Comparative Analysis of HO-1 Inhibitors
While ZnMP is a foundational tool in HO-1 research, a variety of other inhibitors with different chemical structures, potencies, and specificities have been developed. This section compares ZnMP with notable alternatives.
Data Presentation: In Vitro Potency of HO-1 Inhibitors
| Inhibitor | Chemical Class | Target | IC50 (µM) | Selectivity (HO-1 vs. HO-2) | Reference |
| This compound (ZnMP) | Metalloporphyrin | HO-1/HO-2 | ~0.1 - 1.0 | Low | [8] |
| Tin Protoporphyrin IX (SnPP) | Metalloporphyrin | HO-1/HO-2 | 0.05 - 0.5 | Low | [8] |
| Tin Mesoporphyrin (SnMP) | Metalloporphyrin | HO-1/HO-2 | Not specified, but potent | Low | [6] |
| Azalanstat | Imidazole-based | HO-1 | ~5.0 | Not specified | [8] |
| OB-24 | Imidazole-based | HO-1 | 1.9 | >50-fold selective for HO-1 | [9] |
| ME-344 | Isoflavonoid derivative | HO-1 (mitochondrial) | Not specified (targets translocation) | Specific mechanism | [9] |
| Acetamide-based Compound 7l | Acetamide | HO-1 | ~1.0 | Not specified | [8] |
| Acetamide-based Compound 7n | Acetamide | HO-1 | 0.95 | ~48-fold selective for HO-1 | [10] |
| KCL-HO-1i | Not specified | HO-1 | 0.123 (rat), 0.128 (human) | Not specified | [9] |
Note: IC50 values can vary depending on the specific assay conditions.
In Vitro and In Vivo Validation of ZnMP as a HO-1 Inhibitor
ZnMP has been validated as a HO-1 inhibitor in numerous studies.
In Vitro Evidence:
-
Enzyme Activity Inhibition: ZnMP competitively inhibits HO activity in microsomal fractions from various tissues, including liver and spleen.[11]
-
Cell-Based Assays: In cultured cells, ZnMP treatment has been shown to block the production of bilirubin, a downstream product of HO-1 activity.[12] It can also increase intracellular levels of reactive oxygen species (ROS), an effect that can be reversed by the addition of exogenous bilirubin, demonstrating its on-target effect.[12]
In Vivo Evidence:
-
Tumor Growth Inhibition: In mouse models of lung cancer and uveal melanoma, administration of ZnMP has been shown to reduce tumor growth.[13][14] This anti-tumor effect is often associated with decreased angiogenesis and increased apoptosis within the tumor.[13]
-
Modulation of Disease Models: In a mouse model of gestational malaria, inhibition of HO-1 by ZnMP prevented adverse pregnancy outcomes associated with increased HO-1 activity, such as iron overload and tissue necrosis.[15]
-
Pharmacodynamic Markers: In vivo, the efficacy of ZnMP can be confirmed by measuring reduced serum bilirubin levels.[15]
However, it is important to note that some studies have reported that ZnMP can induce the transcription of the HO-1 gene (HMOX1), which could potentially counteract its inhibitory effect on the enzyme's activity.[14][16] Furthermore, some of its biological effects may be independent of HO-1 inhibition.[17]
Experimental Protocols
In Vitro HO-1 Activity Assay (Spectrophotometric Method)
This protocol is adapted from established methods for measuring HO-1 activity by quantifying bilirubin formation.[18][19]
a. Preparation of Microsomal Fractions:
-
Homogenize cells or tissues in a buffer containing sucrose.
-
Perform differential centrifugation steps to isolate the microsomal fraction, which is rich in HO-1 enzyme.
-
Centrifuge at 1,000 x g to remove nuclei.
-
Centrifuge the supernatant at 12,000 x g to remove mitochondria.
-
Ultracentrifuge the resulting supernatant at 105,000 x g to pellet the microsomes.[18]
-
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
b. HO-1 Activity Assay:
-
Prepare a reaction mixture containing:
-
Microsomal protein (e.g., 600 µg)
-
Hemin (substrate, e.g., 25 µM)
-
A source of biliverdin reductase (e.g., rat liver cytosolic fraction)
-
An NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)[18]
-
-
Add the test inhibitor (e.g., ZnMP) or vehicle control to the reaction mixture.
-
Incubate the reaction at 37°C in the dark for a specified time (e.g., 60 minutes).
-
Stop the reaction by placing the tubes on ice.
-
Measure the formation of bilirubin spectrophotometrically by the change in absorbance between 464 nm and 530 nm.[18]
In Vivo Mouse Model of Tumor Growth
This protocol describes a general workflow for evaluating the anti-tumor efficacy of an HO-1 inhibitor.
a. Cell Line and Animal Model:
-
Select a suitable cancer cell line (e.g., LL/2 mouse lung cancer cells) and a compatible mouse strain (e.g., C57BL/6).[13]
-
Culture the cancer cells under standard conditions.
b. Tumor Implantation:
-
Harvest and resuspend the cancer cells in a sterile solution (e.g., PBS).
-
Inject a defined number of cells (e.g., 1 x 10^6) subcutaneously into the flank of each mouse.
c. Treatment Regimen:
-
Once tumors are palpable, randomize the mice into treatment and control groups.
-
Administer the HO-1 inhibitor (e.g., ZnMP, 5 or 20 µ g/mouse ) or vehicle control via a suitable route (e.g., intraperitoneal injection) at a defined schedule.[13]
d. Efficacy Evaluation:
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors for:
-
Weight
-
HO-1 expression and activity
-
Markers of angiogenesis (e.g., microvessel density)
-
Markers of apoptosis (e.g., TUNEL staining)[13]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Heme Oxygenase-1 Signaling and Redox Homeostasis in Physiopathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signaling to heme oxygenase-1 and its anti-inflammatory therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Heme oxygenase inhibition in cancers: possible tools and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. karger.com [karger.com]
- 12. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of heme oxygenase-1 by zinc protoporphyrin IX reduces tumor growth of LL/2 lung cancer in C57BL mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Inhibition of Heme Oxygenase-1 by Zinc Protoporphyrin IX Improves Adverse Pregnancy Outcomes in Malaria During Early Gestation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Zinc Protoporphyrin Regulates Cyclin D1 Expression Independent of Heme Oxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
A Comparative Guide to the In Vivo Biodistribution of Porphyrin-Based Photosensitizers
For Researchers, Scientists, and Drug Development Professionals
The efficacy of photodynamic therapy (PDT) is critically dependent on the selective accumulation of a photosensitizer within tumor tissues, which minimizes damage to surrounding healthy tissues. This guide provides an objective comparison of the in vivo biodistribution of three notable porphyrin-based photosensitizers: Photofrin®, Chlorin e6, and Sinoporphyrin Sodium. The selection of an appropriate photosensitizer is a pivotal step in the development of effective PDT strategies, and understanding their biodistribution profiles is paramount for optimizing therapeutic outcomes.
Comparative Biodistribution Analysis
The following table summarizes the quantitative biodistribution data for Photofrin®, Chlorin e6, and Sinoporphyrin Sodium in preclinical tumor-bearing mouse models. This data, gathered from multiple studies, offers a comparative perspective on how these photosensitizers are distributed throughout the body following intravenous administration. Concentrations are expressed in micrograms of photosensitizer per gram of tissue (µg/g).
| Photosensitizer | Animal Model | Tumor Type | Administration Route | Time Point | Tumor (µg/g) | Liver (µg/g) | Spleen (µg/g) | Kidney (µg/g) | Lung (µg/g) |
| Photofrin® | DBA/2Ha-DD Mice | SMT-F Mammary Carcinoma | Intravenous | 24 h | Not Specified | High | High | Moderate | Low |
| C3H Mice | Radiation-Induced Fibrosarcoma | Intravenous | 24 h | ~5-10 | High | Not Specified | Not Specified | Not Specified | |
| Chlorin e6 | Balb/c Nude Mice | HT-1080 Fibrosarcoma | Intravenous | 1 h | 20.5 | 11.0 | Not Specified | 9.5 | Not Specified |
| Balb/c Nude Mice | HT-1080 Fibrosarcoma | Intravenous | 24 h | Trace | ~10.0 | Not Specified | <5.0 | Not Specified | |
| C57BL/6 Mice | B16F10 Melanoma | Intravenous | 2 h | Not Specified | High | Moderate | Low | Low | |
| Sinoporphyrin Sodium (DVDMS) | BALB/c Nude Mice | U87MG Glioma | Intravenous | 24 h | High | Moderate | Low | Low | Low |
| BALB/c Mice | 4T1 Mammary Carcinoma | Intravenous | 24 h | High | Moderate | Low | Low | Low |
Note: Direct comparative studies under identical conditions are limited. The data presented is a synthesis from various sources and should be interpreted with consideration for the different experimental setups. "High", "Moderate", and "Low" are used to describe relative concentrations when specific µg/g values were not available.
Experimental Methodologies
The following outlines a generalized experimental protocol for determining the in vivo biodistribution of porphyrin-based photosensitizers, based on methodologies cited in the referenced studies.
Animal Models and Tumor Implantation
-
Animal Strains: Commonly used models include immunodeficient mice (e.g., Balb/c nude) for human tumor xenografts and immunocompetent mice (e.g., C3H, C57BL/6) for syngeneic tumors.
-
Tumor Cell Lines: A variety of cell lines are utilized, such as HT-1080 (fibrosarcoma), U87MG (glioma), 4T1 (mammary carcinoma), and B16F10 (melanoma).
-
Implantation: Tumor cells are typically injected subcutaneously into the flank of the mice. Studies commence when tumors reach a predetermined size (e.g., 100-200 mm³).
Photosensitizer Administration
-
Formulation: Photosensitizers are dissolved in a suitable vehicle, such as saline, a mixture of solvents like PEG400, ethanol, and water, or encapsulated in nanocarriers.
-
Route of Administration: Intravenous (i.v.) injection via the tail vein is the most common route for systemic delivery.
-
Dosage: The administered dose varies depending on the photosensitizer and the study design, but typically ranges from 2 to 10 mg/kg of body weight.
Sample Collection and Processing
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 2, 6, 24, 48, 72 hours) to assess the pharmacokinetic profile.
-
Tissue Harvesting: Tumors and major organs (liver, spleen, kidneys, lungs, heart, etc.) are excised, rinsed with saline, blotted dry, and weighed.
-
Homogenization: Tissues are homogenized in a suitable buffer (e.g., PBS or a specific lysis buffer) using a mechanical homogenizer. This process is typically performed on ice to prevent degradation of the photosensitizer.
Quantification of Photosensitizer
-
Fluorescence Spectroscopy: This is a common method for quantifying porphyrin-based photosensitizers due to their inherent fluorescent properties.
-
Extraction: The photosensitizer is extracted from the tissue homogenate using an organic solvent (e.g., a mixture of PBS and methanol).
-
Measurement: The fluorescence intensity of the extract is measured using a spectrofluorometer at the specific excitation and emission wavelengths of the photosensitizer.
-
Quantification: A standard curve is generated using known concentrations of the photosensitizer to determine the concentration in the tissue samples, typically expressed as µg/g of tissue.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and specificity for the quantification of photosensitizers and their metabolites.
-
Sample Preparation: Tissue extracts are prepared and may require further purification before analysis.
-
Analysis: The samples are analyzed using an LC-MS system to separate and identify the photosensitizer based on its mass-to-charge ratio.
-
Quantification: The concentration is determined by comparing the peak area of the photosensitizer in the sample to that of a known standard.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate a generalized experimental workflow for biodistribution studies and the signaling pathway of photodynamic therapy.
Caption: A generalized workflow for in vivo biodistribution studies of photosensitizers.
Caption: A simplified signaling pathway for photodynamic therapy (PDT).
A Comparative Guide to Zn(II) Mesoporphyrin IX and 5-ALA-Induced Protoporphyrin IX in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) has emerged as a promising modality for the treatment of various cancers and other diseases. The efficacy of PDT is critically dependent on the choice of photosensitizer. This guide provides a detailed, objective comparison of two prominent porphyrin-based photosensitizing strategies: the direct administration of Zn(II) Mesoporphyrin IX (ZnMP) and the endogenous generation of Protoporphyrin IX (PpIX) through the administration of its precursor, 5-aminolevulinic acid (5-ALA).
This comparison is based on available experimental data and aims to provide a comprehensive overview of their respective mechanisms, performance characteristics, and experimental considerations to aid researchers and drug development professionals in their selection and application of these photosensitizers.
Mechanism of Action and Photosensitizer Generation
5-ALA-Induced Protoporphyrin IX (PpIX): 5-ALA is a natural precursor in the heme biosynthesis pathway.[1] When exogenously administered, it is preferentially taken up by rapidly proliferating cells, such as cancer cells, which have a higher metabolic rate.[1] Within the mitochondria, 5-ALA is converted through a series of enzymatic steps into the potent photosensitizer, PpIX.[1] The accumulation of PpIX in tumor cells is attributed to a combination of increased uptake of 5-ALA and a lower activity of the enzyme ferrochelatase, which converts PpIX to heme.[1] This endogenous synthesis leads to a high degree of tumor selectivity.
This compound (ZnMP): In contrast to the prodrug approach of 5-ALA, ZnMP is a pre-formed metalloporphyrin that is administered directly. ZnMP is a synthetic derivative of mesoporphyrin IX, a naturally occurring porphyrin, with a central zinc ion. The zinc ion is known to influence the photophysical properties of the porphyrin macrocycle. The cellular uptake and biodistribution of ZnMP are governed by its physicochemical properties, such as lipophilicity and charge.[[“]]
Performance Comparison: A Data-Driven Analysis
The following tables summarize key performance indicators for ZnMP and 5-ALA-induced PpIX based on available experimental data. It is important to note that direct head-to-head comparative studies under identical conditions are limited, and thus, data is compiled from various sources.
Table 1: Photophysical and Photochemical Properties
| Parameter | This compound (ZnMP) | 5-ALA induced Protoporphyrin IX (PpIX) |
| Singlet Oxygen Quantum Yield (ΦΔ) | Varies; some Zn-porphyrins show reduced ΦΔ compared to free-base porphyrins, while Zn(II)-protoporphyrin IX has been reported to have a high ΦΔ of 0.9 ± 0.1. Data for ZnMP is not readily available. | ~0.77[3][4] |
| Primary Absorption Peaks (Soret band) | ~400 nm | ~405 nm[5] |
| Q-bands (for PDT) | Typically in the 500-650 nm range | Main emission peak at 628 nm[5] |
Table 2: In Vitro Performance
| Parameter | This compound (ZnMP) | 5-ALA induced Protoporphyrin IX (PpIX) |
| Cellular Uptake | Dependent on physicochemical properties (lipophilicity, charge, molecular shape).[[“]] Generally taken up by endocytosis. | Dependent on cellular metabolic activity and expression of transporters for 5-ALA uptake and subsequent conversion to PpIX.[5] |
| Subcellular Localization | Primarily localizes in mitochondria and other membranes, depending on the specific derivative's properties.[6] | Primarily localizes in the mitochondria where it is synthesized. |
| Phototoxicity (IC50) | Data for ZnMP is limited. Other Zn-porphyrins have shown potent phototoxicity.[7] | Varies significantly with cell line, 5-ALA concentration, incubation time, and light dose. For example, in A431 cells, 0.5 to 2 mM 5-ALA with 25 J/cm² light led to a 31-42% decrease in cell viability.[8] |
Table 3: In Vivo Performance
| Parameter | This compound (ZnMP) | 5-ALA induced Protoporphyrin IX (PpIX) |
| Tumor Specificity | Achieved through passive targeting (Enhanced Permeability and Retention - EPR effect) and potentially active targeting with modifications. | High intrinsic tumor specificity due to the differential metabolism of 5-ALA in cancer cells.[1] |
| Antitumor Efficacy | A study on a similar compound, Zinc-coproporphyrin III, showed significant tumor growth reduction in sarcoma-180-bearing mice at doses of 12.5-50 mg/kg with light irradiation.[9][10] | Effective in various preclinical tumor models, including glioma and skin cancer, leading to significant tumor necrosis and growth delay.[11] |
| Pharmacokinetics | Specific data for ZnMP is scarce. A related compound, Zn-phthalocyanine, showed rapid serum clearance and tumor accumulation.[12] | 5-ALA is rapidly cleared from the body. PpIX fluorescence in tumors typically peaks within hours of 5-ALA administration.[13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of photosensitizers. Below are representative protocols for key experiments.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The indirect method using a chemical scavenger like 1,3-diphenylisobenzofuran (DPBF) is commonly employed.
-
Solution Preparation: Prepare solutions of the photosensitizer (ZnMP or PpIX) and DPBF in a suitable solvent (e.g., DMSO).
-
Irradiation: Irradiate the mixed solution with a light source corresponding to the Q-band absorption of the photosensitizer.
-
Spectrophotometric Monitoring: Monitor the decrease in DPBF absorbance at its maximum absorption wavelength (~415 nm) over time.
-
Calculation: The rate of DPBF bleaching is proportional to the singlet oxygen generation. The ΦΔ of the sample can be calculated relative to a reference photosensitizer with a known ΦΔ.
Cellular Uptake Assay (Fluorescence Spectroscopy)
-
Cell Culture: Seed cancer cells in a multi-well plate and allow them to adhere overnight.
-
Incubation: Treat the cells with either ZnMP or 5-ALA at various concentrations and for different time points.
-
Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell lysate using a spectrofluorometer at the appropriate excitation and emission wavelengths for the photosensitizer.
-
Quantification: Create a standard curve with known concentrations of the photosensitizer to quantify the intracellular concentration.[4][14]
In Vitro Phototoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Photosensitizer Incubation: Treat the cells with varying concentrations of ZnMP or 5-ALA for a defined period.
-
Irradiation: Following incubation and washing, expose the cells to a specific light dose from a suitable light source.
-
MTT Addition: After a post-irradiation incubation period (e.g., 24 hours), add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.
-
IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.
In Vivo Antitumor Efficacy in a Mouse Xenograft Model
-
Tumor Inoculation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.[11][15]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Photosensitizer Administration: Administer ZnMP or 5-ALA to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection).
-
Light Delivery: After a predetermined drug-light interval, irradiate the tumor area with a laser or LED light source at the appropriate wavelength and dose.[16]
-
Monitoring: Monitor tumor volume and body weight of the mice regularly.
-
Efficacy Evaluation: Evaluate the antitumor efficacy based on tumor growth delay, tumor regression, and survival rates.[3]
Signaling Pathways and Experimental Workflows
PDT-Induced Cell Death Signaling Pathways
PDT can induce both apoptosis and necrosis, with the dominant pathway depending on the photosensitizer's subcellular localization, the light dose, and the cell type.
References
- 1. researchgate.net [researchgate.net]
- 2. consensus.app [consensus.app]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Measuring Cellular Uptake of Polymer Dots for Quantitative Imaging and Photodynamic Therapy - Analytical Chemistry - Figshare [figshare.com]
- 6. Studies on the mechanism of selective retention of porphyrins and metalloporphyrins by cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zn(II) porphyrin-encapsulated MIL-101 for photodynamic therapy of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor effect of photodynamic therapy with zincphyrin, zinc-coproporphyrin III, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and tumor delivery of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring Photosensitizer Uptake Using Two Photon Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
Evaluating the Therapeutic Index of Zn(II) Mesoporphyrin IX: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of Zn(II) Mesoporphyrin IX (ZnMP) in preclinical models, juxtaposed with key alternatives, Tin Mesoporphyrin (SnMP) and Heme Arginate. The objective is to offer a data-driven resource for evaluating the potential of ZnMP as a therapeutic agent by examining its efficacy and toxicity profile in the context of related compounds.
Comparative Analysis of Therapeutic Agents
The therapeutic index, a critical measure of a drug's safety, is the ratio between its toxic and therapeutic doses. A higher therapeutic index indicates a wider margin of safety. This section summarizes the available preclinical data for ZnMP and its alternatives.
| Compound | Preclinical Model | Therapeutic Dose (Effective Dose) | Toxic Dose (LD50 or MTD) | Therapeutic Index (Approx.) | Key Findings & Adverse Effects |
| This compound (ZnMP) | Mouse model of acute hepatic porphyria | 5 µmol/kg/day (intraperitoneal) | Not clearly established in literature. Known to be toxic to hematopoietic cells. | Cannot be accurately calculated | Effective in reducing porphyrin precursors. Hematopoietic toxicity is a significant concern. |
| Mouse cancer models | Dose-dependent antitumor effects | Not clearly established in literature. | Cannot be accurately calculated | Inhibition of heme oxygenase-1 (HO-1) leads to reduced tumor growth. | |
| Tin Mesoporphyrin (SnMP) | Neonatal rat model of hyperbilirubinemia | ~1 µmol/kg | LD50: 30 µmol/kg (with phototherapy) | ~30 (conditional on light exposure) | Potent inhibitor of heme oxygenase, effective in reducing bilirubin levels. Photosensitivity is a major adverse effect.[1] |
| Mouse cancer models | 25 mg/kg/day (oral) | Not clearly established in literature. | Cannot be accurately calculated | Demonstrates antitumor effects through HO-1 inhibition. | |
| Heme Arginate | Rat model of experimental porphyria | Effective in decreasing porphyrin precursors | High intravenous or intraperitoneal doses are associated with liver toxicity. Specific LD50 not established. | Cannot be accurately calculated | Standard of care for acute porphyria attacks in humans. Low acute oral toxicity. High IV doses can lead to phlebitis and liver effects.[2][3] |
Note: The therapeutic index for ZnMP and Heme Arginate cannot be accurately calculated due to the lack of publicly available, definitive LD50 or MTD values from preclinical studies. The therapeutic index for SnMP is conditional and highlights a specific toxicity concern.
Signaling Pathway: Heme Oxygenase Inhibition
This compound and Tin Mesoporphyrin exert their primary therapeutic and toxic effects through the competitive inhibition of heme oxygenase-1 (HO-1), a critical enzyme in heme catabolism. Heme arginate, conversely, acts by replenishing the hepatic heme pool, which in turn downregulates the production of porphyrin precursors.
Caption: Mechanism of action of this compound and its alternatives.
Experimental Protocols
Induction of Acute Hepatic Porphyria in Mice
This protocol is adapted from preclinical studies evaluating therapies for acute intermittent porphyria (AIP).
Objective: To induce a biochemical phenotype in mice that mimics an acute attack of AIP, characterized by the overproduction of porphyrin precursors.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Phenobarbital solution (in saline)
-
5-aminolevulinic acid (ALA) and porphobilinogen (PBG) assay kits
-
Metabolic cages for urine collection
Procedure:
-
Acclimatize mice for at least one week with a standard diet and water ad libitum.
-
Induce the porphyric state by administering phenobarbital (e.g., 80 mg/kg, intraperitoneally) daily for 5-7 days.
-
House mice in metabolic cages for 24-hour urine collection at baseline and after phenobarbital treatment.
-
Measure urinary concentrations of ALA and PBG using commercially available kits to confirm the induction of the porphyric state.
-
Administer the test compound (e.g., this compound at 5 µmol/kg/day, i.p.) or vehicle control to cohorts of induced mice.
-
Continue urine collection and monitor ALA and PBG levels to assess the efficacy of the treatment.
Caption: Experimental workflow for inducing and treating acute hepatic porphyria in a mouse model.
Assessment of In Vivo Antitumor Activity
This protocol outlines a general procedure for evaluating the efficacy of heme oxygenase inhibitors in a solid tumor xenograft model.
Objective: To determine the effect of this compound on tumor growth in a preclinical cancer model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., human pancreatic cancer PANC-1, known to express high levels of HO-1)
-
Matrigel or similar basement membrane matrix
-
Calipers for tumor measurement
-
This compound solution for injection
Procedure:
-
Culture cancer cells to the desired confluence.
-
Subcutaneously implant a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of media/Matrigel mixture) into the flank of each mouse.
-
Monitor mice for tumor development. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives vehicle injections.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot for HO-1).
Caption: Workflow for assessing the in vivo antitumor activity of this compound.
Conclusion
The available preclinical data suggests that this compound is a potent inhibitor of heme oxygenase with therapeutic potential in models of acute hepatic porphyria and cancer. However, a significant knowledge gap exists regarding its toxicity profile, which currently prevents a comprehensive evaluation of its therapeutic index. In comparison, Tin Mesoporphyrin shows a favorable therapeutic index in the context of hyperbilirubinemia, albeit with the significant caveat of photosensitivity. Heme Arginate remains a clinically relevant treatment for acute porphyria, with its preclinical toxicity profile suggesting a need for careful dose management to avoid liver-related adverse effects.
Further preclinical toxicology studies are imperative to establish a definitive therapeutic index for this compound and to fully understand its potential as a safe and effective therapeutic agent. Researchers are encouraged to conduct dose-escalation studies to determine the maximum tolerated dose in relevant animal models. This will enable a more direct and meaningful comparison with existing and emerging therapeutic alternatives.
References
- 1. publications.aap.org [publications.aap.org]
- 2. Effects of repeated intravenous administration of haem arginate upon hepatic metabolism of foreign compounds in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of repeated intravenous administration of haem arginate upon hepatic metabolism of foreign compounds in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Detection of Zn(II) Mesoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the detection and quantification of Zn(II) Mesoporphyrin IX and its closely related analogue, Zinc Protoporphyrin IX (ZPP). This document outlines the principles, experimental protocols, and performance characteristics of key techniques, supported by experimental data to aid in method selection for research and drug development applications.
Introduction to this compound
This compound is a metalloporphyrin that plays a significant role in various biological and chemical processes. It is often studied as an inhibitor of heme oxygenase and has applications in photodynamic therapy and as a fluorescent probe.[1] Its detection and quantification are crucial for understanding its biological functions and for the development of new therapeutic agents.[2] A closely related and often-studied compound is Zinc Protoporphyrin IX (ZPP), which is formed in red blood cells during heme synthesis when iron is deficient or when the enzyme ferrochelatase is inhibited, for instance, by lead.[3][4] Consequently, ZPP levels are a valuable biomarker for iron deficiency and lead poisoning.[3][5] This guide will cover methods applicable to both this compound and ZPP, noting distinctions where relevant.
Signaling Pathway: Heme Synthesis and the Formation of Zinc Protoporphyrin
The formation of ZPP is intrinsically linked to the heme synthesis pathway. Under normal physiological conditions, the enzyme ferrochelatase catalyzes the insertion of ferrous iron (Fe²⁺) into Protoporphyrin IX to form heme.[3] However, in states of iron deficiency or when ferrochelatase is inhibited, zinc (Zn²⁺) is inserted into the protoporphyrin ring instead, leading to the accumulation of ZPP.[3]
Comparison of Detection Methods
The primary methods for the detection and quantification of this compound and ZPP include High-Performance Liquid Chromatography (HPLC), Fluorescence Spectroscopy, and Electrochemical Methods. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and throughput.
Data Presentation: A Comparative Analysis
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Fluorescence Spectroscopy | Electrochemical Methods |
| Principle | Chromatographic separation followed by detection via fluorescence or UV-Vis absorbance.[4] | Measurement of fluorescence emission after excitation at a specific wavelength.[6][7] | Measurement of the electrochemical response (e.g., current) of the analyte at an electrode surface.[8][9] |
| Specificity | High; separates the analyte from other porphyrins and interfering compounds.[5] | Lower; can be affected by background fluorescence from other compounds in the sample.[10] | Good; can be highly selective depending on the electrode modification and voltammetric technique used.[11] |
| Sensitivity | High; capable of detecting low concentrations. Detection limits as low as 0.088 nmol/L for ZPP have been reported.[5] | High; zinc porphyrins exhibit strong fluorescence.[6] | Very high; detection limits in the nanomolar to picomolar range can be achieved.[8] |
| Quantitative Accuracy | Excellent; considered a reference method for ZPP quantification.[4] | Good; however, accuracy can be compromised by background interference. Dual-wavelength excitation can improve accuracy.[10] | Good; requires careful calibration and control of experimental conditions. |
| Sample Throughput | Lower; sample preparation and chromatographic run times (typically 5-15 minutes per sample) limit throughput.[4][5] | High; rapid analysis, with results obtained quickly per sample.[5] | Moderate to High; depends on the specific technique and sample preparation required. |
| Instrumentation | Requires an HPLC system with a fluorescence or DAD detector. | Requires a spectrofluorometer. | Requires a potentiostat and specialized electrodes. |
| Ease of Use | Requires more technical expertise for method development and troubleshooting.[5] | Relatively simple to perform. | Requires expertise in electrochemistry and sensor fabrication. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is a generalized procedure for the analysis of ZPP in biological samples, based on common practices found in the literature.[5][12][13]
1. Sample Preparation (Extraction): a. To 50 µL of whole blood (collected in an EDTA tube), add 1 mL of dilute acetic acid. b. Add 2 mL of a dimethyl sulfoxide-acetone solution. An internal standard, such as mesoporphyrin, can be included in this solution.[5] c. Vortex the mixture vigorously for 30 seconds to lyse the cells and extract the porphyrins.[5] d. Centrifuge the sample at 2000 x g for 10 minutes to pellet the precipitated proteins.[5] e. Carefully transfer the supernatant to a clean tube. f. If necessary, evaporate the acetone under a gentle stream of nitrogen.[5] g. The resulting extract is ready for injection into the HPLC system.
2. HPLC Conditions:
-
Mobile Phase: An isocratic mobile phase can be composed of a mixture of methanol, dichloromethane, water, and acetic acid. For example, a 9:1 (v/v) mixture of (Methanol + Dichloromethane, 9:1 v/v) and (Water + Acetic Acid, 97:3 v/v).[14][15]
-
Detection:
-
Run Time: Approximately 10-15 minutes.[13]
3. Quantification:
-
A calibration curve is constructed using standards of known concentrations.
-
The concentration of the analyte in the sample is determined by comparing its peak area or height to the calibration curve.
Fluorescence Spectroscopy
This protocol describes the general steps for analyzing this compound using fluorescence spectroscopy.[6][7][16]
1. Sample Preparation: a. Dissolve the sample containing this compound in a suitable solvent, such as dichloromethane or dimethyl sulfoxide (DMSO).[6][7] b. Prepare a series of standard solutions of known concentrations for calibration. c. Prepare a blank sample containing only the solvent.
2. Spectrofluorometer Setup: a. Set the excitation wavelength to the Soret band maximum of this compound, which is typically around 420 nm.[6][7] b. Set the emission wavelength range to scan across the expected emission peaks (e.g., 550-750 nm). Zn(II) porphyrins typically show two main emission bands.[6][16] For example, [Zn(TMPP)] has been reported to have emission maxima at 602 nm and 650 nm.[6] c. Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio.
3. Measurement: a. Measure the fluorescence spectrum of the blank solution and subtract it from the sample and standard spectra to correct for background fluorescence. b. Measure the fluorescence spectra of the standard solutions and the unknown sample.
4. Quantification: a. Create a calibration curve by plotting the fluorescence intensity at a specific emission wavelength versus the concentration of the standard solutions. b. Determine the concentration of this compound in the unknown sample by interpolating its fluorescence intensity on the calibration curve.
Electrochemical Detection
This protocol provides a general framework for the electrochemical detection of Zn(II) ions, which can be adapted for this compound, using differential pulse voltammetry (DPV).[8]
1. Electrode Preparation: a. A glassy carbon electrode (GCE) is typically used as the working electrode. The electrode surface may be modified, for example, with electrochemically reduced graphene oxide (ERGO), to enhance sensitivity and selectivity.[8] b. A platinum wire can be used as the counter electrode and an Ag/AgCl electrode as the reference electrode.[8]
2. Sample Preparation: a. Prepare a supporting electrolyte solution (e.g., acetate buffer). b. Prepare standard solutions of the analyte at various concentrations in the supporting electrolyte. c. Add the unknown sample to the supporting electrolyte.
3. Electrochemical Measurement (DPV): a. Deposition Step: Apply a negative potential (e.g., -1.25 V) for a specific duration (e.g., 60 seconds) to accumulate the analyte on the working electrode surface.[8] b. Stripping Step: Scan the potential towards more positive values and record the resulting current. A peak in the current will appear at the stripping potential of the analyte. c. Optimize parameters such as deposition potential, deposition time, and pulse amplitude to maximize the signal.
4. Quantification: a. Construct a calibration curve by plotting the peak current versus the concentration of the standard solutions. b. Determine the concentration of the analyte in the sample from the calibration curve.
Conclusion
The selection of an appropriate method for the detection of this compound depends on the specific requirements of the study. HPLC offers high specificity and is ideal for complex matrices where separation from other porphyrins is necessary. Fluorescence spectroscopy provides high sensitivity and throughput, making it suitable for rapid screening and in vitro assays. Electrochemical methods offer excellent sensitivity and are a powerful tool for trace analysis, particularly with the development of novel sensor materials. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practical aspects of each technique is essential for obtaining reliable and accurate results.
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. New zinc( ii ) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00762C [pubs.rsc.org]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. Improved Electrochemical Detection of Zinc Ions Using Electrode Modified with Electrochemically Reduced Graphene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imaelab.jpn.org [imaelab.jpn.org]
- 10. Dual-wavelength excitation for fluorescence-based quantification of zinc protoporphyrin IX and protoporphyrin IX in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Automated HPLC method for determining zinc protoporphyrin IX and protoporphyrin IX in erythrocytes of workers exposed to lead] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. idkna.com [idkna.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Spectroscopic and Biological Activities of Zn(II) Porphyrin with Oxygen Donors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Zn(II) Mesoporphyrin IX: A Comprehensive Guide for Laboratory Professionals
Ensuring the proper disposal of chemical waste is paramount for maintaining a safe laboratory environment and adhering to environmental regulations. This guide provides detailed, step-by-step procedures for the safe handling and disposal of Zn(II) Mesoporphyrin IX, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any work or disposal process with this compound, it is imperative to take the following safety measures:
-
Consult the Safety Data Sheet (SDS): Always refer to the most current SDS for your specific product. If an SDS is not available, treat the substance with the highest level of precaution.
-
Personal Protective Equipment (PPE): At a minimum, wear a standard laboratory coat, nitrile gloves, and safety goggles.
-
Ventilation: Handle solid this compound and concentrated solutions in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or aerosols.
-
Spill Management: In the event of a spill, contain the material to prevent it from entering drains. For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material, and then place the contaminated absorbent into a sealed hazardous waste container.
Waste Characterization and Segregation
Proper segregation of chemical waste is essential for safe and compliant disposal. The disposal method for this compound will depend on its physical state. Under no circumstances should this compound or its solutions be disposed of down the drain.
| Waste Type | Description |
| Solid Waste | Includes pure this compound powder, contaminated weigh boats, filter paper, and other disposable lab supplies. |
| Non-Halogenated Solvent Waste | Solutions of this compound in solvents such as ethanol, methanol, acetone, or DMSO. |
| Halogenated Solvent Waste | Solutions of this compound in solvents such as dichloromethane (DCM) or chloroform. |
| Aqueous Waste | Aqueous solutions containing this compound. |
| Contaminated Sharps and Glassware | Needles, syringes, Pasteur pipettes, and broken glassware contaminated with this compound. |
Step-by-Step Disposal Procedures
-
Solid Waste Disposal:
-
Collect all solid this compound waste in a clearly labeled, sealable hazardous waste container.
-
The label should include "Hazardous Waste," "this compound," and the date.
-
Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
-
-
Liquid Waste Disposal:
-
Segregate solvents: It is critical to keep halogenated and non-halogenated solvent waste streams separate.
-
Non-Halogenated Solvents: Collect solutions of this compound in a designated, labeled hazardous waste container for non-halogenated solvents.
-
Halogenated Solvents: Collect solutions of this compound in a designated, labeled hazardous waste container for halogenated solvents.
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a separate, labeled hazardous waste container.
-
Ensure all liquid waste containers are tightly sealed to prevent evaporation and spills.
-
-
Disposal of Contaminated Labware:
-
Sharps: Dispose of contaminated sharps in a designated sharps container that is puncture-resistant and leak-proof.
-
Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate should be collected as hazardous waste. Broken glassware must be disposed of in a designated container for broken glass.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never mix different waste streams in the same container without explicit approval from your EHS department.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal Decision Workflow for this compound.
References
Personal protective equipment for handling Zn(II) Mesoporphyrin IX
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Zn(II) Mesoporphyrin IX (CAS No. 14354-67-7). Adherence to these procedures is vital for ensuring personal safety and proper environmental management in the laboratory.
Hazard Overview
This compound is a porphyrin derivative that requires careful handling. While one safety data sheet for a similar compound, Zinc (II) Protoporphyrin IX, classifies it as not a hazardous substance or mixture[1], other data indicates that this compound has been found to be toxic towards hemopoiesis (the formation of blood cellular components)[2]. Porphyrin-based compounds can also act as photosensitizers, which are chemicals that can induce a phototoxic reaction when exposed to a specific wavelength of light[3]. Therefore, it is critical to minimize exposure and protect the material from light during storage and handling[2].
Personal Protective Equipment (PPE)
Appropriate PPE creates a necessary barrier to minimize exposure to hazards.[4] The following table summarizes the required PPE for handling this compound in different laboratory scenarios.
| Scenario | Required PPE | Specifications & Best Practices |
| Handling Solid Powder | • Double Nitrile Gloves• Safety Goggles• Lab Coat• Face Mask (optional, for dust) | Use disposable nitrile gloves as a minimum; double-gloving is recommended for added protection.[5] Safety glasses are a minimum, but chemical splash goggles provide superior protection.[6] A lab coat should be worn to protect skin and clothing.[6] |
| Preparing Solutions | • Double Nitrile Gloves• Chemical Splash Goggles• Face Shield• Lab Coat or Apron | A face shield worn over safety goggles is required when there is a splash hazard, such as when pouring or mixing liquids.[5] A non-porous apron can offer additional protection over a lab coat.[6] |
| General Handling | • Nitrile Gloves• Safety Glasses with Side Shields• Lab Coat | Safety glasses must be marked with "Z87" to signify they meet ANSI standards.[5] Always wash hands after removing gloves. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound from receipt to experimental use.
3.1. Engineering & Administrative Controls
-
Ventilation: Handle the solid powder form of this compound in a chemical fume hood or a ventilated enclosure to prevent inhalation of dust.
-
Light Protection: As the compound should be protected from light, conduct manipulations in a dimly lit area or use amber-colored labware and light-blocking foils.[2]
-
Designated Area: Designate a specific area of the laboratory for handling this compound to prevent cross-contamination.
3.2. Experimental Workflow
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering the surface with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the solid compound in a chemical fume hood. Use anti-static weighing paper or a weighing boat to minimize dispersal of the powder.
-
Dissolution: If preparing a solution, add the solvent to the weighed solid slowly to avoid splashing. If the protocol involves heating or sonication, ensure this is done in a controlled manner within the fume hood.
-
Handling Solutions: Use appropriate volumetric glassware for transfers. Always keep containers sealed when not in use.
-
Post-Handling: After handling, decontaminate the work area. Wipe down all surfaces with an appropriate cleaning agent. Dispose of all contaminated disposable materials as hazardous waste.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.
Safe Handling and Disposal Workflow
Caption: Workflow for handling and disposal of this compound.
Disposal Plan
Proper segregation and disposal of waste are critical to laboratory safety and environmental compliance.[7] All waste materials must be disposed of in accordance with national and local regulations.[1] Never mix hazardous waste with non-hazardous waste.[7]
| Waste Type | Container | Disposal Protocol |
| Solid Waste | Labeled Hazardous Waste Bag | Includes contaminated gloves, bench paper, weighing boats, and other disposable items. Place in a clearly labeled, sealed bag for hazardous chemical waste. |
| Aqueous Liquid Waste | Labeled Hazardous Waste Container (Corrosion-resistant) | Collect all aqueous solutions containing this compound. Do not dispose of down the sanitary sewer.[8] The container must be clearly labeled with its contents. |
| Organic Solvent Waste | Labeled Solvent Waste Container | Collect all organic solvent waste separately from aqueous waste.[8] Ensure chlorinated and non-chlorinated solvents are segregated if required by your institution.[9] |
| Unused/Expired Product | Original Container | Leave the chemical in its original, clearly labeled container for disposal.[8] Do not mix with other waste streams. |
| Contaminated Sharps | Puncture-proof Sharps Container | Includes needles, syringes, and broken glassware. These must be placed in an approved sharps container to prevent injury.[7] |
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. Photodynamic Therapy: Occupational Hazards and Preventative Recommendations for Clinical Administration by Healthcare Providers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. youtube.com [youtube.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. essex.ac.uk [essex.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
